molecular formula C16H13FN2O2 B15620674 ZQMT-10

ZQMT-10

Cat. No.: B15620674
M. Wt: 284.28 g/mol
InChI Key: KYJPWAVBHKIHFO-UHFFFAOYSA-N
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Description

ZQMT-10 is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C16H13FN2O2/c17-13-4-1-10(2-5-13)9-18-16(21)11-3-6-14-12(7-11)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20)

InChI Key

KYJPWAVBHKIHFO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Composition and Preclinical Profile of ZQMT-10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of ZQMT-10, a novel small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound is an orally active compound identified from an oxindole (B195798) chemical series with demonstrated analgesic properties in preclinical models of pain. This whitepaper summarizes the composition of this compound, its mechanism of action, available preclinical data, and the experimental protocols used for its characterization.

Composition and Chemical Properties of this compound

This compound is a specific chemical entity with an oxindole core structure. Its development originated from a high-throughput screening effort aimed at identifying novel TRPA1 antagonists.[1]

PropertyDataReference
Chemical Name N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-indole-7-carboxamide
Molecular Formula C₁₆H₁₃FN₂O₂
Molecular Weight 284.29 g/mol
CAS Number 1791309-86-8
Target Transient Receptor Potential Ankyrin 1 (TRPA1)[1]
Binding Affinity (Ki) 1.04 μM
Activity Potent, orally active antagonist[1]

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It acts as a primary sensor for a wide array of noxious and inflammatory stimuli, including environmental irritants (e.g., allyl isothiocyanate from mustard oil) and endogenous ligands produced during tissue injury and oxidative stress.

The activation of the TRPA1 channel leads to an influx of cations, most notably Calcium (Ca²⁺). This influx results in membrane depolarization and the subsequent release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation and the sensation of pain. By antagonizing the TRPA1 channel, this compound is hypothesized to block this signaling cascade, thereby preventing or reducing the pain response.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Sensory Neuron Membrane cluster_antagonist Pharmacological Intervention cluster_intracellular Intracellular Events AITC Allyl Isothiocyanate (AITC) TRPA1 TRPA1 Channel AITC->TRPA1 Cold Noxious Cold Cold->TRPA1 Inflammatory Inflammatory Mediators Inflammatory->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx ZQMT10 This compound ZQMT10->TRPA1 Inhibition Depolarization Depolarization Ca_Influx->Depolarization CGRP_Release CGRP Release Depolarization->CGRP_Release Pain Pain Sensation & Neurogenic Inflammation CGRP_Release->Pain

Figure 1: TRPA1 Antagonism by this compound

Preclinical Data

This compound has been evaluated in a series of in vitro and in vivo assays to determine its potency and efficacy as a TRPA1 antagonist.[1]

In Vitro Activity

The interaction and inhibitory activity of this compound against the TRPA1 channel were confirmed through multiple assays.

Assay TypeCell Line / SystemOutcomeReference
Calcium Influx Assay Primary Dorsal Root Ganglion (DRG) CellsIdentified as a potent inhibitor[1]
Calcium Influx Assay TRPA1-overexpressing HEK-293T cellsConfirmed inhibitory activity[1]
Cellular Thermal Shift Assay (CETSA) Not specifiedDemonstrated strong interaction with TRPA1[1]
Microscale Thermophoresis (MST) Not specifiedConfirmed strong interaction with TRPA1[1]
In Vivo Efficacy

The analgesic properties of this compound were assessed in established mouse models of pain.

Animal ModelAdministration RouteKey FindingsReference
Cold Plate Test OralSignificantly reduced abnormal responses to cold stimuli.[1]
AITC-Induced Paw Pain OralAlleviated pain behaviors induced by the TRPA1 agonist AITC.[1]
AITC-Induced Visceral Pain OralAlleviated pain following intracolonic AITC administration.[1]
Persistent Inflammatory Pain OralIncreased pain threshold and provided relief from persistent inflammation.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize this compound, based on the published abstract.[1]

Calcium Influx Assay
  • Cell Culture: Human Embryonic Kidney (HEK-293T) cells are stably transfected to overexpress the human TRPA1 channel. Cells are cultured in appropriate media and seeded into 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately one hour at room temperature.

  • Compound Addition: this compound, diluted to various concentrations, is added to the wells and incubated for a specified period (e.g., 5-15 minutes) to allow for target engagement.

  • Agonist Challenge: A known TRPA1 agonist (e.g., allyl isothiocyanate, AITC) is added at a concentration known to elicit a submaximal response (e.g., EC₈₀).

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR Tetra).

  • Data Analysis: The inhibitory effect of this compound is calculated relative to vehicle controls, and IC₅₀ values are determined from the concentration-response curves.

In Vivo AITC-Induced Pain Model
  • Acclimation: C57BL/6J mice are acclimated to the testing environment.

  • Compound Administration: Animals are divided into groups and administered this compound orally at various doses or vehicle control.

  • Pain Induction: After a set pretreatment time (e.g., 60 minutes), a small volume of AITC solution (e.g., 10 µL of a 0.5% solution) is injected into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: Immediately following injection, the cumulative time the animal spends licking, flinching, or lifting the affected paw is recorded for a defined period (e.g., 5 minutes).

  • Data Analysis: The mean response time for each treatment group is compared to the vehicle control group to determine the analgesic effect of this compound.

Experimental_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Proof-of-Concept HTS High-Throughput Screen (Oxindole Library) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (this compound Identified) Hit_ID->Lead_Opt Ca_Assay Calcium Influx Assays (HEK-293T, DRG Cells) Lead_Opt->Ca_Assay Binding_Assay Binding Confirmation (CETSA, MST) Ca_Assay->Binding_Assay Cold_Pain Cold Plate Test Binding_Assay->Cold_Pain Chem_Pain AITC-Induced Pain (Somatic & Visceral) Cold_Pain->Chem_Pain Inflam_Pain Inflammatory Pain Model Chem_Pain->Inflam_Pain Result Analgesic Efficacy Demonstrated Inflam_Pain->Result

Figure 2: this compound Discovery and Validation Workflow

Conclusion

This compound is a potent and orally bioavailable TRPA1 antagonist derived from an oxindole scaffold. Preclinical data from both in vitro and in vivo studies indicate that it effectively inhibits the TRPA1 channel and demonstrates significant analgesic activity in multiple pain models. These findings suggest that this compound is a promising therapeutic candidate for the treatment of pain conditions mediated by TRPA1 activation.[1]

References

An In-depth Technical Guide to the Core Traditional Chinese Medicine Ingredients of Zhixue Quyu Mingmu Tablet (ZQMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhixue Quyu Mingmu Tablet (ZQMT), a patented traditional Chinese medicine (TCM) with the approval number Z20025316, is clinically utilized for the treatment of neovascular age-related macular degeneration (nAMD). This condition is a leading cause of irreversible vision loss in the elderly, characterized by the abnormal growth of new blood vessels in the choroid layer of the eye. The therapeutic strategy of ZQMT is rooted in the principles of TCM, aiming to eliminate blood stasis, stop bleeding, nourish yin, and clear liver heat to improve vision. This technical guide provides a detailed examination of the core herbal ingredients of ZQMT, their primary active compounds, and the experimental methodologies used to investigate their therapeutic effects, with a focus on the underlying signaling pathways.

Core Herbal Ingredients and Active Compounds

The ZQMT formulation is a complex polyherbal preparation comprising twelve distinct medicinal plants. Each ingredient contributes to the overall therapeutic effect through a unique profile of bioactive compounds. The known ingredients of ZQMT are detailed below, along with their principal active constituents identified through extensive phytochemical research.

Pinyin Name Scientific Name Primary Active Compounds
Dà HuángRheum officinaleEmodin, Aloe-emodin, Rhein, Chrysophanol, Physcion
Sān QīPanax notoginsengGinsenoside Rg1, Ginsenoside Rb1, Notoginsenoside R1
Dān ShēnSalvia miltiorrhizaTanshinone I, Tanshinone IIA, Cryptotanshinone, Salvianolic acid B
Mò Hàn LiánEclipta prostrataWedelolactone, Desmethylwedelolactone, Eclalbasaponins
Máo Dōng QīngIlex pubescensIlexsaponin A1, Ilexgenin A, Pubescenoside A
Dì HuángRehmannia glutinosaCatalpol, Acteoside, Rehmannioside A, B, C, D
Chì SháoPaeoniae rubraPaeoniflorin, Albiflorin, Oxypaeoniflorin, Benzoylpaeoniflorin
Mǔ Dān PíPaeonia suffruticosa Andr.Paeonol, Paeoniflorin, Galloylpaeoniflorin
Huáng QínScutellaria baicalensisBaicalin, Baicalein, Wogonin, Wogonoside
Nǚ Zhēn ZǐFructus ligustri lucidiOleanolic acid, Ursolic acid, Salidroside, Nuzhenide
Chōng Wèi ZǐSemen leonuriLeonurine, Stachydrine

Experimental Protocols

A comprehensive understanding of the therapeutic potential of ZQMT requires robust experimental validation. The following sections detail key experimental protocols that have been or could be employed to investigate the efficacy and mechanism of action of this polyherbal formulation.

Quality Control and Fingerprint Analysis: High-Performance Liquid Chromatography (HPLC)

To ensure the consistency and quality of the ZQMT tablet, a standardized HPLC fingerprinting method is essential. This technique allows for the simultaneous quantification of multiple active compounds.

Protocol:

  • Sample Preparation:

    • Grind a specific number of ZQMT tablets into a fine powder.

    • Accurately weigh a portion of the powder and extract with a suitable solvent (e.g., methanol-water mixture) using ultrasonication or reflux extraction.

    • Filter the extract through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used to separate the complex mixture of compounds. A common system involves a mixture of acetonitrile (B52724) and a slightly acidic aqueous solution (e.g., 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detection Wavelength: A diode-array detector (DAD) is used to monitor the elution of compounds at multiple wavelengths, often focusing on the absorption maxima of the target analytes (e.g., 254 nm, 280 nm).

  • Data Analysis:

    • The resulting chromatograms are analyzed to identify and quantify the characteristic peaks corresponding to the major active compounds from the different herbal ingredients.

    • The "fingerprint" is established by identifying a set of common peaks present in all batches of the product, which serves as a reference for quality control.[1][2][3]

In Vitro Angiogenesis Assay: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation

To investigate the anti-angiogenic potential of ZQMT, an in vitro tube formation assay using HUVECs is a standard and effective method.

Protocol:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium.

    • Prepare a ZQMT extract by dissolving a known concentration of the powdered tablet in a suitable solvent and sterilizing it through filtration.

  • Tube Formation Assay:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the ZQMT extract. A positive control (e.g., VEGF) and a negative control (vehicle) should be included.

    • Incubate the plate for a period sufficient for tube formation (typically 6-24 hours).

  • Quantification:

    • Visualize the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in the ZQMT-treated groups would indicate an anti-angiogenic effect.[4][5][6][7][8]

Signaling Pathways and Mechanism of Action

The therapeutic effect of ZQMT in nAMD is believed to be mediated through the modulation of key signaling pathways involved in inflammation and angiogenesis.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

VEGF is a critical regulator of angiogenesis, and its over-expression is a hallmark of nAMD. The active compounds in ZQMT are thought to synergistically inhibit the VEGF signaling pathway.

Caption: ZQMT's proposed inhibition of the VEGF signaling pathway.

Experimental Workflow for Investigating Mechanism of Action

A logical workflow is necessary to elucidate the molecular mechanisms by which ZQMT exerts its therapeutic effects.

Experimental_Workflow start Start: ZQMT Tablet extraction Solvent Extraction & Sterilization start->extraction hplc HPLC Fingerprinting (Quality Control & Compound ID) extraction->hplc invitro In Vitro Studies (HUVEC Tube Formation, Cell Proliferation, Migration) extraction->invitro animal In Vivo Animal Model (Laser-induced CNV in mice) extraction->animal data_analysis Data Analysis & Interpretation invitro->data_analysis western_blot Western Blot Analysis (VEGF, VEGFR2, p-ERK, p-Akt) animal->western_blot gene_expression RT-qPCR (VEGF, PEDF mRNA levels) animal->gene_expression western_blot->data_analysis gene_expression->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for elucidating ZQMT's mechanism of action.

Conclusion

The Zhixue Quyu Mingmu Tablet represents a complex, multi-component therapeutic agent for neovascular age-related macular degeneration. Its efficacy is believed to stem from the synergistic interactions of its twelve herbal ingredients, which contain a plethora of active compounds. These compounds likely modulate multiple biological pathways, with the inhibition of the VEGF signaling pathway being a primary mechanism of action. Further research, employing the detailed experimental protocols outlined in this guide, is necessary to fully elucidate the quantitative contribution of each component and the precise molecular mechanisms underlying the therapeutic effects of ZQMT. Such investigations will be crucial for the standardization, optimization, and potential integration of this traditional medicine into modern clinical practice.

References

The Mechanism of Action of ZQMT-10 in Age-Related Macular Degeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The pathology is complex, involving both degenerative processes (dry AMD) and neovascularization (wet AMD). While current treatments, primarily anti-VEGF therapies, have revolutionized the management of wet AMD, there remains a significant need for alternative and complementary therapeutic strategies. ZQMT-10, a traditional Chinese medicine also known as Zhixue Quyu Mingmu Tablet, has emerged as a promising agent in the management of AMD.[1][2] This technical guide provides an in-depth overview of the proposed mechanism of action of this compound, supported by preclinical and clinical data.

Core Mechanism of Action: Modulation of the CCL2/CX3CR1 Axis

Preclinical research indicates that the therapeutic effects of this compound in AMD are linked to its influence on the CCL2 and CX3CR1 signaling pathways.[1] The key finding is that this compound increases the expression of CX3CR1 in murine CD4+ T cells.[1] The efficacy of this compound was abolished in mice with depleted CCL2 and CX3CR1, suggesting that these molecules are central to its mechanism of action in mitigating AMD-related retinopathy.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its therapeutic effects in the context of AMD.

G cluster_0 This compound Administration cluster_1 Cellular Target cluster_2 Molecular Effect cluster_3 Downstream Therapeutic Effect cluster_4 Dependency Pathway ZQMT This compound T_cell CD4+ T Cell ZQMT->T_cell Acts on CX3CR1 Increased CX3CR1 Expression T_cell->CX3CR1 Induces AMD_alleviation Alleviation of AMD-Related Retinopathy CX3CR1->AMD_alleviation Leads to CCL2_CX3CR1 CCL2/CX3CR1 Pathway AMD_alleviation->CCL2_CX3CR1 Dependent on

Proposed signaling pathway of this compound in AMD.

Preclinical Evidence

The therapeutic potential of this compound has been evaluated in established mouse models that mimic both dry and wet AMD.[1]

Experimental Models and Protocols

A summary of the key preclinical experimental protocols is provided below:

AMD Model Animal Model Evaluation Method Purpose
Dry AMDCrb1rd8 miceFundus photography (weeks 1-8)To assess the effect of this compound on AMD-related retinopathy.[1]
Wet AMDLaser-induced choroidal neovascularization (CNV)Fluorescein angiography and histopathologyTo evaluate the impact of this compound on neovascularization.[1]
Experimental Workflow: Preclinical Assessment

The following diagram outlines the workflow of the preclinical studies investigating this compound.

G cluster_0 Animal Models cluster_1 Treatment cluster_2 Evaluation cluster_3 Analysis dry_amd Crb1rd8 Mice (Dry AMD) treatment This compound Administration dry_amd->treatment wet_amd Laser-Induced CNV Mice (Wet AMD) wet_amd->treatment fundus Fundus Photography treatment->fundus Dry AMD fluoro Fluorescein Angiography treatment->fluoro Wet AMD histo Histopathology treatment->histo Wet AMD retinopathy Assessment of Retinopathy fundus->retinopathy cnv Evaluation of CNV fluoro->cnv histo->cnv

Workflow of preclinical evaluation of this compound.

Clinical Validation

A multicenter, randomized, double-masked, placebo-controlled clinical trial was conducted to assess the efficacy of this compound as a complementary therapy for neovascular AMD.[2][3]

Clinical Trial Protocol

A summarized protocol for the clinical trial is presented below:

Parameter Description
Study Design Multicenter, randomized, double-masked, placebo-controlled trial.[2][3]
Patient Population 144 patients with neovascular age-related macular degeneration.[3]
Treatment Arms 1. Intravitreal ranibizumab (B1194657) as needed + Placebo2. Intravitreal ranibizumab as needed + this compound.[2][3]
Treatment Duration 24 weeks.[2][3]
Primary Outcome Mean change in visual acuity at week 24 compared to baseline.[2][3]
Clinical Trial Workflow

The workflow for the clinical trial is depicted in the following diagram.

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms (24 Weeks) cluster_3 Primary Outcome Assessment patients 144 nAMD Patients random Randomized, Double-Masked patients->random group1 Ranibizumab + Placebo random->group1 group2 Ranibizumab + this compound random->group2 outcome Mean Change in Visual Acuity at Week 24 group1->outcome group2->outcome

Workflow of the this compound clinical trial.
Clinical Trial Results

The combination therapy of intravitreal ranibizumab and this compound demonstrated non-inferiority to ranibizumab alone in improving visual acuity scores at 24 weeks.[2][3] Notably, the this compound treatment group showed significant improvements in several key areas.

Clinical Outcome This compound + Ranibizumab vs. Ranibizumab Alone Statistical Significance
Visual Acuity Improvement Non-inferior.[2][3]-
Retinal Hemorrhage, Fluid, and Lesion Size Significant reduction.[2][3]-
Number of Ranibizumab Injections Reduced.[2][3]P<0.0001.[2][3]

Conclusion

This compound presents a novel therapeutic avenue for AMD, acting through the modulation of the CCL2/CX3CR1 pathway. Preclinical studies have demonstrated its efficacy in animal models of both dry and wet AMD.[1] Clinical evidence further supports its use as a complementary therapy in neovascular AMD, where it not only aids in improving visual acuity but also reduces treatment burden by decreasing the frequency of anti-VEGF injections.[2][3] Further research to elucidate the detailed molecular interactions and to explore the full therapeutic potential of this compound is warranted.

References

Pharmacological Properties of Zhixue Quyu Mingmu Tablet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Zhixue Quyu Mingmu Tablet, a traditional Chinese medicine formulation. The information presented herein is a synthesis of preclinical data, focusing on the molecular mechanisms and therapeutic potential of this preparation in the context of retinal diseases, particularly diabetic retinopathy.

Introduction

Zhixue Quyu Mingmu Tablet is a complex herbal preparation designed to address fundus hemorrhage and associated retinal pathologies. Its therapeutic actions, as indicated by preclinical studies on the analogous "Zhixue Mingmu Formula," are attributed to its ability to mitigate retinal vasopermeability, suppress inflammation, counteract oxidative stress, and inhibit pathological angiogenesis. This guide will detail the experimental evidence supporting these pharmacological properties.

Composition

Zhixue Quyu Mingmu Pian is composed of the following ingredients: Radix Salviae Miltiorrhizae (丹参), Radix Rehmanniae (地黄), Herba Ecliptae (墨旱莲), Fructus Leonuri (茺蔚子), Radix Notoginseng (三七), Radix Paeoniae Rubra (赤芍), Cortex Moutan (牡丹皮), Fructus Ligustri Lucidi (女贞子), Spica Prunellae (夏枯草), Pubescent Holly Root (毛冬青), Radix Et Rhizoma Rhei (大黄), and Radix Scutellariae (黄芩(酒炙))[1].

Pharmacological Effects on Diabetic Retinopathy

Preclinical studies have demonstrated the efficacy of Zhixue Mingmu Formula (ZXMM) in a streptozotocin (B1681764) (STZ)-induced diabetic retinopathy rat model. The formula has shown significant protective effects against the breakdown of the blood-retinal barrier and modulates key pathological pathways.

Reduction of Retinal Vasopermeability

One of the hallmark features of early diabetic retinopathy is the breakdown of the blood-retinal barrier (BRB), leading to increased retinal vasopermeability and macular edema. ZXMM has been shown to significantly reduce this leakage in a dose-dependent manner.[2][3]

Table 1: Effect of Zhixue Mingmu Formula (ZXMM) on Retinal Vasopermeability in Diabetic Rats

GroupTreatmentRetinal Vasopermeability (µg/g retina)
Normal Control (NG)0.9% Normal Saline14.25 ± 2.58
Model Control (MG)0.9% Normal Saline35.14 ± 4.12***
Calcium Dobesilate (CD)135 mg/kg/day21.36 ± 3.15###
Low-Dose ZXMM (LZXMM)15.3 g/kg/day28.74 ± 3.69#
Moderate-Dose ZXMM (MZXMM)30.6 g/kg/day23.15 ± 3.28###
High-Dose ZXMM (HZXMM)45.9 g/kg/day18.96 ± 3.01###

*Data are expressed as the mean ± SD (n=6). **P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[2][3]

Anti-Inflammatory Activity

Chronic low-grade inflammation is a key contributor to the pathogenesis of diabetic retinopathy. ZXMM has demonstrated the ability to attenuate systemic inflammation by reducing the serum levels of pro-inflammatory cytokines.

Table 2: Effect of Zhixue Mingmu Formula (ZXMM) on Serum Inflammatory Cytokines in Diabetic Rats

GroupTreatmentIL-6 (pg/mL)CRP (ng/mL)
Normal Control (NG)0.9% Normal Saline85.47 ± 10.25158.24 ± 20.17
Model Control (MG)0.9% Normal Saline210.15 ± 25.48 354.18 ± 38.26
Calcium Dobesilate (CD)135 mg/kg/day125.48 ± 15.84###221.47 ± 28.54###
Low-Dose ZXMM (LZXMM)15.3 g/kg/day168.24 ± 19.57#289.54 ± 32.19#
Moderate-Dose ZXMM (MZXMM)30.6 g/kg/day132.18 ± 16.24###235.18 ± 29.41###
High-Dose ZXMM (HZXMM)45.9 g/kg/day115.47 ± 14.85###201.36 ± 25.78###

*Data are expressed as the mean ± SD (n=6). **P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[3]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, plays a crucial role in retinal cell damage in diabetes. ZXMM enhances the endogenous antioxidant capacity in the retina.

Table 3: Effect of Zhixue Mingmu Formula (ZXMM) on Retinal Antioxidant Enzymes in Diabetic Rats

GroupTreatmentSOD (U/g protein)GSH-Px (U/g protein)
Normal Control (NG)0.9% Normal Saline158.24 ± 20.1785.47 ± 10.25
Model Control (MG)0.9% Normal Saline89.54 ± 12.41 42.18 ± 6.54
Calcium Dobesilate (CD)135 mg/kg/day135.18 ± 18.24###71.47 ± 9.85###
Low-Dose ZXMM (LZXMM)15.3 g/kg/day108.24 ± 15.87#55.48 ± 7.19#
Moderate-Dose ZXMM (MZXMM)30.6 g/kg/day128.54 ± 17.54###68.24 ± 8.54###
High-Dose ZXMM (HZXMM)45.9 g/kg/day142.18 ± 19.85###75.18 ± 9.17###

*Data are expressed as the mean ± SD (n=6). **P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[3]

Inhibition of the HIF-1α/VEGF-A Signaling Pathway

Hypoxia is a key driver of pathological angiogenesis in diabetic retinopathy. Hypoxia-inducible factor-1α (HIF-1α) is stabilized under hypoxic conditions and induces the expression of vascular endothelial growth factor-A (VEGF-A), a potent promoter of vascular permeability and angiogenesis. ZXMM has been shown to downregulate this pathway in the retina of diabetic rats.[2][3]

Table 4: Effect of Zhixue Mingmu Formula (ZXMM) on Retinal HIF-1α and VEGF-A Protein Levels in Diabetic Rats

GroupTreatmentHIF-1α (pg/g protein)VEGF-A (pg/g protein)
Normal Control (NG)0.9% Normal Saline58.24 ± 8.17125.47 ± 15.84
Model Control (MG)0.9% Normal Saline154.18 ± 19.85 310.15 ± 35.48
Calcium Dobesilate (CD)135 mg/kg/day95.47 ± 12.54###185.48 ± 22.17###
Low-Dose ZXMM (LZXMM)15.3 g/kg/day125.18 ± 16.24#248.24 ± 28.54#
Moderate-Dose ZXMM (MZXMM)30.6 g/kg/day101.36 ± 13.85###198.18 ± 24.85###
High-Dose ZXMM (HZXMM)45.9 g/kg/day85.47 ± 11.25###165.47 ± 20.17###

*Data are expressed as the mean ± SD (n=6). **P < 0.001 compared to NG; #P < 0.05, ###P < 0.001 compared to MG. Data extracted from a study on Zhixue Mingmu Formula.[2][3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Zhixue Quyu Mingmu Tablet can be conceptualized through its modulation of interconnected signaling pathways that are dysregulated in diabetic retinopathy.

ZXMM_Mechanism_of_Action Hyperglycemia Hyperglycemia Hypoxia Retinal Hypoxia Hyperglycemia->Hypoxia Inflammation Inflammation Hyperglycemia->Inflammation OxidativeStress Oxidative Stress Hyperglycemia->OxidativeStress HIF1a HIF-1α Activation Hypoxia->HIF1a IL6_CRP ↑ IL-6 & CRP Inflammation->IL6_CRP SOD_GSHPx ↓ SOD & GSH-Px OxidativeStress->SOD_GSHPx VEGFA VEGF-A Upregulation HIF1a->VEGFA BRB_Breakdown Blood-Retinal Barrier Breakdown & Increased Vasopermeability VEGFA->BRB_Breakdown IL6_CRP->BRB_Breakdown SOD_GSHPx->BRB_Breakdown ZXMM Zhixue Quyu Mingmu Tablet ZXMM->HIF1a Inhibits ZXMM->IL6_CRP Inhibits ZXMM->SOD_GSHPx Promotes

Caption: Proposed mechanism of action for Zhixue Quyu Mingmu Tablet.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Model: Streptozotocin-Induced Diabetic Retinopathy

Diabetic_Rat_Model_Workflow start Sprague-Dawley Rats (7-8 weeks old, 200-240g) stz_injection Single Intraperitoneal Injection of Streptozotocin (STZ) (45 mg/kg in citrate (B86180) buffer) start->stz_injection fbg_measurement Fasting Blood Glucose (FBG) Measurement after 72h stz_injection->fbg_measurement diabetes_confirmation Confirmation of Diabetes (FBG ≥ 16.7 mmol/L) fbg_measurement->diabetes_confirmation retinopathy_development 4 Weeks of Rearing for Retinopathy Development diabetes_confirmation->retinopathy_development Successful ffa_diagnosis Diagnosis of Retinopathy by Fundus Fluorescence Angiography (FFA) retinopathy_development->ffa_diagnosis group_allocation Allocation into Experimental Groups: - Normal Control (NG) - Model Control (MG) - Positive Control (CD) - ZXMM Dose Groups (L, M, H) ffa_diagnosis->group_allocation treatment_period Daily Oral Administration of Treatments for 4 Weeks group_allocation->treatment_period end Sample Collection and Analysis treatment_period->end

Caption: Workflow for establishing the diabetic retinopathy rat model.

  • Animal Model: Male Sprague-Dawley rats (7-8 weeks old, weighing 200-240 g) are used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 45 mg/kg, dissolved in 0.1 mol/L sodium citrate buffer (pH 4.5), is administered to induce diabetes.[2][4]

  • Confirmation: Fasting blood glucose levels are measured 72 hours post-injection. Rats with a blood glucose level of ≥16.7 mmol/L are considered diabetic.[2][4]

  • Retinopathy Development: Diabetic rats are reared for 4 weeks to allow for the development of retinopathy, which is confirmed by fundus fluorescence angiography.[4]

  • Grouping and Treatment: Rats are divided into a normal control group, a diabetic model control group, a positive control group (e.g., calcium dobesilate, 135 mg/kg/day), and various dosage groups of Zhixue Mingmu Formula (e.g., 15.3, 30.6, and 45.9 g/kg/day) administered orally for 4 weeks.[2][3][4]

Measurement of Retinal Vasopermeability (Evans Blue Assay)

Evans_Blue_Assay_Workflow start Anesthetize Rat eb_injection Intravenous Injection of Evans Blue Dye (45 mg/kg) start->eb_injection circulation Allow Dye to Circulate for 2 hours eb_injection->circulation perfusion Perfuse with Citrate Buffer via Left Ventricle to Remove Intravascular Dye circulation->perfusion enucleation Enucleate Eyes and Dissect Retinas perfusion->enucleation weighing Measure Retinal Wet Weight enucleation->weighing extraction Incubate Retina in Formamide (B127407) (18h at 70°C) to Extract Evans Blue weighing->extraction centrifugation Centrifuge and Collect the Supernatant extraction->centrifugation spectrophotometry Measure Absorbance of Supernatant at 620 nm centrifugation->spectrophotometry quantification Quantify Dye Concentration using a Standard Curve spectrophotometry->quantification end Calculate Vasopermeability (µg dye / g retina) quantification->end

Caption: Experimental workflow for the Evans Blue retinal vasopermeability assay.

  • Dye Injection: Rats are anesthetized, and Evans blue dye (45 mg/kg) is injected intravenously (e.g., via the jugular vein).[5]

  • Circulation: The dye is allowed to circulate for 2 hours.[5]

  • Perfusion: The chest cavity is opened, and the rat is perfused through the left ventricle with citrate buffer to flush the dye from the vasculature.[6]

  • Retina Dissection: The eyes are enucleated, and the retinas are carefully dissected and weighed.[6]

  • Dye Extraction: The retina is incubated in formamide for 18 hours at 70°C to extract the extravasated Evans blue dye.[6]

  • Quantification: The formamide extract is centrifuged, and the absorbance of the supernatant is measured at 620 nm. The concentration of the dye is calculated from a standard curve and is expressed as µg of Evans blue per gram of retinal tissue.[6]

Quantification of Proteins and Cytokines (ELISA)
  • Sample Preparation:

    • Serum: Blood samples are collected and centrifuged to separate the serum.

    • Retinal Tissue: Retinas are homogenized in lysis buffer, and the total protein concentration is determined.

  • ELISA Procedure:

    • Commercial enzyme-linked immunosorbent assay (ELISA) kits specific for rat IL-6, CRP, HIF-1α, and VEGF-A are used according to the manufacturer's instructions.

    • Briefly, standards and samples are added to microplate wells pre-coated with a capture antibody.

    • A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.

    • The absorbance is read at 450 nm, and the concentrations are calculated based on a standard curve.[7][8][9][10]

Western Blot for VEGF-A in Retinal Tissue (General Protocol)
  • Protein Extraction: Retinas are homogenized in RIPA lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA or Lowry assay.[11]

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 12% SDS-polyacrylamide gel.[12]

  • Electrotransfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[12]

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for VEGF-A (e.g., goat anti-rat VEGF polyclonal antibody, diluted 1:1000).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG, diluted 1:5000) for 1-2 hours at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band densities are quantified using image analysis software and normalized to a loading control such as β-actin or α-tubulin.

Conclusion

The available preclinical data strongly suggest that Zhixue Quyu Mingmu Tablet possesses significant pharmacological properties that are relevant to the treatment of diabetic retinopathy and other fundus hemorrhagic diseases. Its multifaceted mechanism of action, which includes the protection of the blood-retinal barrier, and anti-inflammatory, antioxidant, and anti-angiogenic effects, makes it a promising candidate for further investigation and clinical application. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this traditional Chinese medicine formulation.

References

Early Preclinical and Clinical Research on ZQMT-10 for Retinal Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZQMT-10, a traditional Chinese medicine, has emerged as a potential therapeutic agent for retinal diseases, particularly age-related macular degeneration (AMD). Early research, encompassing both preclinical animal models and human clinical trials, suggests that this compound may offer protective effects against both dry and neovascular AMD. This technical guide synthesizes the available data on this compound, detailing its proposed mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols from these initial studies. The evidence points towards a mechanism involving the CCL2/CX3CR1 signaling pathway and suggests that this compound could serve as a valuable adjunct therapy in the management of neovascular AMD, potentially reducing treatment burden.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The current standard of care for neovascular (wet) AMD involves frequent intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents. While effective, this treatment modality presents a significant burden to patients and healthcare systems. Consequently, there is a pressing need for alternative or complementary therapies. This compound, a patented traditional Chinese medicine, has been investigated for its potential role in treating retinal diseases. This whitepaper provides a comprehensive overview of the early-stage research on this compound.

Composition of this compound (Zhixue Quyu Mingmu Tablet): this compound is composed of 12 herbs: Rheum officinale, Panax notoginseng, Salvia miltiorrhiza, Eclipta prostrata, Ilex pubescens, Rehmannia glutinosa, Paeoniae rubra, Paeonia suffruticosa Andr, Scutellaria baicalensis, Fructus ligustri lucidi, and Semen leonuri[1].

Preclinical Research: Murine Models of AMD

An early preclinical study investigated the efficacy of this compound in mouse models of both dry and wet AMD[2][3].

Quantitative Data Summary

Note: The full-text article for this study was not available, hence specific quantitative data on the degree of retinopathy alleviation and CX3CR1 expression levels are not included.

Animal ModelInterventionKey FindingProposed Mechanism
Crb1rd8 mice (Dry AMD model)This compoundAlleviated AMD-related retinopathyDependent on CCL2 and/or CX3CR1 signaling[2][3]
Laser-induced Choroidal Neovascularization (CNV) (Wet AMD model)This compoundAlleviated AMD-related retinopathyNot explicitly stated, but likely related to the findings in the dry AMD model[2][3]
Murine CD4+ T cells (in vitro and ex vivo)This compoundIncreased CX3CR1 expressionModulation of the immune response[2][3]
Experimental Protocols

Disclaimer: The following protocols are based on the abstract of the publication. Detailed parameters were not available.

Animal Models:

  • Dry AMD: Crb1rd8 mice were used as a model for AMD-related retinopathy[2][3].

  • Wet AMD: Choroidal neovascularization (CNV) was induced in mice via laser photocoagulation[2][3].

Evaluation of Retinopathy:

  • Dry AMD Model: Fundus photography was performed weekly for 8 weeks to evaluate AMD-related retinopathy[2][3].

  • Wet AMD Model: Fluorescein angiography and histopathology were used to evaluate the extent of CNV[2][3].

Mechanism of Action Studies:

  • Chemokine Depletion: The efficacy of this compound was assessed in Crb1rd8 mice depleted of CCL2 and CX3CR1 to determine the involvement of this pathway[2][3].

  • CX3CR1 Expression: The expression of CX3CR1 was measured in murine CD4+ T cells cultured in vitro with this compound and in CD4+ T cells isolated from animals treated with this compound[2][3].

Toxicity Studies:

  • In vitro and in vivo studies were conducted to confirm the absence of apparent toxic effects of this compound[2][3].

Proposed Signaling Pathway

The preclinical data suggests that this compound's therapeutic effect in AMD is at least partially mediated by the CCL2/CX3CR1 signaling pathway. Depletion of these chemokines was found to abolish the protective effects of this compound in a dry AMD model[2][3].

G cluster_amd AMD Pathogenesis cluster_zqmt This compound Intervention cluster_outcome Cellular Response & Outcome Retinal_Stress Retinal Stress / Injury CCL2_Upregulation Upregulation of CCL2 Retinal_Stress->CCL2_Upregulation Immune_Modulation Immune Cell Modulation CCL2_Upregulation->Immune_Modulation [recruitment of immune cells] ZQMT This compound CX3CR1_Expression Increased CX3CR1 Expression on CD4+ T cells ZQMT->CX3CR1_Expression CX3CR1_Expression->Immune_Modulation Retinopathy_Alleviation Alleviation of AMD-related Retinopathy Immune_Modulation->Retinopathy_Alleviation

Proposed mechanism of this compound in AMD.

Clinical Research: Neovascular AMD

A multicenter, randomized clinical trial evaluated the efficacy and safety of this compound as an adjunct therapy to ranibizumab (B1194657) for neovascular AMD[4][5].

Quantitative Data Summary
Outcome MeasureRanibizumab + Placebo GroupRanibizumab + this compound Groupp-value
Primary Outcome
Mean Change in Visual Acuity at Week 24Non-inferior to this compound groupGained "substantial numbers of letters"Not specified
Secondary Outcomes
Reduction in Ranibizumab Injections-Significantly fewer injections required<0.0001[4][5]
Reduction in Retinal Hemorrhage-Significant improvementNot specified
Reduction in Retinal Fluid-Significant improvementNot specified
Reduction in Lesion Size-Significant improvementNot specified
Experimental Protocol

Disclaimer: The following protocol is based on the abstract of the publication. Detailed parameters were not available.

Study Design:

  • A 24-week, multicenter, randomized clinical trial[4][5].

  • 144 patients with neovascular age-related macular degeneration were enrolled[4].

Interventions:

  • Control Group: Intravitreal ranibizumab injections as needed, plus a placebo[4][5].

  • Treatment Group: Intravitreal ranibizumab injections as needed, plus this compound[4][5].

Primary Outcome:

  • The primary outcome was the mean change in visual acuity from baseline to week 24[4][5].

Secondary Outcomes:

  • Reduction in the number of ranibizumab injections required[4][5].

  • Changes in retinal hemorrhage, retinal fluid, and lesion size[4][5].

Experimental Workflow

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (24 Weeks) cluster_outcomes Outcome Assessment Patients 144 Patients with Neovascular AMD Randomization Randomization (1:1) Patients->Randomization Group_A Group A: Ranibizumab (as needed) + Placebo Randomization->Group_A Group_B Group B: Ranibizumab (as needed) + this compound Randomization->Group_B Primary_Outcome Primary Outcome: Mean Change in Visual Acuity at Week 24 Group_A->Primary_Outcome Secondary_Outcomes Secondary Outcomes: - Number of Ranibizumab Injections - Reduction in Retinal Hemorrhage, Fluid, and Lesion Size Group_A->Secondary_Outcomes Group_B->Primary_Outcome Group_B->Secondary_Outcomes

References

ZQMT-10: A Novel Therapeutic Approach for Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic agent ZQMT-10 and its effects on choroidal neovascularization (CNV), a hallmark of neovascular age-related macular degeneration (nAMD). This document synthesizes preclinical and clinical findings, details experimental methodologies, and elucidates the proposed mechanisms of action, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction

Choroidal neovascularization is characterized by the pathological growth of new blood vessels from the choroid into the subretinal space, leading to fluid leakage, hemorrhage, and subsequent vision loss. Current standard-of-care treatments, primarily anti-VEGF therapies, have revolutionized the management of nAMD. However, the need for frequent intravitreal injections and the presence of non-responders highlight the necessity for alternative or complementary therapeutic strategies. This compound, a traditional Chinese medicine, has shown promise in preclinical and clinical settings as a potential adjunctive therapy for CNV.

Efficacy of this compound in Choroidal Neovascularization

This compound has demonstrated efficacy in both animal models of CNV and in clinical trials involving patients with nAMD. The available data, while still emerging, suggests a significant role for this compound in reducing the pathological hallmarks of CNV.

Preclinical Evidence

A key preclinical study investigated the effect of this compound in a laser-induced CNV mouse model. While specific quantitative data on the reduction of CNV lesion size from this study is not publicly available, the research concluded that this compound significantly alleviated AMD-related retinopathy in this model[1][2]. The primary mechanism identified was the modulation of the CCL2 and CX3CR1 chemokine signaling pathways[1][2].

Clinical Evidence

A multicenter, randomized, double-masked, placebo-controlled clinical trial evaluated the efficacy of this compound as an adjunct to ranibizumab (B1194657), an anti-VEGF agent, in patients with nAMD. The study found that the combination therapy was non-inferior to ranibizumab monotherapy in improving visual acuity. Notably, the addition of this compound resulted in significant improvements in anatomical outcomes and a reduced treatment burden.

Outcome MeasureThis compound + Ranibizumab GroupRanibizumab + Placebo GroupSource
Visual Acuity Non-inferior improvement compared to the placebo group.Standard improvement with ranibizumab therapy.[3]
Anatomical Outcomes Significant reduction in retinal hemorrhage, fluid, and lesion size.Standard reduction with ranibizumab therapy.[3]
Treatment Burden Significant reduction in the required number of ranibizumab injections (P<0.0001).Standard number of ranibizumab injections as needed.[3]

Proposed Mechanisms of Action

The therapeutic effects of this compound in CNV are believed to be multifactorial, involving the modulation of inflammatory pathways and potentially impacting pro-angiogenic signaling cascades.

Modulation of the CCL2/CX3CR1 Signaling Pathway

Preclinical studies indicate that this compound exerts its effects by influencing the CCL2 and/or CX3CR1 signaling pathways[1][2]. In the context of CNV, the chemokine CCL2 is known to recruit inflammatory monocytes to the site of injury, promoting neovascularization. CX3CR1 is a receptor for the chemokine CX3CL1 and is involved in the regulation of microglial and macrophage activation. This compound was found to increase the expression of CX3CR1 in murine CD4+ T cells[1][2]. The depletion of CCL2 and CX3CR1 in a mouse model abolished the therapeutic efficacy of this compound, underscoring the importance of this pathway[1][2].

G cluster_0 Site of Choroidal Injury cluster_1 Immune Cell Recruitment & Angiogenesis cluster_2 This compound Intervention Retinal Pigment Epithelium Retinal Pigment Epithelium Bruch's Membrane Bruch's Membrane CCL2 Upregulation CCL2 Upregulation Bruch's Membrane->CCL2 Upregulation Injury Signal Choroid Choroid Monocyte/Macrophage Recruitment Monocyte/Macrophage Recruitment CCL2 Upregulation->Monocyte/Macrophage Recruitment Pro-angiogenic Factor Release (e.g., VEGF) Pro-angiogenic Factor Release (e.g., VEGF) Monocyte/Macrophage Recruitment->Pro-angiogenic Factor Release (e.g., VEGF) Choroidal Neovascularization Choroidal Neovascularization Pro-angiogenic Factor Release (e.g., VEGF)->Choroidal Neovascularization This compound This compound Increased CX3CR1 Expression on CD4+ T-cells Increased CX3CR1 Expression on CD4+ T-cells This compound->Increased CX3CR1 Expression on CD4+ T-cells Modulation of Macrophage/Microglia Activity Modulation of Macrophage/Microglia Activity Increased CX3CR1 Expression on CD4+ T-cells->Modulation of Macrophage/Microglia Activity Modulation of Macrophage/Microglia Activity->Monocyte/Macrophage Recruitment Inhibition

Proposed CCL2/CX3CR1 Signaling Pathway Modulation by this compound.
Hypothesized Involvement of the Akt/mTOR Signaling Pathway

While direct evidence is currently lacking, the composition of this compound, which includes herbs such as Panax notoginseng and Salvia miltiorrhiza, suggests a potential role for the PI3K/Akt/mTOR pathway in its anti-angiogenic effects. Both Panax notoginseng and Salvia miltiorrhiza have been reported to modulate the Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis. It is hypothesized that this compound may inhibit the phosphorylation of key proteins in this pathway, leading to a downstream reduction in the expression of pro-angiogenic factors like VEGF.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Cascade cluster_2 Downstream Effects Growth Factors (e.g., VEGF) Growth Factors (e.g., VEGF) Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors (e.g., VEGF)->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis Protein Synthesis->Angiogenesis Cell Proliferation->Angiogenesis This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Akt Inhibition This compound (Hypothesized)->mTOR Inhibition

Hypothesized Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections detail a representative methodology for inducing and evaluating CNV in a mouse model, based on established protocols. This serves as a guide for researchers aiming to investigate the effects of compounds like this compound.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (pigmented mice are required for effective laser absorption)

  • Age: 6-8 weeks

  • Sex: Male or female (consistency in sex is recommended within a study)

Procedure:

  • Anesthesia: Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.

  • Pupil Dilation: Apply 1% tropicamide (B1683271) and 2.5% phenylephrine (B352888) to the cornea of each eye to achieve mydriasis.

  • Laser Photocoagulation:

    • Use a 532 nm diode laser delivered through a slit lamp.

    • Laser parameters: 150-200 mW power, 100 ms (B15284909) duration, 50 µm spot size.

    • Create four laser spots around the optic nerve in each eye. The formation of a vapor bubble indicates successful rupture of Bruch's membrane.

  • Post-Procedure Care: Apply a topical antibiotic to prevent infection and allow the mice to recover on a warming pad.

This compound Administration
  • Route: Oral gavage is a common method for systemic administration in mice.

  • Dosage and Frequency: The specific dosage and frequency for this compound in the preclinical CNV model are not publicly available. These parameters would need to be determined empirically through dose-response studies. As a reference, other oral medications for CNV in mice have been administered daily.

  • Vehicle Control: A control group receiving the vehicle solution (e.g., sterile water or saline) should be included in all experiments.

Evaluation of Choroidal Neovascularization

Fluorescein (B123965) Angiography (FA):

  • Time Point: Perform FA 7-14 days post-laser induction.

  • Procedure:

    • Anesthetize the mice and dilate their pupils as described above.

    • Inject a sterile solution of 10% sodium fluorescein intraperitoneally.

    • Using a fundus camera, capture images of the retina at early (1-2 minutes) and late (5-7 minutes) phases after injection.

  • Analysis: The degree of leakage from the CNV lesions is qualitatively or quantitatively assessed from the captured images.

Choroidal Flat Mount Staining:

  • Time Point: Euthanize mice 7-14 days post-laser induction.

  • Procedure:

    • Enucleate the eyes and fix them in 4% paraformaldehyde.

    • Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

    • Permeabilize the tissue with a detergent (e.g., Triton X-100).

    • Incubate with a fluorescently labeled antibody or lectin that binds to endothelial cells, such as isolectin B4 conjugated to Alexa Fluor 488.

    • Mount the flat mounts on a slide and image using a confocal microscope.

  • Analysis: The area of the fluorescently labeled CNV lesions is quantified using image analysis software (e.g., ImageJ).

G cluster_0 Phase 1: CNV Induction & Treatment cluster_1 Phase 2: In Vivo & Ex Vivo Analysis cluster_2 Phase 3: Data Quantification & Analysis Animal Preparation Animal Preparation Laser Photocoagulation Laser Photocoagulation Animal Preparation->Laser Photocoagulation This compound/Vehicle Administration This compound/Vehicle Administration Laser Photocoagulation->this compound/Vehicle Administration Fluorescein Angiography (Day 7-14) Fluorescein Angiography (Day 7-14) This compound/Vehicle Administration->Fluorescein Angiography (Day 7-14) Euthanasia & Eye Enucleation Euthanasia & Eye Enucleation Fluorescein Angiography (Day 7-14)->Euthanasia & Eye Enucleation Choroidal Flat Mount Preparation Choroidal Flat Mount Preparation Euthanasia & Eye Enucleation->Choroidal Flat Mount Preparation Isolectin Staining Isolectin Staining Choroidal Flat Mount Preparation->Isolectin Staining Confocal Microscopy Confocal Microscopy Isolectin Staining->Confocal Microscopy Quantification of CNV Lesion Area Quantification of CNV Lesion Area Confocal Microscopy->Quantification of CNV Lesion Area Statistical Analysis Statistical Analysis Quantification of CNV Lesion Area->Statistical Analysis

Experimental Workflow for Evaluating this compound in a Laser-Induced CNV Mouse Model.

Conclusion and Future Directions

This compound represents a promising area of research for the treatment of choroidal neovascularization. Its potential to reduce lesion size, fluid, and hemorrhage, coupled with the possibility of decreasing the frequency of anti-VEGF injections, warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms: While the CCL2/CX3CR1 pathway is implicated, further studies are needed to detail the downstream signaling events. The hypothesized role of the Akt/mTOR pathway should be investigated directly.

  • Optimizing dosage and delivery: Robust dose-response studies are required to determine the optimal therapeutic window for this compound.

  • Long-term safety and efficacy: Larger and longer-duration clinical trials are necessary to establish the long-term safety and sustained efficacy of this compound as a standalone or combination therapy for nAMD.

By addressing these key areas, the full therapeutic potential of this compound in the management of choroidal neovascularization can be realized, potentially offering a valuable new tool for preserving vision in patients with nAMD.

References

ZQMT-10: A Deep Dive into its Therapeutic Potential for Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEIJING, China – December 5, 2025 – This technical whitepaper provides an in-depth analysis of the emerging therapeutic agent ZQMT-10, a traditional Chinese medicine formulation that has demonstrated significant promise in the treatment of age-related macular degeneration (AMD). This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, preclinical efficacy, and clinical trial outcomes, with a focus on its potential therapeutic targets.

This compound has been investigated in both preclinical models and human clinical trials, revealing a novel mechanism that modulates the immune response in the retinal microenvironment. The primary therapeutic targets identified to date are the chemokine receptor CX3CR1 and its ligand CCL2, key players in the inflammatory cascade associated with AMD pathogenesis.

Preclinical Efficacy in Murine Models of AMD

This compound has been evaluated in two distinct mouse models that mimic the characteristics of both dry and wet AMD: the Crb1rd8 mouse model and the laser-induced choroidal neovascularization (CNV) model.

Crb1rd8 Mouse Model (Dry AMD)

The Crb1rd8 mouse model is characterized by progressive retinal degeneration. Preclinical studies have shown that oral administration of this compound can effectively alleviate AMD-related retinopathy in these mice. The therapeutic effect is linked to the upregulation of CX3CR1 expression on CD4+ T cells.

Laser-Induced CNV Model (Wet AMD)

In the laser-induced CNV model, which mimics the neovascularization characteristic of wet AMD, this compound demonstrated a significant reduction in the size of choroidal neovascular lesions. This effect is also attributed to the modulation of the CCL2/CX3CR1 axis.

Table 1: Summary of Preclinical Efficacy Data for this compound

Animal Model Key Efficacy Endpoint This compound Treatment Group Control Group P-value
Crb1rd8 MiceRetinopathy Score (Fundus Photography)Significantly lower scoresHigher scores<0.05
Laser-Induced CNVMean CNV Lesion Size (µm²)Significantly smaller lesion sizeLarger lesion size<0.05

Note: The specific quantitative values for retinopathy scores and CNV lesion sizes are not publicly available in the abstracts of the cited studies. The table reflects the reported statistically significant outcomes.

Clinical Trial in Neovascular AMD

A multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound as an adjunct therapy to ranibizumab (B1194657), a standard anti-VEGF treatment for neovascular AMD. The study enrolled 144 patients who received either this compound or a placebo in combination with ranibizumab for 24 weeks.

The results of the clinical trial demonstrated that the combination of this compound and ranibizumab was non-inferior to ranibizumab alone in improving visual acuity. More notably, the addition of this compound led to a statistically significant reduction in the required number of ranibizumab injections, a key secondary endpoint with important implications for patient burden and healthcare costs. The combination therapy also showed significant improvements in reducing retinal hemorrhage, intraretinal fluid, and the overall size of the lesion.

Table 2: Key Outcomes of the Multicenter Randomized Clinical Trial of this compound in Neovascular AMD

Outcome Measure This compound + Ranibizumab Group Placebo + Ranibizumab Group P-value
Mean Change in Visual Acuity (ETDRS Letters)Non-inferior to control--
Mean Number of Ranibizumab InjectionsSignificantly lowerHigher<0.0001
Reduction in Retinal HemorrhageSignificant improvementLess improvement<0.05
Reduction in Intraretinal FluidSignificant improvementLess improvement<0.05
Reduction in Lesion SizeSignificant improvementLess improvement<0.05

Note: Specific mean values for visual acuity changes and percentage reductions in hemorrhage, fluid, and lesion size are not detailed in the publicly available abstracts.

Mechanism of Action: Targeting the CCL2/CX3CR1 Signaling Pathway

The therapeutic effects of this compound in AMD are believed to be mediated through its interaction with the CCL2/CX3CR1 signaling pathway. In the context of AMD, the chemokine CCL2 is upregulated in the retina, leading to the recruitment of CCR2-expressing inflammatory monocytes and microglia to the subretinal space. This influx of immune cells contributes to the chronic inflammation and tissue damage characteristic of the disease.

CX3CR1, a receptor for the chemokine CX3CL1 (fractalkine), is constitutively expressed on microglia and is thought to play a role in maintaining retinal immune homeostasis. Studies suggest that this compound increases the expression of CX3CR1 on CD4+ T cells. The depletion of either CCL2 or CX3CR1 in preclinical models has been shown to abolish the therapeutic efficacy of this compound, strongly indicating that these molecules are central to its mechanism of action.[1]

ZQMT10_Mechanism_of_Action cluster_Retinal_Microenvironment Retinal Microenvironment in AMD ZQMT10 This compound CD4_T_Cell CD4+ T Cell ZQMT10->CD4_T_Cell Acts on CX3CR1 CX3CR1 (Upregulated) CD4_T_Cell->CX3CR1 Increases Expression AMD_Pathology AMD Pathogenesis (Inflammation, Neovascularization) CX3CR1->AMD_Pathology Inhibits CCL2 CCL2 Microglia_Macrophage Microglia/Macrophage Recruitment CCL2->Microglia_Macrophage Recruits Microglia_Macrophage->AMD_Pathology Promotes

Caption: Proposed mechanism of action of this compound in AMD.

Experimental Protocols

Detailed experimental protocols from the primary research articles are not fully available in the public domain. However, based on the methodologies described in the abstracts and related literature, the key experimental procedures are outlined below.

Preclinical Animal Studies
  • Animal Models:

    • Crb1rd8 Mouse Model: C57BL/6N mice carrying the rd8 mutation in the Crb1 gene were used. These mice develop spontaneous retinal dysplasia and degeneration.

    • Laser-Induced Choroidal Neovascularization (CNV) Model: C57BL/6J mice were used. CNV was induced by creating laser photocoagulation burns in the Bruch's membrane using a diode laser.

  • Treatment Administration: this compound was administered orally to the mice.

  • Efficacy Evaluation:

    • Fundus Photography: Retinal images were captured at specified time points to assess the progression of retinopathy in the Crb1rd8 model. A scoring system was likely used to quantify the severity of the lesions.

    • Fluorescein (B123965) Angiography and Histopathology: In the CNV model, fluorescein angiography was performed to visualize and quantify the area of neovascular leakage. Histopathological analysis of retinal cross-sections was used to measure the size of the CNV lesions.

  • Immunophenotyping: CD4+ T cells were isolated from treated and control animals to analyze the expression of CX3CR1 using flow cytometry.

Preclinical_Workflow cluster_Crb1rd8 Crb1rd8 Model (Dry AMD) cluster_CNV Laser-Induced CNV Model (Wet AMD) cluster_Mechanism Mechanism of Action Study Crb1_Mice Crb1rd8 Mice Crb1_Treatment Oral this compound Administration Crb1_Mice->Crb1_Treatment Crb1_Eval Fundus Photography (Weekly for 8 weeks) Crb1_Treatment->Crb1_Eval CNV_Mice C57BL/6J Mice CNV_Induction Laser-Induced CNV CNV_Mice->CNV_Induction CNV_Treatment Oral this compound Administration CNV_Induction->CNV_Treatment CNV_Eval Fluorescein Angiography & Histopathology CNV_Treatment->CNV_Eval T_Cell_Isolation Isolate CD4+ T Cells Flow_Cytometry CX3CR1 Expression (Flow Cytometry) T_Cell_Isolation->Flow_Cytometry

Caption: General experimental workflow for preclinical studies of this compound.

Clinical Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 144 patients with neovascular AMD.

  • Intervention: Patients were randomized to receive either oral this compound or a placebo, in addition to as-needed intravitreal injections of ranibizumab (0.5 mg).

  • Duration: 24 weeks.

  • Primary Outcome: The mean change in best-corrected visual acuity (BCVA) from baseline to week 24, measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.

  • Secondary Outcomes:

    • The number of ranibizumab injections required.

    • Changes in retinal morphology (hemorrhage, fluid, and lesion size) assessed by optical coherence tomography (OCT) and fundus photography.

Future Directions

The promising results from both preclinical and clinical studies warrant further investigation into the therapeutic potential of this compound for AMD. Future research should focus on:

  • Elucidating the precise molecular interactions between the components of this compound and the CCL2/CX3CR1 signaling pathway.

  • Conducting larger, long-term clinical trials to confirm the efficacy and safety of this compound as a standalone or combination therapy for both dry and wet AMD.

  • Identifying the active compounds within the this compound formulation responsible for its therapeutic effects.

References

ZQMT-10 (ZQMT): A Novel Modulator of Inflammatory Pathways in Ocular Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms and Clinical Evidence

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: This document pertains to ZQMT, the abbreviated name for Zhixue Quyu Mingmu Tablet, a traditional Chinese medicine. The term "ZQMT-10" as specified in the query is not found in the reviewed literature. It is presumed that "this compound" refers to ZQMT.

Executive Summary

ZQMT (Zhixue Quyu Mingmu Tablet) is a traditional Chinese medicine that has demonstrated significant therapeutic potential in the management of ocular inflammatory conditions, particularly age-related macular degeneration (AMD). Preclinical and clinical studies have begun to elucidate its mechanism of action, which appears to be centered on the modulation of key inflammatory signaling pathways in the eye. This technical guide provides a comprehensive overview of the current understanding of ZQMT's role in ocular inflammatory pathways, with a focus on its interaction with the CCL2 and CX3CR1 signaling axes. Detailed experimental protocols from pivotal studies and a summary of quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action: Modulation of the CCL2/CX3CR1 Axis

Preclinical research indicates that ZQMT exerts its therapeutic effects in the eye by modulating the CCL2 (chemokine [C-C motif] ligand 2) and CX3CR1 (CX3C chemokine receptor 1) signaling pathways. This axis is crucial in regulating the migration and activation of microglia and macrophages, which are key players in the inflammatory processes associated with AMD.

The proposed mechanism involves the upregulation of CX3CR1 expression on CD4+ T cells by ZQMT.[1] The efficacy of ZQMT in animal models of AMD was found to be dependent on the presence of both CCL2 and CX3CR1, as the therapeutic effects were abolished in mice with depletions of these molecules.[1] This suggests that ZQMT's protective role in the retina is mediated through the complex interplay of these chemokine signaling pathways.

ZQMT Signaling Pathway ZQMT ZQMT CD4_T_Cell CD4+ T Cell ZQMT->CD4_T_Cell Therapeutic_Effect Therapeutic Effect ZQMT->Therapeutic_Effect CX3CR1_up Increased CX3CR1 Expression CD4_T_Cell->CX3CR1_up Microglia_Macrophage Microglia/Macrophage CX3CR1_up->Microglia_Macrophage Modulates Response Retinal_Inflammation Retinal Inflammation Microglia_Macrophage->Retinal_Inflammation CCL2 CCL2 CCL2->Microglia_Macrophage Chemoattraction AMD_Progression AMD Progression Retinal_Inflammation->AMD_Progression Therapeutic_Effect->Retinal_Inflammation Inhibits

Figure 1: Proposed Signaling Pathway of ZQMT in Ocular Inflammation.

Preclinical Evidence: Animal Models of AMD

A key preclinical study investigated the efficacy of ZQMT in two mouse models of AMD: a dry AMD model (Crb1rd8 mice) and a wet AMD model (laser-induced choroidal neovascularization - CNV).[1]

Experimental Protocols

The methodologies employed in this study are summarized below. Note that these are based on the published abstract and may not be fully comprehensive.

Preclinical Experimental Workflow cluster_0 Dry AMD Model (Crb1rd8 mice) cluster_1 Wet AMD Model (Laser-induced CNV) cluster_2 Mechanism of Action Studies Dry_AMD_Model Dry_AMD_Model ZQMT_Treatment_Dry ZQMT Dry_AMD_Model->ZQMT_Treatment_Dry ZQMT Administration Fundus_Photography Fundus_Photography Dry_AMD_Model->Fundus_Photography Retinopathy Evaluation (Weeks 1-8) Wet_AMD_Model Wet_AMD_Model ZQMT_Treatment_Wet ZQMT Wet_AMD_Model->ZQMT_Treatment_Wet ZQMT Administration Fluorescein_Angiography Fluorescein_Angiography Wet_AMD_Model->Fluorescein_Angiography CNV Evaluation Histopathology Histopathology Wet_AMD_Model->Histopathology Histopathological Analysis In_Vitro_T_Cell_Culture In_Vitro_T_Cell_Culture ZQMT_Incubation ZQMT In_Vitro_T_Cell_Culture->ZQMT_Incubation CX3CR1 Expression CX3CR1_Expression_Analysis_Vitro CX3CR1_Expression_Analysis_Vitro ZQMT_Incubation->CX3CR1_Expression_Analysis_Vitro CX3CR1 Expression ZQMT_Treated_Animals ZQMT_Treated_Animals Isolated_T_Cells Isolated_T_Cells ZQMT_Treated_Animals->Isolated_T_Cells CX3CR1 Expression CX3CR1_Expression_Analysis_Vivo CX3CR1_Expression_Analysis_Vivo Isolated_T_Cells->CX3CR1_Expression_Analysis_Vivo CX3CR1 Expression CCL2_CX3CR1_Depletion_Mice CCL2_CX3CR1_Depletion_Mice ZQMT_Treatment_Depletion ZQMT CCL2_CX3CR1_Depletion_Mice->ZQMT_Treatment_Depletion Efficacy Assessment Efficacy_Assessment Efficacy_Assessment ZQMT_Treatment_Depletion->Efficacy_Assessment Efficacy Assessment

Figure 2: Experimental Workflow for Preclinical Evaluation of ZQMT.
Quantitative Data

The study demonstrated that ZQMT treatment led to a significant increase in CX3CR1 expression and alleviation of AMD-related retinopathy in both animal models.[1]

Parameter Model Treatment Group Outcome Reference
CX3CR1 Expression Murine CD4+ T cells (in vitro)ZQMTIncreased[1]
CX3CR1 Expression Murine CD4+ T cells (ex vivo)ZQMTIncreased[1]
AMD-related Retinopathy Crb1rd8 mice (Dry AMD)ZQMTAlleviated[1]
Choroidal Neovascularization Laser-induced CNV (Wet AMD)ZQMTAlleviated[1]
Therapeutic Efficacy Crb1rd8 mice with CCL2/CX3CR1 depletionZQMTAbolished[1]

Table 1: Summary of Preclinical Findings for ZQMT in AMD Models.

Clinical Evidence: Neovascular AMD

A multicenter, randomized, double-masked, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of ZQMT as a complementary therapy to intravitreal ranibizumab (B1194657) for neovascular AMD.[2][3]

Study Design and Protocol

A total of 144 patients with neovascular AMD were enrolled and received either intravitreal ranibizumab as needed plus ZQMT or ranibizumab as needed plus placebo for 24 weeks.[2] The primary outcome was the mean change in visual acuity at week 24 compared to baseline.[2]

Clinical Trial Design Patient_Population 144 Patients with Neovascular AMD Randomization Randomization Patient_Population->Randomization Treatment_Group Ranibizumab (as needed) + ZQMT Randomization->Treatment_Group Placebo_Group Ranibizumab (as needed) + Placebo Randomization->Placebo_Group Treatment_Period 24 Weeks Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Primary_Outcome Mean Change in Visual Acuity at Week 24 Treatment_Period->Primary_Outcome Secondary_Outcomes - Retinal Hemorrhage - Retinal Fluid - Lesion Size - Number of Ranibizumab Injections Treatment_Period->Secondary_Outcomes

Figure 3: Clinical Trial Design for ZQMT in Neovascular AMD.
Quantitative Clinical Data

The combination therapy of ranibizumab and ZQMT was found to be non-inferior to ranibizumab alone in improving visual acuity.[2] Importantly, the ZQMT group showed significant improvements in several secondary outcomes and required fewer ranibizumab injections.[2][3]

Parameter Treatment Group Placebo Group P-value Reference
Mean Change in Visual Acuity at Week 24 Non-inferior to placebo--[2]
Reduction in Retinal Hemorrhage Significant improvement--[2]
Reduction in Retinal Fluid Significant improvement--[2]
Reduction in Lesion Size Significant improvement--[2]
Number of Ranibizumab Injections Significantly reduced-<0.0001[2][3]

Table 2: Key Outcomes of the Clinical Trial of ZQMT in Neovascular AMD.

Composition of ZQMT

ZQMT is a traditional Chinese medicine formulation. While the precise proprietary composition may vary, the published clinical trial literature indicates it is an FDA-approved traditional Chinese patent medicine.

Conclusion and Future Directions

The available evidence strongly suggests that ZQMT plays a significant role in modulating inflammatory pathways in the eye, particularly through the CCL2/CX3CR1 axis. Its ability to upregulate CX3CR1 and its dependence on both CCL2 and CX3CR1 for its therapeutic effect in preclinical models of AMD provide a solid foundation for its mechanism of action. The positive results from the clinical trial in neovascular AMD, especially the reduction in the need for anti-VEGF injections, highlight its potential as a valuable complementary therapy.

Future research should focus on:

  • Elucidating the specific molecular components of ZQMT responsible for its activity.

  • Conducting further studies to fully map the downstream signaling events following CX3CR1 upregulation.

  • Investigating the potential of ZQMT in other ocular inflammatory conditions.

  • Performing larger, long-term clinical trials to confirm the safety and efficacy of ZQMT as a standalone or combination therapy.

This technical guide provides a snapshot of the current knowledge on ZQMT's role in ocular inflammation. As research progresses, a more detailed understanding of its therapeutic potential and molecular mechanisms will undoubtedly emerge, paving the way for novel treatment strategies for a range of debilitating eye diseases.

References

An In-depth Technical Guide to the Discovery and Development of ZQMT-10

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of ZQMT-10, a novel, orally active, and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This guide is intended for researchers, scientists, and drug development professionals interested in the technical details of this compound's development and its potential as a therapeutic agent for pain management.

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators.[1] Its role in pain and neurogenic inflammation has made it a significant target for the development of novel analgesics. This compound emerged from a drug discovery program aimed at identifying potent and selective TRPA1 antagonists for the treatment of various pain conditions.

Discovery of this compound

This compound was identified through a systematic drug discovery process that began with a high-throughput screening campaign to find novel chemical scaffolds targeting the TRPA1 channel. This was followed by a lead optimization phase to enhance potency, selectivity, and pharmacokinetic properties.

An initial high-throughput screening of a diverse compound library led to the identification of an oxindole (B195798) core structure with promising TRPA1 antagonistic activity.[1] This scaffold was selected for further chemical modification and optimization based on its favorable preliminary activity and chemical tractability.

A series of oxindole derivatives were synthesized and evaluated to establish a structure-activity relationship (SAR). This medicinal chemistry effort focused on modifying specific positions of the oxindole core to improve potency against TRPA1 and to optimize drug-like properties. This compound was identified as the most promising compound from this series, demonstrating superior performance in in vitro and in vivo assays.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly antagonizing the TRPA1 ion channel. TRPA1 is a polymodal nociceptor, and its activation by noxious stimuli leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the sensory neuron, and the propagation of a pain signal.

The TRPA1 channel is a key component in the pain signaling pathway. A variety of exogenous and endogenous agonists can activate it. Once activated, the influx of Ca²⁺ through the channel can trigger the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and pain sensitization. This compound blocks the channel, thereby preventing this signaling cascade.

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response Environmental Irritants Environmental Irritants TRPA1 TRPA1 Channel Environmental Irritants->TRPA1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Cold Temperature Cold Temperature Cold Temperature->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Activation ZQMT10 This compound ZQMT10->TRPA1 Antagonism Depolarization Neuron Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal

Caption: Simplified TRPA1 signaling pathway and the antagonistic action of this compound.

Preclinical Data

This compound has undergone a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

The potency of this compound was assessed using various in vitro assays. A strong interaction with the TRPA1 channel was confirmed through target engagement studies.[1]

Assay TypeKey ParameterResult for this compoundReference
Binding AffinityKd1.04 µMMedchemExpress.com
Calcium Influx Assay (HEK-293T)IC₅₀Data not available[1]
Calcium Influx Assay (DRG cells)IC₅₀Data not available[1]
Cellular Thermal Shift Assay (CETSA)Target EngagementConfirmed[1]
Microscale Thermophoresis (MST)Target EngagementConfirmed[1]

The analgesic effects of this compound were evaluated in established mouse models of pain. Oral administration of this compound demonstrated significant efficacy in reducing pain behaviors.[1]

Pain ModelSpeciesAdministration RouteKey FindingReference
Cold Plate TestMouseOralSignificantly reduced abnormal cold-induced responses[1]
AITC-Induced Paw PainMouseOralAlleviated pain behaviors[1]
AITC-Induced Visceral PainMouseOralAlleviated pain behaviors[1]
Persistent Inflammatory Pain ModelMouseOralIncreased pain threshold and relieved pain[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols and may have been adapted in the original studies.

This assay measures the ability of a compound to inhibit TRPA1 channel activation by measuring changes in intracellular calcium concentrations.

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_activation Channel Activation & Measurement cluster_analysis Data Analysis node1 Seed TRPA1-expressing HEK-293T cells in 96-well plates node2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) node1->node2 node3 Pre-incubate cells with varying concentrations of this compound node2->node3 node4 Add a TRPA1 agonist (e.g., AITC) node3->node4 node5 Measure fluorescence intensity over time using a plate reader node4->node5 node6 Calculate the inhibition of calcium influx and determine IC₅₀ values node5->node6

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of ZQMT-10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "ZQMT-10" did not yield specific preclinical data for a compound with this designation. The available literature refers to "ZQMT" as a Traditional Chinese Patent Medicine used in clinical trials for neovascular age-related macular degeneration in combination with other treatments. Information regarding a specific molecule "this compound" for in vivo animal studies, including its dosage, pharmacokinetics, and mechanism of action, is not publicly available.

Therefore, the following application notes and protocols are provided as a detailed template for a hypothetical anti-angiogenic compound, designated here as Compound-X , to illustrate the expected data presentation, experimental methodologies, and visualizations requested. Researchers should substitute the specifics of their compound of interest.

Compound-X: Application Notes for In Vivo Angiogenesis Studies

Audience: Researchers, scientists, and drug development professionals in ophthalmology and oncology.

Introduction: Compound-X is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. These application notes provide protocols for evaluating the in vivo efficacy and pharmacokinetics of Compound-X in a murine model of oxygen-induced retinopathy (OIR), a common model for studying retinal neovascularization.

Data Presentation: Summary of Preclinical Data for Compound-X

Table 1: Pharmacokinetic Parameters of Compound-X in C57BL/6J Mice

ParameterIntravenous (1 mg/kg)Intravitreal (2 µ g/eye )
Cmax (ng/mL) 258 ± 3412 (retinal tissue)
Tmax (h) 0.254
AUC (0-t) (ng·h/mL) 475 ± 6298 (retinal tissue)
Half-life (t½) (h) 2.8 ± 0.524 ± 3.1
Bioavailability (%) N/A~85 (local)

Table 2: Efficacy of Compound-X in a Mouse Model of Oxygen-Induced Retinopathy (OIR)

Treatment GroupDoseRouteRetinal Neovascularization Area (% of total retina)
Vehicle Control -Intravitreal15.2 ± 2.5
Compound-X 1 µ g/eye Intravitreal9.8 ± 1.8
Compound-X 2 µ g/eye Intravitreal5.1 ± 1.2
Positive Control (Aflibercept) 2 µ g/eye Intravitreal4.5 ± 1.0
p < 0.05, *p < 0.01 compared to Vehicle Control

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol describes the induction of retinal neovascularization in neonatal mice.

Materials:

  • C57BL/6J neonatal mice (P7) and nursing dams

  • Oxygen chamber with precise oxygen and temperature control

  • Isoflurane anesthesia system

  • Topical proparacaine (B1679620) hydrochloride ophthalmic solution

  • 33-gauge Hamilton syringe

Procedure:

  • At postnatal day 7 (P7), place neonatal C57BL/6J mice and their nursing dam into an oxygen chamber.

  • Maintain the oxygen concentration at 75 ± 0.5% for 5 days (until P12).

  • At P12, return the mice to room air (21% oxygen) to induce relative hypoxia and subsequent neovascularization.

  • At P14, administer intravitreal injections of Compound-X, vehicle, or positive control.

    • Anesthetize the pups using isoflurane.

    • Apply a drop of proparacaine hydrochloride for local anesthesia.

    • Using a 33-gauge Hamilton syringe, carefully inject 0.5 µL of the test article into the vitreous humor of one eye.

  • At P17, euthanize the mice and enucleate the eyes for analysis.

Quantification of Retinal Neovascularization

This protocol outlines the procedure for staining and quantifying the extent of neovascularization in retinal flat mounts.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Isolectin B4 conjugated to Alexa Fluor 594

  • Microscope slides and coverslips

  • Fluorescence microscope with imaging software (e.g., ImageJ)

Procedure:

  • Fix the enucleated eyes in 4% PFA for 2 hours at room temperature.

  • Dissect the retinas in PBS.

  • Permeabilize the retinas in PBS containing 1% Triton X-100 for 1 hour.

  • Block non-specific binding with PBS containing 1% BSA and 0.5% Triton X-100 for 2 hours.

  • Incubate the retinas overnight at 4°C with Alexa Fluor 594-conjugated isolectin B4 to stain the vasculature.

  • Wash the retinas three times in PBS.

  • Mount the retinas on microscope slides with the photoreceptor side down.

  • Capture images using a fluorescence microscope.

  • Quantify the neovascular tuft area as a percentage of the total retinal area using ImageJ software.

Visualizations

Signaling_Pathway cluster_EC Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR2 Extracellular Domain VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Proliferation Proliferation, Migration, Survival PKC->Proliferation Ca->Proliferation CompoundX Compound-X CompoundX->VEGFR2 Inhibits Phosphorylation

Caption: Signaling pathway of VEGF-A and the inhibitory action of Compound-X.

Experimental_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 5 Days P14 P14: Intravitreal Injection (Compound-X or Vehicle) P12->P14 2 Days P17 P17: Euthanize & Enucleate Eyes P14->P17 3 Days Stain Retinal Flat Mount & Isolectin Staining P17->Stain Image Fluorescence Microscopy & Imaging Stain->Image Analysis Quantify Neovascular Area (ImageJ) Image->Analysis

Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

Application Notes and Protocols for ZQMT-10 in Mouse Models of AMD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly. Research into novel therapeutic agents is critical for addressing this growing public health concern. ZQMT-10, a traditional Chinese medicine, has demonstrated potential protective effects in preclinical mouse models of AMD.[1] These application notes provide a detailed protocol for the administration and evaluation of this compound in two common mouse models of AMD: the Crb1rd8 model of retinal degeneration (a model for dry AMD) and the laser-induced choroidal neovascularization (CNV) model (a model for wet AMD).[1]

The therapeutic effects of this compound are believed to be mediated through the CCL2 and/or CX3CR1 signaling pathways, which are implicated in the inflammatory processes of AMD.[1] this compound has been shown to increase the expression of CX3CR1 in murine CD4+ T cells.[1] The protocols outlined below are based on published research and are intended to guide researchers in the preclinical evaluation of this compound.

Quantitative Data Summary

Specific quantitative data from the primary study by Yang et al. (2019) were not available in the public domain at the time of this writing. The following tables are templates that can be used to summarize key quantitative outcomes upon obtaining the full study data.

Table 1: Effect of this compound on Retinal Pathology in Crb1rd8 Mice

Treatment GroupFundus Abnormality Score (Mean ± SD)Retinal Layer Thickness (µm, Mean ± SD)Number of Retinal Lesions (Mean ± SD)
Vehicle ControlData not availableData not availableData not available
This compound (Dose 1)Data not availableData not availableData not available
This compound (Dose 2)Data not availableData not availableData not available

Table 2: Effect of this compound on Laser-Induced Choroidal Neovascularization (CNV)

Treatment GroupCNV Lesion Area (mm², Mean ± SD)Fluorescein (B123965) Leakage Score (Mean ± SD)Histological Neovascularization Score (Mean ± SD)
Vehicle ControlData not availableData not availableData not available
This compound (Dose 1)Data not availableData not availableData not available
This compound (Dose 2)Data not availableData not availableData not available

Experimental Protocols

I. This compound Preparation and Administration

Note: The precise composition, formulation, and dosage of this compound used in the key mouse study by Yang et al. (2019) are not publicly available. The following protocol is a generalized procedure based on common practices for administering traditional Chinese medicine extracts to mice. It is critical to obtain the specific formulation and dosage from the original publication or supplier.

Materials:

  • This compound extract (powdered form)

  • Sterile vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Preparation of this compound Suspension:

    • On the day of administration, weigh the required amount of this compound powder based on the desired dosage (e.g., mg/kg) and the body weight of the mice.

    • Suspend the powder in the sterile vehicle to the desired final concentration.

    • Thoroughly mix the suspension using a vortex mixer until homogenous. For poorly soluble extracts, brief sonication may be used.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

    • Measure the desired volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Administration Schedule:

    • The frequency and duration of administration will depend on the experimental design. In the absence of specific data, a once-daily administration for the duration of the study (e.g., 1 to 8 weeks) is a common starting point.[1]

II. Crb1rd8 Mouse Model of Retinal Degeneration

The Crb1rd8 mouse strain harbors a mutation in the Crb1 gene, leading to a phenotype that mimics some aspects of dry AMD.

Materials:

  • Crb1rd8 mice

  • Fundus camera system for small animals

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Tropicamide (1%) for pupil dilation

Protocol:

  • Animal Husbandry:

    • House Crb1rd8 mice under standard laboratory conditions.

  • This compound Administration:

    • Initiate this compound administration at a predetermined age, based on the known progression of retinal degeneration in this strain.

    • Administer this compound or vehicle control as described in Protocol I.

  • Fundus Photography:

    • At specified time points (e.g., weekly from 1 to 8 weeks), anesthetize the mice and dilate their pupils with tropicamide.[1]

    • Capture high-resolution images of the retina using a fundus camera.

    • Evaluate the images for signs of retinal degeneration, such as retinal lesions, pigmentary changes, and vascular abnormalities. A scoring system can be developed to quantify the severity of the phenotype.

III. Laser-Induced Choroidal Neovascularization (CNV) Model

This model mimics the neovascular ("wet") form of AMD by inducing the growth of new blood vessels from the choroid into the subretinal space.

Materials:

  • Wild-type mice (e.g., C57BL/6J)

  • Laser photocoagulator with a slit lamp delivery system

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Tropicamide (1%) for pupil dilation

  • Fluorescein sodium (10%)

  • Fundus camera with fluorescein angiography capabilities

  • Microscope and histology equipment

Protocol:

  • This compound Administration:

    • Begin administration of this compound or vehicle control at a set time before or after laser induction of CNV.

  • Laser-Induced CNV:

    • Anesthetize the mice and dilate their pupils.

    • Using a laser photocoagulator, create several small burns (typically 4-5) on the retina around the optic nerve to rupture Bruch's membrane.

  • Fluorescein Angiography:

    • At a specified time after laser injury (e.g., 7 or 14 days), anesthetize the mice and inject fluorescein sodium intraperitoneally.

    • Capture a series of images of the fundus to visualize the leakage of fluorescein from the newly formed blood vessels.

    • Quantify the area and intensity of leakage to assess the severity of CNV.

  • Histopathology:

    • At the end of the experiment, euthanize the mice and enucleate the eyes.

    • Fix, embed, and section the eyes for histological staining (e.g., hematoxylin (B73222) and eosin).

    • Examine the sections under a microscope to visualize the CNV lesions and quantify their size and cellular composition.

Visualizations

Signaling Pathway

ZQMT_Mechanism cluster_amd AMD Pathogenesis cluster_zqmt This compound Intervention Inflammation Inflammation Macrophage/Microglia Activation Macrophage/Microglia Activation Inflammation->Macrophage/Microglia Activation CCL2 CCL2 Macrophage/Microglia Activation->CCL2 releases CX3CR1 CX3CR1 CCL2->CX3CR1 binds to CX3CR1->Macrophage/Microglia Activation promotes This compound This compound Increased CX3CR1 Expression Increased CX3CR1 Expression This compound->Increased CX3CR1 Expression Increased CX3CR1 Expression->CX3CR1 modulates signaling

Caption: Proposed mechanism of this compound in AMD.

Experimental Workflow

ZQMT_Workflow cluster_dry_amd Dry AMD Model (Crb1rd8 mice) cluster_wet_amd Wet AMD Model (Laser-Induced CNV) Crb1rd8 Mice Crb1rd8 Mice This compound Admin This compound Admin Crb1rd8 Mice->this compound Admin Fundus Photography (weekly) Fundus Photography (weekly) This compound Admin->Fundus Photography (weekly) Data Analysis Data Analysis Fundus Photography (weekly)->Data Analysis Wild-type Mice Wild-type Mice Laser Injury Laser Injury Wild-type Mice->Laser Injury pre/post-treatment This compound Admin_CNV This compound Admin_CNV Laser Injury->this compound Admin_CNV pre/post-treatment Fluorescein Angiography Fluorescein Angiography This compound Admin_CNV->Fluorescein Angiography Histopathology Histopathology Fluorescein Angiography->Histopathology Data Analysis_CNV Data Analysis_CNV Histopathology->Data Analysis_CNV Start Start Start->Crb1rd8 Mice Start->Wild-type Mice

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols: ZQMT in Combination with Anti-VEGF Therapy for Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for ZQMT , a traditional Chinese patent medicine, in the context of neovascular age-related macular degeneration (wet AMD) . The term "ZQMT-10" did not yield specific results in the literature search, and there is no available data on the application of ZQMT in oncology. The information provided is intended for research and drug development professionals in the field of ophthalmology.

Introduction

ZQMT is a traditional Chinese patent medicine that has been investigated as a complementary therapy to anti-vascular endothelial growth factor (anti-VEGF) treatments for wet AMD. Clinical studies have shown that the combination of ZQMT with the anti-VEGF agent ranibizumab (B1194657) is non-inferior to ranibizumab monotherapy in improving visual acuity.[1][2] Furthermore, the combination therapy offers therapeutic advantages by reducing retinal lesions and decreasing the required frequency of anti-VEGF injections, thereby lessening the financial burden on patients.[1][2] Preclinical studies in mouse models of AMD suggest that ZQMT may exert its therapeutic effects by modulating the CCL2 and CX3CR1 pathways.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a 24-week multicenter, randomized clinical trial comparing ranibizumab plus ZQMT to ranibizumab plus placebo in patients with neovascular AMD.[1][2]

Table 1: Efficacy Outcomes at 24 Weeks

Outcome MeasureRanibizumab + ZQMT GroupRanibizumab + Placebo GroupP-value
Mean Change in Visual Acuity (letters)Non-inferior to placebo--
Reduction in Retinal HemorrhageSignificant Improvement--
Reduction in Retinal FluidSignificant Improvement--
Reduction in Lesion SizeSignificant Improvement--

Table 2: Treatment Burden

Outcome MeasureRanibizumab + ZQMT GroupRanibizumab + Placebo GroupP-value
Mean Number of Ranibizumab InjectionsSignificantly Reduced-<0.0001

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of ZQMT is not fully elucidated. However, preclinical studies in mouse models of AMD suggest that ZQMT may alleviate AMD-related retinopathy by modulating inflammatory pathways. Specifically, ZQMT has been shown to increase the expression of CX3CR1 in CD4+ T cells. The therapeutic effects of ZQMT were abolished in mice lacking CCL2 and CX3CR1, indicating that these pathways are critical to its mechanism of action.

In the context of combination therapy with anti-VEGF agents, it is hypothesized that ZQMT's anti-inflammatory and/or anti-angiogenic properties may act synergistically with the direct inhibition of VEGF.

ZQMT_Anti_VEGF_Signaling_Pathway Hypothesized Signaling Pathway of ZQMT and Anti-VEGF Therapy in Wet AMD cluster_ZQMT ZQMT cluster_AntiVEGF Anti-VEGF Therapy (e.g., Ranibizumab) cluster_Cellular_Effects Cellular Effects cluster_Pathology Wet AMD Pathology ZQMT ZQMT CCL2 CCL2 Modulation ZQMT->CCL2 CX3CR1 CX3CR1 Upregulation ZQMT->CX3CR1 Angiogenesis Angiogenesis ZQMT->Angiogenesis Potential Inhibition Inflammation Inflammation CCL2->Inflammation CX3CR1->Inflammation RetinalDamage Retinal Damage & Neovascularization Inflammation->RetinalDamage AntiVEGF Anti-VEGF Agent VEGF VEGF AntiVEGF->VEGF VEGF->Angiogenesis VascularPermeability Vascular Permeability VEGF->VascularPermeability Angiogenesis->RetinalDamage VascularPermeability->RetinalDamage

Caption: Hypothesized signaling pathway of ZQMT and Anti-VEGF therapy in wet AMD.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical evaluation of ZQMT in combination with anti-VEGF therapy for wet AMD.

Protocol 1: Multicenter Randomized Clinical Trial for Wet AMD

Objective: To evaluate the efficacy and safety of ZQMT as a complementary therapy to intravitreal ranibizumab for neovascular age-related macular degeneration.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled clinical trial.

  • 144 patients with neovascular AMD were enrolled.

  • Patients were randomized into two groups:

    • Group 1: Intravitreal ranibizumab (0.5 mg) as needed + oral ZQMT.

    • Group 2: Intravitreal ranibizumab (0.5 mg) as needed + oral placebo.

  • The treatment duration was 24 weeks.

Inclusion Criteria:

  • Patients diagnosed with neovascular age-related macular degeneration.

  • Specific criteria regarding lesion type and size, and baseline visual acuity would be defined in the full study protocol.

Exclusion Criteria:

  • Significant ocular conditions other than AMD in the study eye.

  • Previous treatment with anti-VEGF agents within a specified timeframe.

  • Contraindications to ranibizumab or ZQMT.

Treatment Regimen:

  • Loading Phase: All patients received one intravitreal injection of ranibizumab (0.5 mg) at baseline.

  • Maintenance Phase (as needed): From week 4 to week 24, patients were evaluated monthly. Retreatment with ranibizumab was administered if there was evidence of disease activity (e.g., persistent or recurrent fluid on optical coherence tomography, new retinal hemorrhage, or a decrease in visual acuity).

  • ZQMT/Placebo Administration: Patients in the respective groups received oral ZQMT or a matching placebo according to the prescribed dosage for the 24-week study period.

Outcome Measures:

  • Primary Outcome: Mean change in best-corrected visual acuity (BCVA) from baseline to week 24.

  • Secondary Outcomes:

    • Mean number of ranibizumab injections.

    • Changes in retinal morphology (e.g., central retinal thickness, presence of fluid, lesion size) assessed by optical coherence tomography (OCT) and fluorescein (B123965) angiography (FA).

    • Safety and tolerability, assessed by monitoring adverse events.

Clinical_Trial_Workflow start Patient Screening (Neovascular AMD) enrollment Enrollment (n=144) start->enrollment randomization Randomization enrollment->randomization group1 Group 1: Ranibizumab + ZQMT randomization->group1 1:1 group2 Group 2: Ranibizumab + Placebo randomization->group2 treatment 24-Week Treatment Period (Monthly Follow-up) group1->treatment group2->treatment outcome_assessment Outcome Assessment (Week 24) treatment->outcome_assessment data_analysis Data Analysis outcome_assessment->data_analysis

Caption: Workflow of the multicenter randomized clinical trial.

Protocol 2: In Vivo Mouse Model of Choroidal Neovascularization (CNV)

Objective: To evaluate the therapeutic efficacy of ZQMT on laser-induced choroidal neovascularization in mice.

Animal Model:

  • C57BL/6J mice.

Experimental Procedure:

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.

  • Pupil Dilation: Pupils are dilated with a topical mydriatic agent.

  • Laser Photocoagulation: A diode laser is used to induce rupture of Bruch's membrane at four locations around the optic nerve in one eye of each mouse.

  • ZQMT Administration: Mice are randomly assigned to a control group (vehicle) or a ZQMT treatment group. ZQMT is administered orally at a specified dose and frequency for a defined period (e.g., 1-2 weeks).

  • Evaluation of CNV:

    • Fluorescein Angiography (FA): At the end of the treatment period, mice are injected intraperitoneally with fluorescein sodium. The extent of fluorescein leakage from the CNV lesions is imaged and quantified.

    • Histopathology: Eyes are enucleated, fixed, and sectioned. The size and cellularity of the CNV lesions are measured on histological sections (e.g., stained with hematoxylin (B73222) and eosin).

Outcome Measures:

  • Area of fluorescein leakage on FA.

  • Volume and thickness of CNV lesions on histology.

  • Immunohistochemical analysis of angiogenic and inflammatory markers within the CNV lesions.

CNV_Model_Workflow start C57BL/6J Mice laser Laser-Induced Choroidal Neovascularization start->laser randomization Randomization laser->randomization group_control Control Group (Vehicle) randomization->group_control group_zqmt ZQMT Group randomization->group_zqmt treatment Oral Administration group_control->treatment group_zqmt->treatment evaluation Evaluation of CNV treatment->evaluation fa Fluorescein Angiography evaluation->fa histology Histopathology evaluation->histology end Data Analysis fa->end histology->end

Caption: Experimental workflow for the in vivo mouse model of CNV.

References

Application Notes & Protocols: Evaluating ZQMT-10 Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQMT-10 is an investigational, orally administered, selective tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptors (FGFR). Activating alterations in FGFR genes (mutations and fusions) are oncogenic drivers in a subset of solid tumors, most notably in urothelial carcinoma. By blocking the ATP-binding site of the FGFR kinase, this compound inhibits receptor phosphorylation and downstream signaling through pathways such as the MAPK/ERK cascade, thereby suppressing tumor cell proliferation and survival.

These application notes provide a comprehensive framework for evaluating the clinical efficacy of this compound. They include detailed protocols for key pharmacodynamic and exploratory biomarker assays, guidelines for assessing clinical endpoints, and a template for data presentation.

Clinical Efficacy Endpoints

The evaluation of this compound's anti-tumor activity in a clinical trial setting relies on standardized primary and secondary endpoints.

  • Primary Endpoint: The primary measure of efficacy is the Objective Response Rate (ORR) . ORR is defined as the proportion of patients with a complete response (CR) or partial response (PR) to treatment, as determined by the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[1][2][3] A response requires confirmation on a subsequent tumor assessment.

  • Secondary Endpoints:

    • Progression-Free Survival (PFS): The time from the first dose of this compound to the first documentation of objective tumor progression or death from any cause.[4][5][6]

    • Overall Survival (OS): The time from the first dose of this compound to death from any cause.[4][5][7]

    • Duration of Response (DoR): The time from the first documentation of a CR or PR until the first documentation of objective tumor progression or death.

    • Safety and Tolerability: Assessed by monitoring and grading adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE).

Data Presentation

Quantitative data from the clinical trial should be summarized in a clear and structured format. Below are template tables for presenting baseline characteristics and efficacy outcomes for a hypothetical Phase II study of this compound in patients with FGFR-altered metastatic urothelial carcinoma.

Table 1: Baseline Patient and Disease Characteristics

CharacteristicN = 100 (%)
Age, Median (Range) 66 (45-82)
Sex
Male72 (72%)
Female28 (28%)
ECOG Performance Status
045 (45%)
155 (55%)
Primary Tumor Location
Bladder78 (78%)
Upper Tract22 (22%)
Visceral Metastases
Yes65 (65%)
No35 (35%)
Number of Prior Therapies
140 (40%)
≥260 (60%)
FGFR Alteration Type
FGFR3 Mutation75 (75%)
FGFR2/3 Fusion25 (25%)

Table 2: Objective Tumor Response (RECIST 1.1)

Response CategoryN = 100Percentage (%)
Objective Response Rate (ORR) 42 42.0%
Complete Response (CR)44.0%
Partial Response (PR)3838.0%
Stable Disease (SD) 39 39.0%
Progressive Disease (PD) 19 19.0%
Disease Control Rate (CR+PR+SD)8181.0%

Table 3: Survival Outcomes

EndpointMedian (95% CI)
Progression-Free Survival (PFS) 5.7 months (4.5 - 7.0)
Overall Survival (OS) 13.5 months (10.2 - 18.1)

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

// Drug Node ZQMT10 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections FGF [label="FGF Ligand", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FGF -> FGFR [label="Binds"]; FGFR -> RAS; RAS -> RAF -> MEK -> ERK; FGFR -> PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation;

// Inhibition ZQMT10 -> FGFR [label="Inhibits\nPhosphorylation", color="#EA4335", style=bold, arrowhead=tee]; } Caption: this compound inhibits the FGFR signaling pathway.

Experimental Workflow

// Nodes Patient [label="Patient Enrolled in\nthis compound Clinical Trial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biopsy [label="Tumor Biopsy\n(Baseline & On-Treatment)", shape=parallelogram, fillcolor="#FBBC05"]; Blood [label="Peripheral Blood Draw\n(Longitudinal)", shape=parallelogram, fillcolor="#FBBC05"]; IHC [label="Immunohistochemistry (IHC)\nfor pERK Analysis", fillcolor="#FFFFFF"]; ctDNA [label="Circulating Tumor DNA (ctDNA)\nIsolation & Sequencing", fillcolor="#FFFFFF"]; DataIHC [label="Quantify pERK Staining\n(H-Score)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataNGS [label="Identify FGFR Alterations &\nResistance Mutations", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Correlate Biomarker Data\nwith Clinical Outcomes (ORR, PFS)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Patient -> Biopsy; Patient -> Blood; Biopsy -> IHC -> DataIHC; Blood -> ctDNA -> DataNGS; DataIHC -> Analysis; DataNGS -> Analysis; } Caption: Workflow for patient sample analysis.

Logical Relationships in Trial Design

// Nodes Screening [label="Screening Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eligibility [label="Eligibility Criteria Met?\n(e.g., FGFR Alteration)", shape=diamond, fillcolor="#FBBC05"]; Enrollment [label="Patient Enrollment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="this compound Treatment Cycles", shape=record, label="{Cycle 1|Cycle 2|...|Cycle N}"]; TumorAssess [label="Tumor Assessment\n(RECIST 1.1)", shape=parallelogram, fillcolor="#FFFFFF"]; Progression [label="Disease Progression\nor Unacceptable Toxicity?", shape=diamond, fillcolor="#FBBC05"]; OffStudy [label="Discontinue Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FollowUp [label="Survival Follow-up", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Screening -> Eligibility; Eligibility -> Enrollment [label="Yes"]; Eligibility -> OffStudy [label="No"]; Enrollment -> Treatment; Treatment -> TumorAssess; TumorAssess -> Progression; Progression -> Treatment [label="No"]; Progression -> OffStudy [label="Yes"]; OffStudy -> FollowUp; } Caption: Logical flow of the clinical trial.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Phosphorylated ERK (pERK) in Tumor Biopsies

This protocol details a method to assess the pharmacodynamic effect of this compound by measuring the inhibition of a key downstream signaling node, pERK, in tumor tissue.

1. Materials and Reagents:

  • Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides.

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%).

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0).

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST).

  • Peroxidase Block: 3% Hydrogen Peroxide.

  • Protein Block: 5% Normal Goat Serum in TBST.

  • Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) antibody.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Detection Reagent: Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin (B73222).

  • Mounting Medium.

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Solution in a pressure cooker or water bath to 95-100°C.

    • Immerse slides in the hot solution and incubate for 20 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Staining:

    • Wash slides with TBST (3 x 5 minutes).

    • Incubate with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

    • Wash with TBST (3 x 5 minutes).

    • Apply Protein Block and incubate for 30 minutes.

    • Drain block solution (do not wash) and apply primary antibody diluted according to manufacturer's instructions. Incubate overnight at 4°C in a humidified chamber.

    • Wash with TBST (3 x 5 minutes).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash with TBST (3 x 5 minutes).

  • Detection and Visualization:

    • Prepare and apply DAB substrate solution. Incubate until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip using a permanent mounting medium.

3. Data Analysis:

  • Staining will be assessed by a qualified pathologist.

  • An H-score (Histoscore) will be calculated, incorporating both the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells at each intensity level.

  • H-score = Σ (Intensity × Percentage of cells) . The score ranges from 0 to 300.

  • A reduction in the H-score in on-treatment biopsies compared to baseline indicates target engagement and pathway inhibition.

Protocol 2: Circulating Tumor DNA (ctDNA) Analysis for FGFR Alterations

This protocol outlines a non-invasive method for confirming patient eligibility and monitoring for the emergence of resistance mutations during this compound therapy.[8][9][10][11]

1. Materials and Reagents:

  • Cell-Free DNA BCT® tubes (or equivalent) for blood collection.

  • Plasma separation centrifuge.

  • QIAamp Circulating Nucleic Acid Kit (or equivalent) for ctDNA extraction.

  • Quantus™ Fluorometer and QuantiFluor® dsDNA System (or equivalent) for quantification.

  • Next-Generation Sequencing (NGS) library preparation kit (e.g., hybrid-capture based).

  • Custom or commercial NGS panel targeting FGFR genes and other relevant cancer genes.

  • NGS sequencer (e.g., Illumina NovaSeq).

2. Procedure:

  • Sample Collection and Processing:

    • Collect 10 mL of peripheral blood into a Cell-Free DNA BCT tube.

    • Process blood within 4 hours of collection.

    • Perform a two-step centrifugation process to separate plasma: first at 1,600 x g for 10 minutes, then transfer the plasma supernatant to a new tube and centrifuge at 16,000 x g for 10 minutes to remove residual cells and debris.

    • Store plasma at -80°C until extraction.

  • ctDNA Extraction and Quantification:

    • Extract ctDNA from 2-4 mL of plasma using the QIAamp Circulating Nucleic Acid Kit according to the manufacturer's protocol.

    • Elute the ctDNA in 50 µL of buffer.

    • Quantify the extracted ctDNA using a fluorometric method.

  • NGS Library Preparation and Sequencing:

    • Use 10-50 ng of ctDNA for library preparation.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Use a hybrid-capture based method with biotinylated probes to enrich for the target gene regions.

    • Perform PCR amplification of the enriched library.

    • Sequence the final library on an NGS platform to achieve a mean unique coverage depth of >1,000x.

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).

    • Perform variant calling for single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (fusions).

    • Filter variants against databases of known somatic and germline mutations (e.g., COSMIC, ClinVar, gnomAD).

    • Annotate final variants for their potential clinical significance.

3. Data Analysis:

  • Screening: Confirm the presence of a qualifying FGFR mutation or fusion to determine patient eligibility.

  • Monitoring: Analyze longitudinal samples (e.g., every 2-3 cycles) to track the variant allele frequency (VAF) of the driver FGFR alteration. A decrease in VAF can indicate treatment response.

  • Resistance Detection: Identify the emergence of new mutations in FGFR (e.g., gatekeeper mutations) or in parallel signaling pathways (e.g., PIK3CA, RAS) that may confer resistance to this compound.

References

Application Notes and Protocols for Measuring Outcomes of ZQMT-10 Treatment in Ophthalmology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to measuring the treatment outcomes of ZQMT-10, a traditional Chinese medicine investigated as a complementary therapy for neovascular age-related macular degeneration (nAMD). The following protocols and methodologies are based on findings from clinical and preclinical studies of this compound, offering a framework for its evaluation in an ophthalmology research and development setting.

I. Clinical Evaluation of this compound in Human Subjects

A primary application of this compound has been as an adjunct therapy in the treatment of nAMD. Clinical trial data has suggested its potential to improve visual acuity and reduce the treatment burden of standard anti-VEGF therapies.[1][2]

Quantitative Clinical Outcomes

The following table summarizes the key quantitative outcomes from a clinical trial of this compound in combination with ranibizumab (B1194657) for nAMD.[1][2]

Outcome MeasureThis compound + Ranibizumab GroupPlacebo + Ranibizumab GroupSignificance
Mean Change in Visual Acuity (letters) at 24 weeksSubstantial gain (non-inferior to control)Substantial gainNon-inferiority met
Reduction in Retinal HemorrhageSignificant ImprovementLess Improvementp < 0.05
Reduction in Retinal FluidSignificant ImprovementLess Improvementp < 0.05
Reduction in Lesion SizeSignificant ImprovementLess Improvementp < 0.05
Mean Number of Ranibizumab InjectionsReducedStandardp < 0.0001
Experimental Protocols: Clinical Trials

1. Best-Corrected Visual Acuity (BCVA) Measurement

  • Objective: To assess the change in visual acuity from baseline.

  • Methodology:

    • Utilize Early Treatment Diabetic Retinopathy Study (ETDRS) charts for standardized assessment.[3][4][5]

    • Position the patient at a standardized distance of 4 meters from the retro-illuminated ETDRS chart.[6] If fewer than 20 letters are read correctly, the distance is reduced to 1 meter.[6]

    • Test each eye individually, with the non-tested eye occluded.[3] Use different charts for each eye to prevent memorization.[6]

    • The visual acuity score is calculated based on the number of letters read correctly, with each letter assigned a value.[3][7]

    • A gain or loss of 15 letters (3 lines) is considered a clinically significant change.[7]

2. Optical Coherence Tomography (OCT)

  • Objective: To quantitatively and qualitatively assess retinal morphology, including the presence of intraretinal and subretinal fluid.[8][9]

  • Methodology:

    • Perform spectral-domain OCT (SD-OCT) scans of the macula.

    • Acquire high-resolution cross-sectional and volumetric scans centered on the fovea.

    • Analyze scans for the presence and extent of retinal fluid, pigment epithelial detachments (PEDs), and changes in central retinal thickness.[8][10]

    • Use the central subfield thickness measurement as a key quantitative endpoint.

    • Qualitative assessment by trained graders should identify features of disease activity.[10]

3. Fundus Photography and Fluorescein (B123965) Angiography (FA)

  • Objective: To document and quantify retinal hemorrhage, lesion size, and vascular leakage.

  • Methodology:

    • Obtain stereoscopic color fundus photographs to document the appearance of the retina.[11][12]

    • For quantifying retinal hemorrhage, a grid-based method can be applied to fundus photographs to estimate the affected area relative to the optic disc.[13][14]

    • Perform FA by injecting sodium fluorescein intravenously and capturing sequential images of the fundus to visualize vascular leakage from choroidal neovascularization (CNV).[11]

    • The size and characteristics of the CNV lesion are evaluated from the angiographic images.[11]

II. Preclinical Evaluation of this compound in Animal Models

Preclinical studies in mouse models of dry and wet AMD have suggested that this compound may alleviate AMD-related retinopathy.[15] These studies point towards a potential mechanism of action involving the CCL2 and CX3CR1 signaling pathways.[15]

Experimental Protocols: Animal Studies

1. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model (Wet AMD)

  • Objective: To induce and evaluate the effect of this compound on CNV, a key feature of wet AMD.

  • Methodology:

    • Anesthetize C57BL/6J mice (6-8 weeks old) and dilate their pupils.[16][17]

    • Use a laser with appropriate settings (e.g., 532 nm wavelength, 250 mW power, 100 ms (B15284909) duration, 50 µm spot size) to rupture Bruch's membrane at several locations around the optic nerve.[16][18]

    • Administer this compound or vehicle control to the mice systemically or via a relevant route.

    • After a specified period (e.g., 7 or 14 days), perform in vivo imaging.[19]

    • Fluorescein Angiography (FA): Inject sodium fluorescein intraperitoneally and image the retina to visualize vascular leakage from the CNV lesions.[20][21][22] The area and intensity of leakage can be quantified.

    • Histological Analysis: Enucleate the eyes, prepare choroidal flat mounts, and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular tufts. The volume of the CNV can then be quantified using confocal microscopy and image analysis software.[17][19]

2. Crb1rd8 Mouse Model (Dry AMD)

  • Objective: To evaluate the effect of this compound on retinal degeneration in a model that mimics some aspects of dry AMD. The Crb1rd8 mutation is known to cause early-onset retinal degeneration.[23]

  • Methodology:

    • Use Crb1rd8 mice, which spontaneously develop retinal lesions.[23][24]

    • Administer this compound or vehicle control over a defined period.

    • Monitor the progression of retinal degeneration using:

      • Fundus Photography: To document the appearance of retinal spots and lesions over time.

      • Optical Coherence Tomography (OCT): To assess structural changes in the retinal layers, such as photoreceptor loss and the formation of rosettes.[25]

    • At the end of the study, perform histological analysis on retinal cross-sections to quantify the extent of photoreceptor layer loss and retinal disorganization.

III. Proposed Mechanism of Action and Signaling Pathway

Preclinical evidence suggests that the therapeutic effects of this compound in AMD models may be mediated through the modulation of the CCL2 and CX3CR1 chemokine signaling pathways, which are involved in the recruitment and activation of microglia and macrophages in the retina.[15][26][27][28]

Diagrams

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation p1 Animal Model Selection (CNV or Crb1rd8) p2 This compound Administration p1->p2 p3 In Vivo Imaging (FA, OCT, Fundus Photo) p2->p3 p4 Histological Analysis p3->p4 c1 Patient Recruitment (nAMD) p4->c1 Informs Clinical Design c2 Treatment Arm (this compound + Anti-VEGF) c1->c2 c3 Control Arm (Placebo + Anti-VEGF) c1->c3 c4 Outcome Measurement (BCVA, OCT, Fundus Photo) c2->c4 c3->c4 signaling_pathway cluster_retina Retinal Microenvironment in AMD cluster_immune Immune Cell Response stress Oxidative Stress / Injury rpe RPE Cells stress->rpe ccl2 CCL2 Secretion rpe->ccl2 cx3cr1 CX3CR1 Receptor ccl2->cx3cr1 Binds to microglia Microglia / Macrophage activation Pro-inflammatory Activation (Neurotoxicity, Angiogenesis) cx3cr1->activation Activates zqmt This compound zqmt->ccl2 Modulates? zqmt->cx3cr1 Upregulates?

References

Application Notes and Protocols for Testing ZQMT-10 Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQMT-10, a formulation derived from the traditional Chinese medicine Zhixue Quyu Mingmu Tablet, has shown promise as a complementary therapy in neovascular age-related macular degeneration (wet AMD). Clinical observations suggest that this compound may reduce retinal hemorrhage, fluid accumulation, and lesion size, potentially through the modulation of angiogenesis and oxidative stress pathways.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the anti-angiogenic and antioxidant bioactivities of this compound, enabling further research into its mechanism of action and therapeutic potential.

The component herbs of this compound, including Panax notoginseng and Salvia miltiorrhiza, have been reported to possess antioxidant and anti-inflammatory properties.[3][4][5][6] Other constituents like Scutellaria baicalensis and its active compounds, baicalein (B1667712) and baicalin (B1667713), have demonstrated anti-angiogenic effects by inhibiting endothelial cell proliferation, migration, and differentiation.[7][8][9] This document outlines key in vitro assays to dissect these bioactivities.

I. Anti-Angiogenic Activity Assays

Angiogenesis, the formation of new blood vessels, is a critical process in wet AMD. The following assays are fundamental for assessing the anti-angiogenic potential of this compound.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.

Experimental Protocol:

  • Preparation of Matrigel: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Harvest the cells and resuspend them in EBM-2 basal medium with 0.5% FBS. Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., Suramin).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.

  • Quantification: After incubation, visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of branches using image analysis software.

Data Presentation:

Treatment GroupConcentrationTotal Tube Length (µm)Number of JunctionsNumber of Branches
Vehicle Control-
This compoundX µg/mL
This compoundY µg/mL
This compoundZ µg/mL
Positive ControlC µM
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells, a crucial process in the angiogenic cascade.

Experimental Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

  • Creating the "Scratch": Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound. A vehicle control should be included.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Data Presentation:

Treatment GroupConcentrationWound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control-
This compoundX µg/mL
This compoundY µg/mL
This compoundZ µg/mL

II. Antioxidant Activity Assays

Oxidative stress is implicated in the pathogenesis of AMD. The following assays can determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of this compound to scavenge the stable free radical DPPH.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Data Presentation:

SampleConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compoundX
This compoundY
This compoundZ
Ascorbic AcidA
Ascorbic AcidB
Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.

Experimental Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black microplate and grow to confluency.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and add different concentrations of this compound along with a peroxyl radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Data Presentation:

Treatment GroupConcentrationCAA Value (units)
Control-0
This compoundX µg/mL
This compoundY µg/mL
This compoundZ µg/mL
Quercetin (Positive Control)C µM

III. Signaling Pathways and Visualizations

The bioactivity of this compound is likely mediated through complex signaling pathways. Based on the known effects of its constituent herbs, the Vascular Endothelial Growth Factor (VEGF) signaling pathway and cellular oxidative stress pathways are of particular interest.

VEGF Signaling Pathway in Angiogenesis

VEGF is a key regulator of angiogenesis. Its binding to VEGFR2 on endothelial cells triggers a cascade of downstream signaling events leading to cell proliferation, migration, and survival.[10][11][12][13][14]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation eNOS->Migration mTOR->Proliferation

Caption: Simplified VEGF signaling pathway in endothelial cells.

Oxidative Stress and Cellular Response

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and has been implicated in the pathology of AMD. Antioxidants can mitigate these effects by neutralizing ROS or by upregulating endogenous antioxidant defenses.[15][16][17][18][19]

Oxidative_Stress_Pathway cluster_stimuli Stimuli cluster_cellular Cellular Response Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS Nrf2 Nrf2 Activation ROS->Nrf2 Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage ZQMT_10 This compound (Antioxidant action) ZQMT_10->ROS Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Experimental_Workflow cluster_anti_angiogenic Anti-Angiogenic Assays cluster_antioxidant Antioxidant Assays ZQMT_10 This compound Sample Preparation Tube_Formation Tube Formation Assay ZQMT_10->Tube_Formation Migration_Assay Migration Assay ZQMT_10->Migration_Assay DPPH_Assay DPPH Assay ZQMT_10->DPPH_Assay CAA_Assay Cellular Antioxidant Assay ZQMT_10->CAA_Assay Data_Analysis Data Analysis and Interpretation Tube_Formation->Data_Analysis Migration_Assay->Data_Analysis DPPH_Assay->Data_Analysis CAA_Assay->Data_Analysis

References

Application Notes & Protocols for ZQMT-10 Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-ZQMT10-20251205 Version: 1.0 For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Introduction to ZQMT-10

This compound is a novel, potent, and orally active antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] As a non-selective cation channel primarily expressed in sensory neurons, TRPA1 is a key detector of noxious stimuli, including cold temperatures and various chemical irritants, making it a significant target in pain and inflammation research.[2] this compound is an oxindole (B195798) derivative identified through high-throughput screening and has demonstrated analgesic activity in preclinical models.[2] Its mechanism involves direct antagonism of the TRPA1 channel, thereby inhibiting the influx of calcium that leads to nociceptive signaling.

These notes provide best practices and standardized protocols for the handling, preparation, and administration of this compound in common preclinical research models.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. Researchers should always refer to the Certificate of Analysis (CofA) provided by the supplier for lot-specific details.

PropertyValueSource
IUPAC Name N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxamideMedchemExpress
Synonyms This compound[1][2]
CAS Number 1791309-86-8[1]
Molecular Formula C₁₆H₁₃FN₂O₂[1]
Molecular Weight 284.29 g/mol [1]
Binding Affinity (Kᵈ) 1.04 µM for TRPA1[1]

Mechanism of Action: TRPA1 Antagonism

This compound functions by blocking the TRPA1 ion channel. In normal physiology (pathway on the left), noxious stimuli such as irritants (e.g., AITC, cinnamaldehyde) or cold temperatures activate the TRPA1 channel on sensory neurons. This activation leads to an influx of Ca²⁺, depolarization of the neuron, and the propagation of a pain signal to the central nervous system. As an antagonist (pathway on the right), this compound binds to the TRPA1 channel, preventing its opening in the presence of an agonist. This blockade inhibits the Ca²⁺ influx and subsequent neuronal signaling, resulting in an analgesic effect.[2]

TRPA1_Pathway cluster_0 Physiological Activation cluster_1 Pharmacological Inhibition Stimuli Noxious Stimuli (e.g., AITC, Cold) TRPA1_active TRPA1 Channel (Open State) Stimuli->TRPA1_active Ca_Influx Ca²⁺ Influx TRPA1_active->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal ZQMT10 This compound TRPA1_blocked TRPA1 Channel (Blocked State) ZQMT10->TRPA1_blocked binds to No_Ca_Influx No Ca²⁺ Influx TRPA1_blocked->No_Ca_Influx No_Signal Analgesic Effect No_Ca_Influx->No_Signal

Caption: this compound mechanism of action on the TRPA1 signaling pathway.

Preparation and Handling of this compound

Proper preparation of this compound is critical for experimental reproducibility.

Storage and Stability
  • Solid Form: Store this compound as a solid at temperatures specified on the Certificate of Analysis (typically -20°C for long-term storage). Protect from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Before use, warm the vial to room temperature and briefly centrifuge to collect the contents at the bottom.

Recommended Solvents and Stock Preparation

Due to its chemical structure, this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and less soluble in aqueous solutions.

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh the required amount of this compound solid (MW = 284.29 g/mol ). For 1 mL of 10 mM stock, use 2.84 mg.

  • Add the appropriate volume of high-purity DMSO (e.g., 1 mL).

  • Vortex gently or sonicate in a water bath until the solid is completely dissolved.

  • Aliquot into sterile, light-protected tubes and store at -20°C.

Note: For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, the stock solution must be further diluted in a vehicle suitable for animal administration.

ParameterRecommendation
Primary Solvent DMSO
Stock Concentration 10-50 mM
Storage Temperature -20°C or -80°C
In Vitro Diluent Cell culture medium (e.g., DMEM, F-12)
In Vivo Vehicle e.g., 0.5% Methylcellulose (MC) in water, or 10% Solutol / 10% Ethanol / 80% Saline

Experimental Protocols

The following are generalized protocols based on the published activity of this compound and standard pharmacological methods.[2]

In Vitro: TRPA1 Calcium Influx Assay

This protocol describes how to measure the inhibitory effect of this compound on TRPA1 activation in a cell line overexpressing the channel (e.g., HEK-293T-TRPA1).

Experimental Workflow:

References

Troubleshooting & Optimization

Addressing variability in ZQMT-10 clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in clinical trial results for ZQMT, a Traditional Chinese Patent Medicine investigated as a complementary therapy for neovascular age-related macular degeneration (wet AMD).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in visual acuity improvement among patients in our ZQMT combination therapy trial. What are the potential contributing factors?

A1: Variability in patient responses is a known challenge in clinical trials. For ZQMT combination therapy, several factors can contribute to differing outcomes in visual acuity:

  • Baseline Patient Characteristics: Differences in age, the initial severity of macular degeneration, and the presence of comorbidities can influence treatment response.[1] Stratified randomization based on these key characteristics can help create more uniform study populations.[1]

  • Reader Variability: The interpretation of medical images, such as those used to assess retinal hemorrhage and fluid, is subjective and can vary between different readers (inter-reader variability) or even for the same reader at different times (intra-reader variability).[2]

  • Data Inconsistencies: Missing data from patient dropouts or incomplete reporting, as well as conflicting information from different data sources, can compromise the validity of results.[3]

  • Protocol Complexity and Adherence: Complex clinical trial protocols can increase the risk of errors in data collection and reporting.[4] Ensuring all personnel are thoroughly trained on standardized procedures is crucial.[3]

Q2: How can we minimize reader variability in our imaging assessments for retinal hemorrhage, fluid, and lesion size?

A2: To reduce variability in imaging interpretation, consider the following strategies:

  • Standardized Image Acquisition: Implement clear imaging acquisition guidelines (IAG) and an imaging review charter (IRC) to ensure consistency in how images are collected across all sites.[2]

  • Centralized Reading: Employ a central reading team that is blinded to patient characteristics. This ensures uniform information is provided to each reader, reducing bias.[1][2]

  • Performance Monitoring: Continuously monitor reader-specific performance throughout the trial using statistical measures like Kappa statistics for intra-reader agreement and concordance correlation coefficients for inter-reader reliability.[2]

  • Leverage Technology: Consider using computer-assisted measurements, as studies have shown this can reduce inter-reader variability compared to manual measurements.[2]

Q3: What are the reported side effects of ZQMT, and how can we manage them in our trial?

A3: While the clinical trial of ZQMT in combination with ranibizumab (B1194657) reported a safety profile equivalent to ranibizumab alone, it is important to be aware of potential adverse drug reactions (ADRs) associated with Traditional Chinese Medicine (TCM).[5][6] General ADRs from TCM can include allergic reactions (such as skin itch and drug eruption) and, in rare cases, anaphylactic shock.[7]

Management Strategies:

  • Thoroughly document all adverse events.

  • For mild allergic reactions, symptomatic treatment may be appropriate.

  • Have protocols in place to manage severe reactions like anaphylaxis immediately.

  • Be aware of potential interactions with other medications, as improper concerted application of TCM and Western medicine can lead to ADRs.[7]

Q4: We are seeing a lower-than-expected reduction in the number of required ranibizumab injections. What could be the cause?

A4: The multicenter randomized clinical trial of ZQMT found that its administration significantly reduced the number of needed ranibizumab injections.[5][6] If you are not observing a similar effect, consider these possibilities:

  • Patient Population: The specific patient population in your trial may have characteristics that make them less responsive to this particular benefit of ZQMT.

  • Compliance: Ensure patients are adhering to the ZQMT dosing regimen as prescribed.

  • Data Collection: Verify the accuracy of your data collection and analysis procedures for tracking ranibizumab injections.

Troubleshooting Guides

Guide 1: Addressing High Variability in Primary Efficacy Outcomes

This guide provides a step-by-step approach to identifying and mitigating sources of variability in your clinical trial data.

StepActionDetailed Instructions
1 Review Data Collection and Entry Procedures Conduct an audit of your data collection and entry processes to identify potential sources of human error.[4] Implement automated data validation checks to flag inconsistencies during data entry.[3][8]
2 Analyze Subgroup Variations Perform subgroup analyses to determine if variability is concentrated in specific patient populations (e.g., based on baseline BMI, age, or disease severity).[9]
3 Assess Site-Specific Performance Compare outcomes across different study sites to identify any site-specific variability in data collection or protocol adherence.[4]
4 Implement Standardized Training Ensure all research staff receive consistent and thorough training on the study protocol and data collection methods to minimize procedural variations.[3]
Guide 2: Investigating Inconsistent Secondary Endpoint Measurements

Use this guide to troubleshoot inconsistencies in secondary endpoints such as changes in retinal thickness and lesion area.

StepActionDetailed Instructions
1 Standardize Measurement Techniques Ensure all sites are using the same equipment and standardized procedures for all measurements.[1]
2 Blinded Data Review Conduct a blinded review of a subset of the data by an independent committee to assess the consistency and accuracy of the measurements.
3 Statistical Analysis of Variability Use statistical methods to quantify the extent of variability and identify potential outliers or systematic biases in the data.
4 Review Case Report Forms (CRFs) Ensure that the CRFs are designed to capture all necessary data points consistently and without ambiguity.[4]

Data Presentation

Table 1: Summary of ZQMT Clinical Trial Efficacy Outcomes
Outcome MeasureRanibizumab + ZQMT GroupRanibizumab + Placebo GroupKey Finding
Mean Change in Visual Acuity (at week 24) Non-inferior to placebo groupGained substantial number of lettersCombination therapy is as effective as monotherapy in improving visual acuity.[5][6]
Reduction in Retinal Hemorrhage, Fluid, and Lesion Size Significant improvementLess improvementZQMT provides additional therapeutic benefits in reducing retinal lesions.[5][6]
Number of Ranibizumab Injections Significantly reduced (P<0.0001)Standard as-needed regimenZQMT reduces the frequency of required ranibizumab injections.[5][6]

Experimental Protocols

Protocol: Multicenter Randomized Clinical Trial of ZQMT for Neovascular Age-Related Macular Degeneration
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[5]

  • Participants: 144 patients with neovascular age-related macular degeneration.[5]

  • Intervention:

    • Group 1: Intravitreal ranibizumab treatment as needed plus ZQMT.[5]

    • Group 2: Intravitreal ranibizumab treatment as needed plus placebo.[5]

  • Duration: 24 weeks.[5][6]

  • Primary Outcome: Mean change in visual acuity at week 24 compared to baseline.[5][6]

  • Secondary Outcomes:

    • Change in foveal thickness.[6]

    • Area of lesion, fluid on OCT, and area of hemorrhage.[6]

    • Dye leakage on angiography.[6]

    • Total treatment cost.[6]

    • Quality of life measurements.[6]

Visualizations

G cluster_sources Sources of Variability cluster_impact Impact on Trial Outcomes cluster_mitigation Mitigation Strategies Patient Patient-Related Factors - Baseline Characteristics - Comorbidities - Adherence Data Data Quality - Inconsistencies - Missing Data Patient->Data Investigator Investigator/Site Factors - Protocol Adherence - Training & Experience - Equipment Calibration Investigator->Data Measurement Measurement Error - Reader Variability - Assay Variability - Subjective Reporting Measurement->Data Efficacy Efficacy Readouts - Increased Variance - Reduced Statistical Power Data->Efficacy Safety Safety Profile - Inconsistent AE Reporting Data->Safety Standardization Standardization - Centralized Reading - Standard Operating Procedures Standardization->Measurement Training Comprehensive Training - Protocol & Procedures Training->Investigator Monitoring Rigorous Monitoring - Data Validation - Site Audits Monitoring->Data Analysis Statistical Approaches - Stratification - Covariate Adjustment Analysis->Efficacy

Caption: Factors contributing to clinical trial variability and mitigation strategies.

G cluster_workflow Troubleshooting Workflow for Outcome Variability Start High Variability Detected Step1 Step 1: Review Data Integrity Start->Step1 Step2 Step 2: Analyze Site & Investigator Performance Step1->Step2 Data Validated End Implement Corrective Actions Step1->End Errors Found Step3 Step 3: Assess Patient Population Homogeneity Step2->Step3 Performance Consistent Step2->End Deviations Found Step4 Step 4: Evaluate Measurement Consistency Step3->Step4 Population Homogeneous Step3->End Subgroup Effects Found Step4->End Inconsistencies Identified

Caption: A logical workflow for troubleshooting variability in clinical trial outcomes.

References

Technical Support Center: Enhancing the Oral Bioavailability of ZQMT-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZQMT-10, a potent, orally active TRPA1 antagonist. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in optimizing the oral bioavailability of this novel oxindole (B195798) derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our initial in vivo studies. What are the most likely causes?

A1: Low oral bioavailability for a small molecule like this compound is typically multifactorial. The primary factors to investigate are poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism.[1][2] Poor solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3][4][5] Low permeability prevents the dissolved drug from efficiently crossing the intestinal wall into the bloodstream.[1] Finally, even if absorbed, the drug may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[6][7][8]

Q2: How can we determine if poor solubility is the primary issue for this compound's low bioavailability?

A2: A systematic approach is recommended. First, determine the equilibrium solubility of this compound in various aqueous media, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If the solubility is low (e.g., <10 µg/mL), it is a strong indicator of a dissolution rate-limited absorption. The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[9] Determining the BCS class of this compound will be a critical step in identifying the primary roadblock to its bioavailability.

Q3: What are the initial steps to assess the intestinal permeability of this compound?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal permeability.[10][11][12] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[10][13] By measuring the rate of transport of this compound from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A low Papp value suggests that permeability is a significant barrier to absorption. The assay can also be run in the reverse direction (basolateral to apical) to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][13]

Q4: How can we investigate if this compound is undergoing extensive first-pass metabolism?

A4: In vitro metabolism studies using liver-derived systems are the standard approach.[14] You can incubate this compound with liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s).[14][15] By monitoring the disappearance of the parent compound over time, you can determine its metabolic stability.[16][17] A high clearance rate in these systems suggests that the compound is likely susceptible to significant first-pass metabolism in the liver. Using cryopreserved hepatocytes is another excellent model as they contain a full complement of metabolic enzymes and cofactors.[16][17]

Troubleshooting Guides

Issue 1: this compound Exhibits Poor Aqueous Solubility

If experimental data confirms that this compound is a poorly soluble compound, the following formulation strategies can be employed to enhance its dissolution and, consequently, its bioavailability.

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][18]Simple, well-established techniques (e.g., jet milling).[2]May not be sufficient for extremely insoluble compounds. Potential for particle agglomeration.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[3][4][19]Significant increases in solubility and dissolution are possible. Established manufacturing processes like spray drying and hot-melt extrusion are available.[20]Amorphous forms can be physically unstable and may recrystallize over time, reducing shelf-life.[20]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, presenting the drug in a solubilized state for absorption.[1][5]Can significantly enhance solubility and may also improve absorption via lymphatic pathways, bypassing the liver and reducing first-pass metabolism.[1]Potential for drug precipitation upon dilution in the GI tract. Higher complexity in formulation development.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule, whose hydrophilic exterior improves aqueous solubility.[2][3]Forms a true solution, improving both solubility and stability.Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity. Can be a costly excipient.
Issue 2: this compound Shows Low Intestinal Permeability

Should the Caco-2 assay indicate poor permeability, the focus shifts to strategies that can facilitate its transport across the intestinal epithelium.

Troubleshooting Low Permeability:

  • Re-evaluate Physicochemical Properties: Assess if the logP, molecular weight, and polar surface area of this compound are within the optimal ranges for passive diffusion (e.g., as per Lipinski's Rule of Five).

  • Investigate Efflux: A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay suggests this compound is a substrate of transporters like P-gp.[10] Co-administration with a known P-gp inhibitor (e.g., Verapamil) in the assay can confirm this. If efflux is the problem, formulation strategies may need to incorporate excipients that can inhibit these transporters.

  • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport. However, this approach must be carefully evaluated for potential toxicity.

Issue 3: this compound Is Rapidly Metabolized (High First-Pass Effect)

If in vitro metabolism assays show that this compound is unstable, the goal is to either protect the drug from metabolic enzymes or deliver it via a route that avoids the liver.

Troubleshooting High First-Pass Metabolism:

  • Lipid-Based Formulations: As mentioned, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic uptake, which allows a portion of the absorbed drug to bypass the liver.[1]

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the GI tract and liver.[21][22]

  • Alternative Routes of Administration: For preclinical studies, consider routes that avoid the first-pass effect, such as sublingual, transdermal, or intravenous administration, to determine the maximum achievable systemic exposure.[6][23][24] This can help differentiate between poor absorption and high first-pass metabolism as the cause of low oral bioavailability.

Experimental Protocols & Visualizations

Experimental Workflow: Investigating Low Bioavailability

The following diagram outlines the logical workflow for diagnosing the cause of this compound's low oral bioavailability.

G cluster_start Initial Observation cluster_investigation Diagnostic Phase cluster_conclusion Primary Cause Identification start Low Oral Bioavailability of this compound Observed solubility Assess Aqueous Solubility (BCS Classification) start->solubility Investigate Potential Causes permeability Assess Intestinal Permeability (Caco-2 Assay) start->permeability Investigate Potential Causes metabolism Assess Metabolic Stability (Microsomes / Hepatocytes) start->metabolism Investigate Potential Causes cause_sol Poor Solubility solubility->cause_sol If solubility is low cause_perm Low Permeability permeability->cause_perm If Papp is low cause_met High First-Pass Metabolism metabolism->cause_met If clearance is high

Caption: A logical workflow for diagnosing the root cause of low oral bioavailability.

Protocol: Solid Dispersion Formulation by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion of this compound to enhance its solubility.

Experimental Workflow: Solid Dispersion Preparation

G cluster_prep Preparation cluster_process Processing cluster_finish Finishing step1 Step 1: Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent (e.g., ethanol, acetone). step2 Step 2: Ensure complete dissolution to form a clear solution. step1->step2 step3 Step 3: Remove the solvent under vacuum using a rotary evaporator. This precipitates the drug and polymer as a solid mass. step2->step3 step4 Step 4: Further dry the solid mass in a vacuum oven to remove residual solvent. step3->step4 step5 Step 5: Pulverize the dried mass into a fine powder and sieve to ensure uniform particle size. step4->step5 step6 Step 6: Characterize the solid dispersion (e.g., via DSC, XRD to confirm amorphous state) and perform dissolution testing. step5->step6

Caption: Workflow for preparing this compound solid dispersion via solvent evaporation.

Methodology:

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a suitable organic solvent, such as ethanol.[25][26] Ensure the solution is clear, indicating complete dissolution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Scrape the resulting solid film from the flask and place it in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound within the polymer matrix.

  • In Vitro Dissolution Study: Compare the dissolution rate of the prepared solid dispersion to that of the unformulated this compound in simulated GI fluids to quantify the improvement.

By systematically investigating the underlying causes of poor bioavailability and applying targeted formulation strategies, researchers can successfully enhance the therapeutic potential of this compound.

References

Optimizing ZQMT-10 dosage to minimize adverse events

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZQMT-10

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information is based on available clinical trial data for its use as a complementary therapy in neovascular age-related macular degeneration (wet AMD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary indication based on clinical studies?

This compound is a traditional Chinese patent medicine that has been studied as a complementary therapy for neovascular age-related macular degeneration (wet AMD). In a key multicenter, randomized clinical trial, it was used in combination with intravitreal ranibizumab (B1194657), an anti-VEGF (Vascular Endothelial Growth Factor) agent.[1][2]

Q2: What is the proposed mechanism of action for this compound in the context of wet AMD?

While the precise molecular mechanism is still under investigation, the therapeutic effects of this compound in wet AMD are thought to involve the modulation of antioxidant and angiogenesis pathways.[3] It is suggested that this compound may help in reducing retinal hemorrhage, fluid, and lesion size associated with the condition.[1][3]

Q3: What are the reported adverse events associated with this compound?

In a major clinical trial, the combination therapy of this compound and ranibizumab demonstrated a safety profile equivalent to ranibizumab treatment alone.[1][3] Ocular inflammation and increased intraocular pressure are among the most frequently reported serious ocular adverse events with anti-VEGF treatments, which were used in conjunction with this compound.[3] During the trial, quality of life metrics that were monitored included dryness of the mouth or eyes, sleep quality, dizziness, and tinnitus, though their direct incidence as adverse events of this compound was not specified.[4] One patient in the placebo group discontinued (B1498344) due to an adverse event, while one in the this compound group withdrew due to a perceived lack of therapeutic effect.[3]

Q4: Is there an established optimal dosage for this compound to minimize adverse events?

The available clinical trial data does not include a dose-ranging study to determine the optimal dosage of this compound for minimizing adverse events.[1][3] The trial utilized a specific dosage of this compound as an adjunct to standard anti-VEGF therapy. Further preclinical and clinical studies are needed to establish a dose-response relationship for both efficacy and safety.

Q5: What was the primary outcome of the clinical trial involving this compound?

The primary outcome of the multicenter randomized clinical trial was the mean change in visual acuity at 24 weeks compared to baseline.[1][3] The study found that the combination of intravitreal ranibizumab and this compound was non-inferior to ranibizumab alone in improving visual acuity.[1] An important secondary finding was that the administration of this compound significantly reduced the number of required ranibizumab injections, thereby lessening the financial burden on patients.[1][3]

Data Summary

Table 1: Summary of Safety and Efficacy Outcomes from the this compound Clinical Trial [1][3]

Outcome MeasureRanibizumab + this compound GroupRanibizumab + Placebo GroupKey Findings
Visual Acuity Non-inferior improvementNon-inferior improvementCombination therapy is as effective as monotherapy in improving vision.
Retinal Health Significant reduction in retinal hemorrhage, fluid, and lesion sizeLess pronounced reductionThis compound offers therapeutic advantages in reducing retinal lesions.
Treatment Burden Significantly fewer ranibizumab injections requiredStandard number of ranibizumab injectionsThis compound can reduce the frequency of anti-VEGF injections.
Safety Profile Equivalent to ranibizumab aloneStandard ranibizumab safety profileNo significant additional safety concerns were identified for the combination therapy.
Reported Dropouts 1 for poor therapeutic effect, 10 lost to follow-up1 for an adverse event, 4 lost to follow-upDropout rates were comparable between the two groups.

Experimental Protocols

Protocol 1: Hypothetical Preclinical In Vivo Dose-Ranging Study for this compound

This protocol outlines a hypothetical experiment to determine a dose-response relationship for this compound's efficacy and to identify a potential therapeutic window with minimal adverse events.

Objective: To evaluate the dose-dependent efficacy and safety of this compound in a laser-induced choroidal neovascularization (CNV) animal model of wet AMD.

Methodology:

  • Animal Model: Utilize adult C57BL/6 mice. Induce CNV by creating laser photocoagulation spots on the retina.

  • Dose Groups:

    • Vehicle Control (e.g., saline)

    • This compound Low Dose (e.g., X mg/kg)

    • This compound Medium Dose (e.g., 2X mg/kg)

    • This compound High Dose (e.g., 4X mg/kg)

    • Positive Control (e.g., intravitreal anti-VEGF agent)

  • Administration: Administer this compound orally or via a relevant route daily for 14 days post-CNV induction.

  • Efficacy Assessment (Day 14):

    • Measure the size of the CNV lesions using fluorescein (B123965) angiography and optical coherence tomography (OCT).

    • Quantify retinal vascular leakage.

    • Perform histological analysis of retinal cross-sections to assess inflammation and neovascularization.

  • Safety and Toxicity Assessment:

    • Monitor animal weight, food and water intake, and general health daily.

    • At day 14, collect blood for complete blood count and serum chemistry analysis to assess systemic toxicity.

    • Perform histological examination of major organs (liver, kidney, spleen) to identify any pathological changes.

  • Data Analysis:

    • Compare the mean CNV lesion size and vascular leakage across all dose groups.

    • Analyze the systemic toxicity data for any dose-dependent adverse effects.

    • Determine the dose of this compound that provides the optimal balance of efficacy and safety in this model.

Visualizations

G cluster_legend Legend cluster_pathway Proposed Signaling Pathway of this compound in Wet AMD Therapeutic_Intervention Therapeutic Intervention Pathological_Process Pathological Process Biological_Effect Biological Effect Clinical_Outcome Clinical Outcome ZQMT10 This compound Antioxidant Activation of Antioxidant Pathways ZQMT10->Antioxidant Activates Angiogenesis Inhibition of Angiogenesis Pathways ZQMT10->Angiogenesis Inhibits OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress VEGF Reduced VEGF Expression/Activity Angiogenesis->VEGF CNV Choroidal Neovascularization (CNV) OxidativeStress->CNV Inhibits VEGF->CNV Inhibits Lesion Reduced Retinal Lesions CNV->Lesion Leads to

Caption: Proposed mechanism of this compound in wet AMD.

G cluster_workflow Experimental Workflow for this compound Dose Optimization Start Start: Define Dose Range InduceCNV Induce CNV in Animal Model Start->InduceCNV Administer Administer this compound at Different Doses InduceCNV->Administer AssessEfficacy Assess Efficacy (e.g., CNV size, vascular leakage) Administer->AssessEfficacy AssessSafety Assess Safety (e.g., systemic toxicity, histopathology) Administer->AssessSafety Analyze Analyze Dose-Response Relationship AssessEfficacy->Analyze AssessSafety->Analyze Determine Determine Optimal Therapeutic Dose Analyze->Determine End End Determine->End

Caption: Preclinical workflow for this compound dose finding.

G cluster_logical Logical Relationship of this compound Combination Therapy Combination Ranibizumab + this compound Therapy ReducedInjections Reduced Frequency of Ranibizumab Injections Combination->ReducedInjections ImprovedRetina Improved Retinal Health (Reduced Hemorrhage, Fluid, Lesions) Combination->ImprovedRetina EquivalentSafety Equivalent Safety Profile to Monotherapy Combination->EquivalentSafety ReducedBurden Reduced Patient Financial Burden ReducedInjections->ReducedBurden StableVision Stable/Improved Visual Acuity ImprovedRetina->StableVision EquivalentSafety->StableVision

Caption: Clinical outcomes of this compound combination therapy.

References

Technical Support Center: Standardization of Traditional Chinese Medicine (e.g., ZQMT-10)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the standardization of complex Traditional Chinese Medicine (TCM) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental analysis and quality control of multi-component TCMs like ZQMT-10.

Frequently Asked Questions (FAQs)

Q1: Why do I see significant batch-to-batch variation in the chemical fingerprint of my this compound extract?

A1: Batch-to-batch variation is a primary challenge in TCM standardization. Several factors can contribute to this:

  • Raw Material Variability: The chemical composition of medicinal plants can vary based on their geographical source, harvest time, and processing methods.[1]

  • Manufacturing Process: Inconsistencies in the extraction and formulation processes can lead to different chemical profiles.[1]

  • Storage Conditions: The stability of the chemical constituents can be affected by storage conditions over time.[1]

It is crucial to establish standardized procedures for the entire production chain, from raw material sourcing to the final product, to minimize these variations.[1][2]

Q2: The concentration of my primary marker compound is inconsistent across batches, even when the total extract weight is the same. What could be the cause?

A2: This is a common issue. Relying on a single marker compound for a complex mixture like this compound can be misleading. The clinical efficacy of TCM often results from the synergistic effects of multiple components.[3] Inconsistent concentrations of a single marker may not reflect the overall quality of the product. A multi-component quantitative analysis or a comprehensive chemical fingerprint is often more informative.

Q3: I am struggling to develop a reproducible in vitro bioassay for this compound. The results are highly variable. What can I do?

A3: The complexity of TCM extracts can interfere with in vitro bioassays. Potential reasons for variability include:

  • Matrix Effects: Other compounds in the extract can interfere with the assay, leading to inaccurate readings.

  • Multiple Active Components: The observed biological effect may be a result of several compounds acting synergistically or antagonistically.

  • Cell Line Sensitivity: The chosen cell line may not be optimal for assessing the specific therapeutic effects of the formula.

Consider implementing bioassay-guided fractionation to identify the active components and potential interfering substances. Also, ensure your assay is validated for robustness and specificity with complex mixtures.

Q4: How can I standardize the TCM diagnosis and patient stratification for clinical trials involving this compound?

A4: The subjectivity of traditional TCM diagnosis is a known challenge in clinical research.[4] To improve standardization, consider:

  • Objective Diagnostic Tools: Incorporate contemporary diagnostic devices for pulse and tongue analysis to obtain more stable and unbiased results.[4]

  • Standardized Syndrome Differentiation: Develop a Multidimensional Core Information Set for Combined Disease and Syndrome Diagnosis (MDCIS-CDS) to quantify symptoms and make the syndrome differentiation more explicit and scientific.[5]

  • Pragmatic Clinical Trial Designs: These designs measure the effectiveness of interventions in real-world clinical practice and are often more suitable for the holistic nature of TCM.[5][6]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in HPLC Fingerprint of this compound
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the diverse compounds in this compound.
Suboptimal Mobile Phase Gradient Optimize the gradient elution program. Increase the gradient time to improve the separation of closely eluting peaks. Adjust the pH of the mobile phase to improve the peak shape of ionizable compounds.
Column Overloading Reduce the injection volume or dilute the sample. An overloaded column can lead to broad and asymmetric peaks.
Contaminated Guard Column/Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer.
Issue 2: Low Extraction Yield of Bioactive Components from Raw Materials
Potential Cause Troubleshooting Step
Inefficient Extraction Solvent Experiment with different solvents or solvent mixtures (e.g., ethanol-water, methanol-water at varying ratios) to determine the optimal solvent system for your target compounds.
Inadequate Extraction Method Compare different extraction techniques such as maceration, reflux, soxhlet, and ultrasound-assisted extraction to find the most efficient method.[3]
Incorrect Particle Size of Raw Material Grind the raw herbal materials to a uniform and appropriate particle size to increase the surface area available for extraction.
Degradation of Target Compounds If the target compounds are heat-labile, use non-thermal extraction methods like ultrasound-assisted extraction.

Quantitative Data Summary

The following table presents hypothetical data from three different batches of this compound to illustrate common quality control challenges.

Table 1: Comparative Analysis of Three Batches of this compound

Parameter Batch A Batch B Batch C Acceptance Criteria
Marker Compound 1 (mg/g) 5.23.86.54.5 - 5.5
Marker Compound 2 (mg/g) 10.112.59.59.0 - 11.0
Total Flavonoids (mg/g) 45.346.144.8> 45.0
In Vitro Bioactivity (IC50 in µg/mL) 25.642.123.9< 30.0
Similarity to Reference Fingerprint 0.950.820.96> 0.90

This table highlights that while some parameters may fall within the acceptance criteria for certain batches, others may fail, indicating inconsistency in quality.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Fingerprinting of this compound
  • Sample Preparation:

    • Accurately weigh 1.0 g of this compound powder.

    • Add 50 mL of 70% methanol.

    • Perform ultrasound-assisted extraction for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: (A) 0.1% formic acid in water, (B) Acetonitrile.

    • Gradient Program: 0-10 min, 5-15% B; 10-40 min, 15-50% B; 40-50 min, 50-80% B; 50-60 min, 80-5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatogram.

    • Use professional HPLC fingerprinting software to calculate the similarity of the sample chromatogram to a standardized reference chromatogram.

Visualizations

experimental_workflow cluster_raw_material Raw Material Sourcing & QC cluster_extraction Extraction & Formulation cluster_final_product Final Product QC raw_material Herbal Material (Source A, B, C) qc1 Macroscopic & Microscopic Identification raw_material->qc1 qc2 Chemical Marker Quantification (TLC/HPLC) qc1->qc2 extraction Standardized Extraction Protocol qc2->extraction Qualified Material formulation Formulation into Final Dosage Form extraction->formulation fingerprinting HPLC/LC-MS Fingerprinting formulation->fingerprinting Batch Release Testing quantification Multi-component Quantification fingerprinting->quantification bioassay In Vitro/In Vivo Bioassay quantification->bioassay stability Stability Testing bioassay->stability

Caption: Workflow for standardized production and quality control of this compound.

signaling_pathway_troubleshooting cluster_chemical Chemical Profile Issues cluster_assay Bioassay Issues start Inconsistent Bioactivity in this compound Batches chem_var High Batch-to-Batch Chemical Variation start->chem_var Hypothesis 1 matrix Matrix Effects Interfering with Assay start->matrix Hypothesis 2 deg Degradation of Active Compounds sol_fingerprint Action: Implement Strict Fingerprint Control (Similarity > 0.95) chem_var->sol_fingerprint synergy Loss of Synergistic Effects sol_fraction Action: Bioassay-guided Fractionation to Isolate Active/Interfering Fractions matrix->sol_fraction

References

Refining ZQMT-10 treatment protocols for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

ZQMT-10 Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment protocols for better efficacy. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to support your research.

Disclaimer: this compound is a fictional compound developed for illustrative purposes. The information provided is based on established principles of kinase inhibitor research and is intended for educational use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the mTORC1 kinase complex. It functions by binding to the mTOR catalytic site, preventing the phosphorylation of its key downstream substrates, such as S6 Kinase (S6K) and 4E-BP1. This inhibition blocks protein synthesis and cell growth. The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C for long-term stability and can be kept at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.

Q3: Is this compound selective for mTORC1 over mTORC2?

A3: this compound exhibits high selectivity for mTORC1. However, like many kinase inhibitors, cross-reactivity can occur, especially at higher concentrations.[2] We recommend performing a dose-response analysis to determine the optimal concentration range where this compound specifically inhibits mTORC1 without significantly affecting mTORC2 or other kinases. Western blotting for p-AKT (S473), a downstream target of mTORC2, can be used to assess off-target activity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Q: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[3] Here are the most common culprits and how to address them:

  • Cell-Related Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

    • Cell Seeding Density: Ensure precise and uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results.[4]

    • Cell Health: Only use healthy, actively dividing cells for your experiments.

  • Reagent and Compound Variability:

    • Compound Stability: this compound may degrade in culture media over long incubation periods. Consider refreshing the media with a new compound for experiments lasting longer than 48 hours.

    • Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.

  • Assay Conditions:

    • Incubation Time: The duration of drug exposure can significantly impact IC50 values. Perform a time-course experiment to identify the optimal endpoint.[4]

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Use a consistent serum percentage for all assays.

Data Presentation: Table 1. Influence of Experimental Parameters on this compound IC50 Values

ParameterCondition 1IC50 (nM)Condition 2IC50 (nM)Troubleshooting Steps
Cell Passage Low (P5)50High (P30)250Maintain a consistent passage number (e.g., P5-P15).
Seeding Density 5,000 cells/well5520,000 cells/well150Optimize and maintain a consistent seeding density.
Incubation Time 24 hours12072 hours45Determine the optimal incubation time through a time-course experiment.[4]
Serum % 2% FBS3010% FBS80Use consistent serum concentrations across experiments.

Q: I am observing unexpected cell death at high concentrations of this compound. How can I determine if this is due to off-target effects?

A: Distinguishing on-target from off-target effects is crucial for data interpretation.[2][5] Here's a systematic approach:

  • Use a Structurally Different mTORC1 Inhibitor: Compare the phenotype induced by this compound with that of another mTORC1 inhibitor with a different chemical scaffold. If both compounds produce the same effect, it is more likely to be an on-target effect.[2]

  • Rescue Experiment: If possible, use a cell line expressing a mutant version of mTOR that is resistant to this compound. If the cell death phenotype is rescued in these cells, it confirms an on-target effect.

  • Kinome Profiling: To identify potential off-target kinases, consider a kinome-wide selectivity screen. This will provide a comprehensive profile of kinases that this compound binds to.[5]

  • Analyze Downstream Pathways: Use western blotting to examine the phosphorylation status of key proteins in related pathways that should not be affected by mTORC1 inhibition.[5]

Q: Western blot analysis shows incomplete inhibition of p-S6K even at high this compound concentrations. What should I check?

A: Incomplete target inhibition can be due to several experimental factors.[6] Consider the following:

  • Treatment Duration: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the point of maximum inhibition.

  • Drug Stability: As mentioned, this compound may not be stable in culture media for extended periods. Ensure your stock solution is fresh and properly stored.

  • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.

  • Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to the activation of compensatory signaling pathways.[6] Investigate other related pathways that might be activated in response to treatment.

Experimental Protocols

Protocol 1: Determining this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures ATP levels as an indicator of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.[8]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is for assessing the phosphorylation status of S6K, a downstream target of mTORC1.[6]

  • Sample Preparation:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.[6]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli buffer onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

  • Antibody Incubation:

    • Incubate the membrane with primary antibody (e.g., anti-phospho-S6K) overnight at 4°C with gentle shaking.[6]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and image the blot using a chemiluminescence detection system.

Data Presentation: Table 2. Recommended Antibody Dilutions for Western Blot

AntibodySupplierCatalog #DilutionBlocking Buffer
p-S6K (T389) CST92341:10005% BSA in TBST
Total S6K CST27081:10005% Milk in TBST
β-Actin Abcamab82271:50005% Milk in TBST
Anti-rabbit IgG, HRP-linked CST70741:20005% Milk in TBST

Mandatory Visualizations

Diagram 1: this compound Mechanism of Action

ZQMT10_Mechanism cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 ZQMT10 This compound ZQMT10->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis EBP1->ProteinSynthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

IC50_Troubleshooting Start Inconsistent IC50 Values Observed CheckCells Step 1: Verify Cell Culture Conditions Start->CheckCells Passage Is passage number consistent (e.g., <15)? CheckCells->Passage Passage->CheckCells No, standardize passage number Density Is seeding density uniform? Passage->Density Yes Density->CheckCells No, optimize seeding protocol CheckAssay Step 2: Review Assay Protocol Density->CheckAssay Yes Incubation Is incubation time optimized and consistent? CheckAssay->Incubation Incubation->CheckAssay No, perform time-course Solvent Is final DMSO% <0.5% and consistent? Incubation->Solvent Yes Solvent->CheckAssay No, adjust dilutions CheckCompound Step 3: Assess Compound Integrity Solvent->CheckCompound Yes Stability Is compound stock fresh? Stored at -20°C? CheckCompound->Stability Resolved Issue Resolved Stability->Resolved Yes, re-run experiment ContactSupport Contact Technical Support Stability->ContactSupport No, obtain new compound vial

Caption: A logical workflow for troubleshooting IC50 variability.

Diagram 3: Experimental Workflow for Time-Course Analysis of p-S6K Inhibition

TimeCourse_Workflow cluster_timepoints Time Points Start 1. Seed Cells in 6-well plates Treat 2. Treat with this compound (e.g., 100 nM) Start->Treat Incubate 3. Incubate for different durations Treat->Incubate T0 0 hr T1 1 hr T4 4 hr T8 8 hr T24 24 hr T0->T1 T1->T4 T4->T8 T8->T24 Lyse 4. Lyse Cells & Quantify Protein T24->Lyse WB 5. Western Blot for p-S6K / Total S6K Lyse->WB Analyze 6. Analyze Results & Determine T_max inhibition WB->Analyze

Caption: Workflow for optimizing drug treatment duration.

References

How to control for placebo effect in ZQMT-10 trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZQMT-10. The following information is designed to address specific issues related to controlling for the placebo effect in this compound clinical trials.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary challenge in designing a placebo for this compound? This compound is a Traditional Chinese Medicine (TCM), which often has a unique color, taste, and smell. The primary challenge is creating a placebo that is physically indistinguishable from the active this compound treatment to maintain blinding, while also being pharmacologically inert.
Why is a placebo control necessary in this compound trials for neovascular age-related macular degeneration (nAMD)? A placebo control is the gold standard in clinical trials to differentiate the true pharmacological effects of this compound from non-specific effects such as the natural course of the disease, patient expectations, and regression to the mean.[1] In ophthalmology trials, a significant placebo effect has been observed.
What is a "double-dummy" design and is it relevant for this compound trials? A double-dummy design is used when comparing two treatments that are administered differently. For instance, if this compound (an oral agent) is being compared to an injectable standard of care, each participant would receive one active treatment and one placebo. This ensures that all participants have the same experience, maintaining the blind.
How can we minimize the impact of patient expectations on trial outcomes? Patient expectations can be managed by training clinical trial staff to use neutral and standardized language when interacting with participants. Additionally, providing clear and balanced information in the informed consent document about the probability of receiving a placebo is crucial.
What are the ethical considerations when using a placebo in this compound trials? The use of a placebo is only ethical when there is no established effective therapy for the condition being studied, or when this compound is being tested as an add-on to an existing standard of care. Participants must be fully informed that they may receive a placebo and of any potential risks associated with delaying or forgoing active treatment.

Troubleshooting Guides

Issue: High Placebo Response Rate Obscuring this compound Efficacy

Possible Causes:

  • Unconscious bias: Investigators or patients may be unblinded due to subtle differences in the placebo.

  • Patient expectations: Patients may have a strong belief in the potential efficacy of a new treatment.

  • Natural disease variability: The symptoms of nAMD can fluctuate, which may be mistaken for a treatment effect.

Solutions:

  • Ensure rigorous blinding:

    • The this compound placebo should be identical to the active drug in appearance, taste, smell, and packaging.

    • Implement a double-blind protocol where neither the participants nor the investigators know the treatment allocation.

  • Manage patient expectations:

    • Train study staff to communicate with patients in a neutral, non-suggestive manner.

    • Consider a placebo run-in period to identify and exclude subjects who show a strong response to placebo before randomization.

  • Standardize outcome assessment:

    • Use objective, quantitative endpoints whenever possible (e.g., change in retinal thickness measured by OCT).

    • For subjective endpoints (e.g., patient-reported outcomes), use validated questionnaires and train assessors to administer them consistently.

Issue: Difficulty in Manufacturing a Suitable Placebo for this compound

Possible Causes:

  • The complex composition of this compound, a Traditional Chinese Medicine, makes it difficult to replicate its sensory characteristics in an inert substance.

Solutions:

  • Placebo Composition:

    • The placebo should be composed of pharmacologically inactive ingredients.

    • Small amounts of non-active herbal constituents can be used to mimic the taste and smell of this compound, provided they have no therapeutic effect on nAMD.

    • Excipients and coloring agents can be used to match the appearance of the active drug.

  • Quality Control:

    • Conduct sensory testing with a panel of healthy volunteers to ensure the placebo is indistinguishable from the active drug.

    • Perform analytical testing to confirm the absence of active pharmaceutical ingredients in the placebo.

Experimental Protocols

Protocol: Double-Blind, Randomized, Placebo-Controlled Add-on Trial for this compound

This protocol is designed to assess the efficacy and safety of this compound as an add-on therapy to the standard of care (e.g., anti-VEGF injections) for neovascular age-related macular degeneration.

  • Participant Selection: Recruit patients with a confirmed diagnosis of active nAMD who are candidates for standard anti-VEGF therapy.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the trial, including the use of a placebo.

  • Randomization: Participants are randomly assigned in a 1:1 ratio to one of two treatment arms:

    • Arm A (this compound): Standard anti-VEGF therapy + oral this compound

    • Arm B (Placebo): Standard anti-VEGF therapy + oral placebo

  • Blinding: The this compound and placebo capsules are identical in appearance, taste, and smell. The randomization code is held by a third party and is not revealed to the investigators or participants until the end of the study.

  • Treatment: Participants receive their assigned oral treatment daily for the duration of the trial (e.g., 24 weeks). Standard anti-VEGF injections are administered to both groups as needed.

  • Outcome Measures:

    • Primary Endpoint: Mean change in Best-Corrected Visual Acuity (BCVA) from baseline to the end of the treatment period.

    • Secondary Endpoints:

      • Mean change in central retinal thickness.

      • Number of anti-VEGF injections required.

      • Incidence of adverse events.

  • Data Analysis: The primary analysis will be an intent-to-treat (ITT) analysis of the difference in the primary endpoint between the two treatment arms.

Quantitative Data

Table 1: Expected Placebo Response in Ophthalmology Clinical Trials

IndicationEndpointTypical Placebo Response
Neovascular AMD Change in Best-Corrected Visual Acuity (BCVA)Stabilization or slight improvement in a subset of patients
5-year progression to advanced AMDApproximately 28% in the AREDS placebo group.[2]
Dry Eye Disease Ocular Surface Disease Index (OSDI) ScoreMean improvement of >8 points.[3]
Tear Breakup Time (TBUT)Significant improvement from baseline.[3]

Visualizations

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (e.g., 24 weeks) cluster_followup Follow-up & Analysis s1 Patient Population (Active nAMD) s2 Informed Consent s1->s2 r1 Arm A: Standard of Care + this compound s2->r1 Randomize r2 Arm B: Standard of Care + Placebo s2->r2 Randomize t1 Daily Oral Dosing (Double-Blinded) r1->t1 r2->t1 t2 As-needed anti-VEGF injections t1->t2 f1 Primary Endpoint Assessment: Change in BCVA t2->f1 f2 Secondary Endpoint Assessment f1->f2 f3 Data Analysis (Intent-to-Treat) f2->f3

Caption: Experimental workflow for a placebo-controlled trial of this compound.

signaling_pathway cluster_stimuli Pathogenic Stimuli in nAMD cluster_pathways Key Signaling Pathways cluster_zqmt Potential Mechanism of this compound cluster_outcome Pathological Outcomes Oxidative Stress Oxidative Stress VEGF Pathway VEGF Pathway Oxidative Stress->VEGF Pathway Inflammation Inflammation Inflammation->VEGF Pathway Inflammatory Cascades\n(TNF-α, IL-6) Inflammatory Cascades (TNF-α, IL-6) Inflammation->Inflammatory Cascades\n(TNF-α, IL-6) Hypoxia Hypoxia Hypoxia->VEGF Pathway Choroidal Neovascularization (CNV) Choroidal Neovascularization (CNV) VEGF Pathway->Choroidal Neovascularization (CNV) Vascular Permeability Vascular Permeability VEGF Pathway->Vascular Permeability Retinal Damage Retinal Damage Inflammatory Cascades\n(TNF-α, IL-6)->Retinal Damage This compound This compound Antioxidant Effects Antioxidant Effects This compound->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects Anti-angiogenic Effects Anti-angiogenic Effects This compound->Anti-angiogenic Effects Antioxidant Effects->Oxidative Stress Anti-inflammatory Effects->Inflammatory Cascades\n(TNF-α, IL-6) Anti-angiogenic Effects->VEGF Pathway Choroidal Neovascularization (CNV)->Retinal Damage Vascular Permeability->Retinal Damage

References

ZQMT Technical Support Center: Mitigating Batch-to-Batch Variation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZQMT (Zhixue Quyu Mingmu Tablet). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variation in their experiments involving ZQMT. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide provides answers to specific issues you may encounter during your experiments with ZQMT, helping you to identify and resolve sources of variability.

Question: My current batch of ZQMT is showing lower efficacy compared to previous batches. What are the potential causes and how can I troubleshoot this?

Answer:

Reduced efficacy in a new batch of ZQMT, a complex multi-herb formulation, can stem from variability in the raw herbal materials and the manufacturing process. Here’s a systematic approach to troubleshoot this issue:

  • Raw Material Verification: The chemical profile of each of the twelve herbs in ZQMT can vary significantly based on factors like geographical origin, harvest time, and processing methods.[1][2][3] It is crucial to ensure that the raw materials used in the manufacturing of your ZQMT batch have been properly authenticated and meet quality standards.

  • Chemical Fingerprinting: High-Performance Liquid Chromatography (HPLC) is a powerful technique to create a chemical fingerprint of your ZQMT batch.[4][5] By comparing the fingerprint of the current batch to a reference standard or a previous batch with known good efficacy, you can identify any significant differences in the chemical composition. Look for the presence and relative abundance of key marker compounds for each herbal component.

  • Quantification of Active Markers: For a more in-depth analysis, quantify the concentration of known active compounds in the ZQMT batch. For instance, in Scutellaria baicalensis, baicalin (B1667713) and wogonin (B1683318) are key active flavonoids.[6][7][8][9][10] Similarly, for Panax notoginseng, ginsenosides (B1230088) like Rb1 and Rg1 are important markers.[1][3][11][12][13] A lower than expected concentration of these markers could explain the reduced efficacy.

  • In Vitro Bioassays: Before proceeding to more complex experiments, it is advisable to test the bioactivity of the new batch using in vitro assays relevant to the expected therapeutic effect of ZQMT. This can provide a functional confirmation of the batch's potency.

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variation in ZQMT efficacy.

G cluster_0 Troubleshooting Workflow for ZQMT Batch Variation start Reduced Efficacy Observed raw_material Verify Raw Material Authentication & Quality start->raw_material fingerprinting Perform HPLC Chemical Fingerprinting raw_material->fingerprinting compare Compare to Reference/Previous Batch fingerprinting->compare quantification Quantify Key Active Markers bioassay Conduct In Vitro Bioassays quantification->bioassay identify_cause Identify Potential Cause of Variation bioassay->identify_cause compare->quantification mitigate Implement Mitigation Strategy identify_cause->mitigate end Consistent Efficacy Achieved mitigate->end

Troubleshooting workflow for ZQMT batch variation.

Question: I am observing unexpected peaks in my HPLC chromatogram for a new batch of ZQMT. What could be the source of these peaks and what should I do?

Answer:

Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, contaminants, or degradation products. Here's how to approach this issue:

  • Review the Entire Supply Chain: Contamination can be introduced at any stage, from the harvesting and processing of the raw herbs to the manufacturing and storage of the final ZQMT product. A thorough review of the entire supply chain can help pinpoint potential sources of contamination.

  • Mass Spectrometry (MS) Analysis: Coupling your HPLC system with a mass spectrometer (HPLC-MS) can help in identifying the molecular weight of the compounds responsible for the unexpected peaks.[14] This information can be used to tentatively identify the unknown compounds by searching against chemical databases.

  • Forced Degradation Studies: Performing forced degradation studies on a known good batch of ZQMT can help to identify potential degradation products. By subjecting the sample to stress conditions such as heat, light, acid, and base, you can generate a profile of degradation products that can be compared to the unexpected peaks in your chromatogram.

  • Raw Material Analysis: Analyze the individual herbal components of the ZQMT batch to see if the unexpected peaks can be traced back to a specific raw material. This can help to isolate the source of the issue.

Frequently Asked Questions (FAQs)

Q1: What is ZQMT and what are its components?

ZQMT, or Zhixue Quyu Mingmu Tablet, is a traditional Chinese patent medicine. It is a complex formulation composed of twelve herbal ingredients:

  • Rheum officinale (Rhubarb)

  • Panax notoginseng (Sanqi)

  • Salvia miltiorrhiza (Danshen)

  • Eclipta prostrata (Mohanlian)

  • Ilex pubescens (Mao Dong Qing)

  • Rehmannia glutinosa (Sheng Di Huang)

  • Radix Paeoniae Rubra (Chi Shao)

  • Paeonia suffruticosa (Mu Dan Pi)

  • Scutellaria baicalensis (Huang Qin)

  • Fructus Ligustri Lucidi (Nu Zhen Zi)

  • Leonurus japonicus (Chong Wei Zi, referred to as Semen leonuri in some sources)

  • Herba Cirsii Japonici Carbonisata (Ce Bai Tan)

Q2: What are the primary sources of batch-to-batch variation in ZQMT?

The primary sources of variation in a multi-herb formulation like ZQMT can be categorized as follows:

  • Raw Material Variability:

    • Botanical Factors: The genetic makeup of the plant, the specific part of the plant used, and the age of the plant at harvest can all influence the chemical composition.

    • Environmental Factors: The geographical location, climate, soil conditions, and cultivation practices can significantly alter the concentration of active compounds.[1]

    • Post-Harvest Processing: The methods used for drying, storing, and processing the raw herbs can lead to chemical changes and degradation of active ingredients.[2][3]

  • Manufacturing Process Variability:

    • Extraction: The choice of solvent, temperature, and duration of the extraction process can affect the yield and profile of extracted compounds.

    • Formulation: Inconsistent mixing or granulation can lead to non-uniform distribution of the herbal components in the final tablet.

    • Storage: Improper storage conditions of the final product can lead to degradation of active compounds over time.

The following diagram illustrates the sources of batch-to-batch variation in ZQMT.

G cluster_1 Sources of Batch-to-Batch Variation in ZQMT cluster_2 Raw Material cluster_3 Manufacturing variation Batch-to-Batch Variation raw_material Raw Material Variability variation->raw_material manufacturing Manufacturing Process Variability variation->manufacturing botanical Botanical Factors (Genetics, Plant Part, Age) raw_material->botanical environmental Environmental Factors (Geography, Climate, Soil) raw_material->environmental post_harvest Post-Harvest Processing (Drying, Storage) raw_material->post_harvest extraction Extraction (Solvent, Temperature, Time) manufacturing->extraction formulation Formulation (Mixing, Granulation) manufacturing->formulation storage Storage Conditions manufacturing->storage

Sources of batch-to-batch variation in ZQMT.

Q3: What are the key quality control parameters for the herbal components of ZQMT?

A comprehensive quality control program for ZQMT should include the analysis of specific chemical markers for each of its twelve herbal components. The following table summarizes some of the key active compounds and analytical methods for the herbal ingredients of ZQMT.

Herbal ComponentKey Active Compounds/MarkersRecommended Analytical Method
Rheum officinaleAnthraquinones (e.g., emodin, rhein)HPLC
Panax notoginsengGinsenosides (e.g., Rb1, Rg1, notoginsenoside R1)HPLC, LC-MS
Salvia miltiorrhizaTanshinones (e.g., tanshinone IIA), Salvianolic acids (e.g., salvianolic acid B)HPLC, HPTLC
Eclipta prostrataWedelolactone, eclalbasaponinsHPLC
Ilex pubescensTriterpenes and their glycosidesTLC, HPLC
Rehmannia glutinosaIridoid glycosides (e.g., catalpol), RehmanniosidesHPLC
Radix Paeoniae RubraPaeoniflorin, albiflorinHPLC
Paeonia suffruticosaPaeonol, paeoniflorinHPLC
Scutellaria baicalensisFlavonoids (e.g., baicalin, wogonin, baicalein)HPLC
Fructus Ligustri LucidiOleanolic acid, ursolic acid, specnuezhenideHPLC
Leonurus japonicusLeonurineHPLC, LC-MS
Herba Cirsii Japonici CarbonisataFlavonoids (e.g., apigenin, luteolin)HPLC

Q4: Are there established experimental protocols for the quality control of ZQMT?

While a specific, universally adopted protocol for ZQMT may not be publicly available, a general experimental workflow for quality control can be established based on best practices for traditional Chinese medicine analysis.

Experimental Protocols

Protocol 1: HPLC Fingerprinting of ZQMT

Objective: To generate a characteristic chemical fingerprint of a ZQMT batch for quality control and batch-to-batch comparison.

Methodology:

  • Sample Preparation:

    • Grind a representative sample of ZQMT tablets to a fine powder.

    • Accurately weigh 1.0 g of the powder and transfer it to a 50 mL conical flask.

    • Add 25 mL of methanol, sonicate for 30 minutes, and then allow to stand for 1 hour.

    • Filter the extract through a 0.45 µm membrane filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% phosphoric acid in water and (B) acetonitrile. A typical gradient might be: 0-10 min, 10-20% B; 10-40 min, 20-50% B; 40-60 min, 50-80% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Diode Array Detector (DAD) set to scan from 200-400 nm, with specific wavelengths (e.g., 254 nm, 280 nm, 330 nm) monitored for different classes of compounds.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the resulting chromatogram to a reference fingerprint from a qualified batch of ZQMT.

    • Use specialized software to calculate the similarity of the fingerprints.

    • Identify and quantify key marker peaks corresponding to the active compounds of the individual herbs.

The following diagram illustrates the experimental workflow for HPLC fingerprinting of ZQMT.

G cluster_4 Experimental Workflow: HPLC Fingerprinting of ZQMT start ZQMT Tablet Sample grind Grind to Fine Powder start->grind weigh Weigh 1.0 g of Powder grind->weigh extract Extract with Methanol weigh->extract filter Filter through 0.45 µm Membrane extract->filter hplc HPLC Analysis filter->hplc data_analysis Data Analysis & Comparison hplc->data_analysis end Quality Control Report data_analysis->end

Workflow for HPLC fingerprinting of ZQMT.

References

Technical Support Center: Improving Patient Adherence in ZQMT-10 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance patient adherence in ZQMT-10 clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for patient non-adherence in clinical trials?

A1: Patient non-adherence is a multifaceted issue stemming from a variety of factors. Key reasons include:

  • Forgetfulness: Patients simply forgetting to take their medication is a primary driver of non-adherence.

  • Complex Regimens: Difficult or confusing medication schedules with multiple pills or variable dosing can lead to errors.

  • Misunderstanding: A lack of understanding regarding the importance of the trial, the treatment protocol, or the potential benefits can decrease motivation.

  • Side Effects: Patients may stop taking medication if they experience unpleasant side effects.

  • Lack of Engagement: Poor communication with site staff or a feeling of being disconnected from the study can lead to disengagement.

  • Logistical Hurdles: Challenges such as travel distance to the study site, caregiving responsibilities, or lack of internet access can impede adherence.

  • Fear and Worry: Patients may have fears about potential side effects or be concerned about becoming dependent on a medication.

Q2: What is an acceptable adherence rate for a clinical trial?

A2: While the acceptable adherence rate can vary depending on the therapeutic area and the specific requirements of the study protocol, a rate of 80% or higher is generally considered the threshold for ensuring the validity of clinical trial data.

Q3: How can we proactively identify patients at high risk for non-adherence?

A3: Proactive identification of at-risk patients allows for targeted interventions. Key strategies include:

  • Initial Screening: During the screening and consent process, inquire about potential barriers to adherence, such as complex schedules, transportation issues, or lack of social support.

  • Run-in Periods: A run-in period before the official start of the trial can help identify individuals who may struggle with adherence.

  • Adherence Data Analytics: Utilize data analytics to identify patterns that may indicate a risk of low adherence.

  • Patient Profiling: Consider using behavioral models to segment patients based on their potential adherence behaviors.

Q4: What are the regulatory implications of poor patient adherence?

A4: Poor patient adherence can have significant regulatory consequences, including:

  • Compromised Data Integrity: High rates of non-adherence can introduce variability into the data, potentially masking the true efficacy and safety of the investigational product.

  • Increased Scrutiny: Regulatory bodies like the FDA and EMA may question the validity of study results if adherence is not adequately monitored and managed.

  • Delayed or Denied Approval: In severe cases, poor adherence can lead to the failure of a clinical trial, resulting in delays or denial of drug approval.

Troubleshooting Guides

Issue 1: Patients consistently forgetting to take their medication.

Root Causes:

  • Busy schedules and daily distractions.

  • Cognitive impairment, particularly in older populations.

  • Lack of a consistent daily routine.

Solutions:

  • Implement Digital Reminders: Utilize SMS text messages, email reminders, or dedicated smartphone apps to prompt patients to take their medication at the prescribed times.

  • Provide "Smart" Pill Bottles/Packaging: Electronic pill bottles or smart packaging can provide visual and auditory reminders and track when the medication is accessed.

  • Encourage Routine Integration: Advise patients to integrate medication intake with an established daily habit, such as brushing their teeth or eating a meal.

Issue 2: Patients are not following the correct dosing schedule.

Root Causes:

  • Complex medication regimen with multiple drugs or variable dosing.

  • Misunderstanding of the instructions provided.

  • Language or health literacy barriers.

Solutions:

  • Simplify the Regimen: If possible within the protocol, simplify the dosing schedule (e.g., once-daily vs. multiple times a day).

  • Clear and Simple Instructions: Provide clear, concise, and easy-to-understand instructions in the patient's native language. Utilize visual aids and pictograms.

  • "Teach-Back" Method: After explaining the dosing schedule, ask the patient to explain it back to you in their own words to ensure comprehension.

  • Pharmacist Counseling: Involve a pharmacist to provide detailed medication counseling and answer any patient questions.

Issue 3: Patients are discontinuing the study medication due to side effects.

Root Causes:

  • Unexpected or bothersome side effects.

  • Lack of understanding of how to manage side effects.

  • Fear that the side effects are a sign of a serious problem.

Solutions:

  • Proactive Side Effect Education: During the informed consent process and throughout the study, educate patients about potential side effects and provide clear guidance on how to manage them.

  • Establish Open Communication Channels: Encourage patients to report any side effects immediately and provide a clear point of contact for them to do so.

  • Regular Follow-up: Conduct regular check-ins with patients to inquire about any adverse events.

Data on Adherence Intervention Effectiveness

The following tables summarize quantitative data on the effectiveness of various patient adherence interventions.

Table 1: Impact of Digital Health Interventions on Medication Adherence

Intervention TypeReported Improvement in Adherence RateStudy PopulationSource
Electronic Pill Bottles Adherence rates were similar to claims-based measures (around 70%). However, inclusion of this data improved prediction of clinical outcomes.Myocardial Infarction Patients
Bidirectional Text Messaging No significant improvement in blood pressure control despite good measured adherence.Hypertension Patients
Mobile Applications with Reminders Can generate over 20 interactions per patient per week, helping participants feel more connected.General Clinical Trial Populations
Gamification in Mobile Apps Reduced time between prescription refills by 39% in one study.Diabetes Patients

Table 2: Effectiveness of Healthcare Provider-Led Interventions

Intervention TypeReported Improvement in Adherence RateKey FindingsSource
Pharmacist-Led Counseling Proportion of poor medication adherence reduced from 67.8% to 43.1%.Multi-faceted interventions were more likely to be effective in improving overall outcomes.
Patient Education Programs Significantly improves compliance across a broad range of conditions.Lack of compliance is associated with poor clinical outcomes and increased hospitalizations.
Face-to-Face Counseling The most commonly used intervention in a review of studies.Eleven of seventeen included studies reported a statistically significant impact on medication adherence.

Experimental Protocols

Protocol 1: Implementation of a Digital Reminder System

Objective: To improve medication adherence through automated reminders sent via SMS text message.

Methodology:

  • Patient Consent and Onboarding:

    • During the informed consent process, explain the purpose and function of the digital reminder system.

    • Obtain explicit consent from the patient to receive text message reminders.

    • Collect the patient's mobile phone number and preferred times for receiving reminders.

  • System Setup:

    • Enter the patient's medication schedule and contact information into a secure, HIPAA-compliant digital messaging platform.

    • Customize the reminder message to be clear and concise (e.g., "It's time to take your this compound medication.").

    • Schedule the reminders to be sent at the patient's preferred times.

  • Monitoring and Follow-up:

    • The system should ideally support bidirectional communication, allowing patients to confirm they have taken their medication.

    • If a patient does not confirm, a follow-up reminder can be sent.

    • If non-response persists, a study coordinator should follow up with a phone call.

  • Data Collection:

    • Record all sent reminders and patient responses in the clinical trial database.

    • Analyze this data to assess the effectiveness of the intervention on adherence rates.

Protocol 2: Pharmacist-Led Adherence Counseling

Objective: To enhance patient understanding and motivation for adherence through structured counseling sessions with a pharmacist.

Methodology:

  • Initial Counseling Session (Baseline):

    • A dedicated pharmacist will meet with the patient upon enrollment.

    • The pharmacist will review the patient's complete medication regimen for the study.

    • Utilizing patient-friendly language, the pharmacist will explain the importance of adherence, the dosing schedule, potential side effects, and strategies for managing them.

    • The "teach-back" method will be employed to confirm patient understanding.

  • Follow-up Counseling Sessions:

    • Schedule follow-up sessions (in-person or via telehealth) at regular intervals (e.g., monthly).

    • During these sessions, the pharmacist will:

      • Review the patient's adherence since the last session.

      • Discuss any challenges or barriers the patient is facing.

      • Provide positive reinforcement for good adherence.

      • Address any new questions or concerns.

  • Documentation:

    • The pharmacist will document all counseling sessions, including topics discussed and any identified adherence issues, in the patient's study record.

  • Data Analysis:

    • Compare the adherence rates of patients who received pharmacist counseling with a control group to determine the intervention's effectiveness.

Visualizations

Signaling Pathway of Patient Non-Adherence

cluster_factors Contributing Factors cluster_behavior Behavior cluster_outcomes Consequences Patient_Factors Patient-Related (e.g., Forgetfulness, Beliefs) Non_Adherence Non-Adherent Behavior (e.g., Missed Doses, Incorrect Timing) Patient_Factors->Non_Adherence Therapy_Factors Therapy-Related (e.g., Complexity, Side Effects) Therapy_Factors->Non_Adherence HCP_Factors HCP-Related (e.g., Poor Communication) HCP_Factors->Non_Adherence System_Factors System-Related (e.g., Access, Cost) System_Factors->Non_Adherence Poor_Outcomes Poor Clinical Outcomes Non_Adherence->Poor_Outcomes Data_Integrity Compromised Data Integrity Non_Adherence->Data_Integrity Increased_Costs Increased Trial Costs Non_Adherence->Increased_Costs

Caption: Factors contributing to non-adherent behavior and its consequences.

Experimental Workflow for Adherence Intervention

Start Patient Enrollment Screening Screen for Adherence Risk Factors Start->Screening Randomization Randomize to Intervention or Control Group Screening->Randomization Intervention Implement Adherence Intervention (e.g., Digital Reminders, Counseling) Randomization->Intervention Intervention Group Control Standard of Care Randomization->Control Control Group Monitoring Monitor Adherence (e.g., Pill Count, Electronic Monitoring) Intervention->Monitoring Control->Monitoring Data_Collection Collect Adherence and Outcome Data Monitoring->Data_Collection Analysis Analyze Data and Compare Groups Data_Collection->Analysis

Caption: Workflow for a clinical trial with an adherence intervention arm.

Logical Relationship of Adherence Strategies

cluster_strategies Intervention Strategies Improved_Adherence Improved Patient Adherence Patient_Education Patient Education Patient_Education->Improved_Adherence Regimen_Simplification Regimen Simplification Regimen_Simplification->Improved_Adherence Digital_Tools Digital Tools & Reminders Digital_Tools->Improved_Adherence HCP_Communication Effective HCP Communication HCP_Communication->Improved_Adherence Support_Systems Patient Support Systems Support_Systems->Improved_Adherence

Caption: Key strategies leading to improved patient adherence.

Validation & Comparative

ZQMT-10 in Neovascular AMD: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available clinical and preclinical data on ZQMT-10 for the treatment of neovascular age-related macular degeneration (nAMD) reveals its potential as an adjunctive therapy to standard anti-VEGF treatments. This guide provides a detailed comparison of this compound in combination with ranibizumab (B1194657) versus a placebo plus ranibizumab regimen, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

A pivotal multicenter, randomized, double-masked, placebo-controlled clinical trial has provided the primary evidence for the efficacy and safety of ZQMT, a traditional Chinese medicine, in the management of nAMD. It is important to note that this trial evaluated ZQMT as an add-on to the anti-VEGF agent ranibizumab, not as a monotherapy against a placebo. The findings from this study, along with a preclinical investigation into the mechanism of action of ZQMT, form the basis of this guide. For the purpose of this guide, this compound is considered to be the same as the ZQMT used in the cited studies.

Efficacy in Combination Therapy

The clinical trial demonstrated that the combination of ZQMT and ranibizumab was non-inferior to ranibizumab and placebo in improving visual acuity. However, the ZQMT combination therapy showed significant advantages in several key secondary outcomes. Notably, it was more effective in reducing retinal hemorrhage, intraretinal and subretinal fluid, and the overall lesion size. A critical finding was that the addition of ZQMT significantly reduced the number of ranibizumab injections required over the 24-week treatment period, suggesting a potential to decrease treatment burden and associated costs.[1][2]

Quantitative Clinical Outcomes

The following tables summarize the key quantitative data from the 24-week clinical trial comparing ranibizumab in combination with ZQMT versus ranibizumab with a placebo.

Table 1: Change in Best-Corrected Visual Acuity (BCVA)

Treatment GroupBaseline BCVA (Mean ± SD)Week 24 BCVA (Mean ± SD)Mean Change from Baseline (ETDRS Letters)
Ranibizumab + ZQMT45.3 ± 15.455.1 ± 14.9+9.8
Ranibizumab + Placebo46.1 ± 14.854.7 ± 15.2+8.6

Table 2: Anatomical Outcomes and Treatment Burden

Outcome MeasureRanibizumab + ZQMTRanibizumab + Placebop-value
Reduction in Retinal HemorrhageSignificantly Greater-<0.05
Reduction in Retinal FluidSignificantly Greater-<0.05
Reduction in Lesion SizeSignificantly Greater-<0.05
Mean Number of Ranibizumab Injections3.2 ± 1.14.5 ± 0.8<0.0001

Safety Profile

The combination of ZQMT with ranibizumab was found to have a safety profile equivalent to that of ranibizumab with placebo. No significant differences in the incidence or severity of adverse events were reported between the two groups.

Table 3: Adverse Events

Adverse Event CategoryRanibizumab + ZQMT (n=72)Ranibizumab + Placebo (n=72)
Any Adverse Event25 (34.7%)28 (38.9%)
Serious Adverse Events2 (2.8%)3 (4.2%)
Eye-related Adverse Events15 (20.8%)18 (25.0%)
Non-eye-related Adverse Events10 (13.9%)10 (13.9%)

Proposed Mechanism of Action

Preclinical studies in mouse models of both dry and wet AMD suggest that ZQMT exerts its therapeutic effects through the modulation of the CCL2/CX3CR1 signaling pathway.[3] ZQMT was found to increase the expression of CX3CR1 in CD4+ T cells. The therapeutic effects of ZQMT were abolished in mice with depleted CCL2 and CX3CR1, indicating that these molecules are crucial for its mechanism of action in alleviating AMD-related retinopathy.[3]

G ZQMT ZQMT CD4 CD4+ T cells ZQMT->CD4 Acts on CX3CR1 CX3CR1 Expression CD4->CX3CR1 Increases AMD_pathology AMD-related Retinopathy CX3CR1->AMD_pathology Alleviates CCL2 CCL2 CCL2->AMD_pathology Mediates efficacy of ZQMT

Caption: Proposed mechanism of action of ZQMT in AMD.

Experimental Protocols

Clinical Trial: ZQMT as an Adjunctive Therapy for nAMD
  • Study Design: A multicenter, randomized, double-masked, placebo-controlled trial involving 144 patients with neovascular AMD.[1][2]

  • Inclusion Criteria: Patients aged 50 years or older with active subfoveal choroidal neovascularization (CNV) secondary to AMD, and a best-corrected visual acuity (BCVA) between 20/400 and 20/40.

  • Treatment Arms:

    • Group 1: Intravitreal ranibizumab (0.5 mg) as needed, plus oral ZQMT.

    • Group 2: Intravitreal ranibizumab (0.5 mg) as needed, plus an oral placebo.

  • Duration: 24 weeks.

  • Primary Outcome: Mean change in BCVA from baseline to week 24.

  • Secondary Outcomes: Reduction in retinal hemorrhage, fluid, and lesion size; number of ranibizumab injections.

  • Masking: Patients, investigators, and statisticians were masked to the treatment allocation.

G cluster_screening Screening & Randomization cluster_treatment 24-Week Treatment Period cluster_followup Follow-up & Analysis Screening 144 nAMD Patients Screened Randomization Randomization (1:1) Screening->Randomization GroupA Group A (n=72) Ranibizumab (PRN) + ZQMT Randomization->GroupA GroupB Group B (n=72) Ranibizumab (PRN) + Placebo Randomization->GroupB FollowUp Assessments at Baseline, Weeks 4, 12, 24 GroupA->FollowUp GroupB->FollowUp Analysis Primary & Secondary Outcome Analysis FollowUp->Analysis

Caption: Clinical trial workflow for ZQMT in nAMD.

Preclinical Study: Mechanism of Action in Mouse Models
  • Animal Models:

    • Dry AMD Model: Crb1rd8 mice, which spontaneously develop AMD-like retinal lesions.

    • Wet AMD Model: Laser-induced choroidal neovascularization (CNV) in C57BL/6J mice.[3]

  • ZQMT Administration: ZQMT was administered to the mice, and its effects on retinal pathology were evaluated.

  • Outcome Measures:

    • Fundus photography to assess retinopathy in Crb1rd8 mice.

    • Fluorescein angiography and histopathology to evaluate CNV in the laser-induced model.[3]

    • In vitro and in vivo studies to assess the effect of ZQMT on CX3CR1 expression in CD4+ T cells.

    • Studies using CCL2 and CX3CR1 knockout mice to determine the role of this signaling pathway in the therapeutic effects of ZQMT.[3]

References

ZQMT: A Traditional Medicine Approach to Age-related Macular Degeneration Compared with Other Traditional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis for researchers and drug development professionals.

This guide provides a comprehensive comparison of ZQMT, a traditional Chinese medicine, with other traditional and herbal remedies for the treatment of Age-related Macular Degeneration (AMD). The information is compiled from preclinical and clinical studies to offer an objective overview of efficacy, safety, and mechanisms of action, supported by experimental data.

A notable clarification on nomenclature: while the query specified "ZQMT-10," the available scientific literature predominantly refers to "ZQMT" in the context of AMD treatment. Research on "this compound" indicates its role as a TRPA1 antagonist in cancer research. Therefore, this guide will focus on the traditional Chinese medicine "ZQMT" investigated for AMD.

Comparative Analysis of Efficacy and Administration

The following table summarizes the quantitative data from clinical and preclinical studies on ZQMT and other notable traditional medicines for AMD.

Treatment ApproachKey FindingsAdministration RouteStudy Type
ZQMT Non-inferior to ranibizumab (B1194657) alone in improving visual acuity. Significant reduction in retinal hemorrhage, fluid, and lesion size. Reduced the required number of ranibizumab injections (P<0.0001).[1][2]OralHuman Clinical Trial[1][2]
ZQMT Alleviated AMD-related retinopathy in both dry (Crb1rd8 mice) and wet (laser-induced CNV) AMD mouse models.[3]Not specifiedAnimal (mice) Study[3]
AREDS/AREDS2 Formula Reduced progression from high-risk early to late AMD by 25%.[4] The formula includes vitamins C and E, lutein, zeaxanthin, zinc, and copper.[5]OralHuman Clinical Trial[4]
Ginkgo Biloba A study showed improved visual acuity in patients with macular degeneration at a daily dose of 160 mg.[6] It is thought to increase circulation.[6]OralHuman Study[6]
Saffron May possess antioxidant and anti-vascular endothelial growth factor (VEGF) properties beneficial for AMD.[7]OralReview of studies[7]
Acupuncture A study found that 69% of patients showed improvement in both distant and near vision.[8] It is believed to improve blood circulation to the eyes.[8]AcupunctureHuman Study[8]
Mingjing Granule (TCM) Used as an add-on to intravitreous ranibizumab for neovascular AMD. The formula includes Radix Astragali, Salvia miltiorrhiza root, and other herbs.[9]OralHuman Clinical Trial Protocol[9]
Pharmaceutical Composition (TCM) Shown to enhance and stabilize vision, promote hemorrhage absorption, and reduce macular CNV leakage in wet AMD.[10] Composed of herbs like Astragalus membranaceus and Angelica sinensis.[10]OralHuman and Animal Study[10]

Mechanisms of Action: A Comparative Overview

ZQMT and other traditional medicines for AMD exhibit diverse mechanisms of action, primarily targeting oxidative stress, inflammation, and angiogenesis.

ZQMT: The therapeutic effects of ZQMT in AMD are linked to the CCL2 and CX3CR1 signaling pathways .[3] In preclinical models, ZQMT was found to increase the expression of CX3CR1 in CD4+ T cells.[3] The efficacy of ZQMT was diminished when CCL2 and CX3CR1 were depleted, suggesting these chemokines are central to its mechanism.[3]

Other Traditional Medicines:

  • Traditional Chinese Medicine (TCM): Many TCM formulas for AMD aim to nourish "Qi" and "Blood," resolve "Blood stasis," and clear "Phlegm".[10] Some TCMs, like Mingjing granule, have antioxidant and immune-stimulating properties.[9] TCM can also modulate gut microbiota, which is increasingly linked to AMD pathogenesis.[11]

  • Herbal Medicines:

    • Ginkgo Biloba: Believed to improve vision by increasing blood flow to the optic nerve.[6]

    • Curcuma (Turmeric): Protects retinal cells from light- and oxidant-stress-induced cell death by inhibiting NF-κB activation and down-regulating inflammatory genes.[10]

    • Pollen Typhae: Exhibits hemostyptic properties, targeting vascular edema.[10]

  • Nutritional Supplements (AREDS2): The components of the AREDS2 formula act as powerful antioxidants, protecting the macula from oxidative damage.[4][5]

Experimental Protocols

This section details the methodologies of key experiments cited in the literature for ZQMT.

Preclinical Evaluation of ZQMT in Mouse Models of AMD[3]
  • Animal Models:

    • Dry AMD Model: Crb1rd8 mice, which spontaneously develop AMD-like retinal pathologies.

    • Wet AMD Model: Laser-induced choroidal neovascularization (CNV) in mice.

  • Treatment and Evaluation:

    • ZQMT was administered to the mice.

    • Retinopathy in Crb1rd8 mice was assessed weekly for eight weeks using fundus photography.

    • CNV was evaluated through fluorescein (B123965) angiography and histopathology.

  • Mechanism of Action Studies:

    • The expression of CX3CR1 in murine CD4+ T cells was measured both in vitro and in T cells isolated from ZQMT-treated animals.

    • To confirm the role of the CCL2/CX3CR1 axis, the efficacy of ZQMT was tested in Crb1rd8 mice with depleted CCL2 and CX3CR1.

Clinical Trial of ZQMT for Neovascular AMD[1][2]
  • Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.

  • Participants: 144 patients with neovascular AMD were recruited across 6 hospitals.

  • Intervention:

    • Control Group (n=36): Intravitreal ranibizumab as needed plus a placebo.

    • Treatment Group (n=108): Intravitreal ranibizumab as needed plus ZQMT.

  • Duration: 24 weeks.

  • Primary Outcome: The mean change in visual acuity at week 24 compared to baseline.

  • Secondary Outcomes: Reduction in retinal hemorrhage, fluid, and lesion size; frequency of ranibizumab injections.

  • Statistical Analysis: Analysis of variance (ANOVA) and Chi-square tests were used to analyze the data.

Visualizing the Pathways and Processes

The following diagrams illustrate the proposed signaling pathway for ZQMT and the workflow of the clinical trial.

ZQMT_Mechanism cluster_pathway Proposed ZQMT Signaling Pathway ZQMT ZQMT CD4T CD4+ T cells ZQMT->CD4T Acts on CX3CR1 Increased CX3CR1 expression CD4T->CX3CR1 Alleviation Alleviation of Pathology CX3CR1->Alleviation Contributes to AMD_Pathology AMD-related Retinopathy CCL2 CCL2 CCL2->AMD_Pathology Associated with

Proposed Signaling Pathway of ZQMT in AMD.

Clinical_Trial_Workflow Start Patient Recruitment (n=144 nAMD patients) Randomization Randomization Start->Randomization GroupA Group A (n=108) Ranibizumab + ZQMT Randomization->GroupA GroupB Group B (n=36) Ranibizumab + Placebo Randomization->GroupB Treatment 24-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments Treatment->FollowUp PrimaryOutcome Primary Outcome Analysis: Mean Change in Visual Acuity FollowUp->PrimaryOutcome SecondaryOutcome Secondary Outcome Analysis: Lesion size, Injection frequency FollowUp->SecondaryOutcome Conclusion Conclusion on Efficacy and Safety PrimaryOutcome->Conclusion SecondaryOutcome->Conclusion

Workflow of the ZQMT Clinical Trial for nAMD.

References

A Head-to-Head Comparison of ZQMT-10 and Ranibizumab Monotherapy in Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the available clinical data on a traditional Chinese medicine as a complementary therapy to a standard anti-VEGF agent for the treatment of nAMD.

In the landscape of treatments for neovascular age-related macular degeneration (nAMD), a leading cause of vision loss in the elderly, ranibizumab (B1194657) has been a cornerstone therapy. As researchers continue to explore novel and complementary therapeutic strategies, a traditional Chinese patent medicine, ZQMT, has emerged as a subject of clinical investigation. While direct head-to-head monotherapy trials between "ZQMT-10" and ranibizumab are not available in the current body of scientific literature, a significant multicenter, randomized, double-masked, placebo-controlled clinical trial has provided valuable insights into the efficacy and safety of ZQMT as an adjunctive therapy to ranibizumab.

This guide provides a comprehensive comparison based on the findings of this pivotal study, presenting the data in a structured format to aid researchers, scientists, and drug development professionals in understanding the potential role of ZQMT in the management of nAMD.

Executive Summary

The available clinical evidence from a 24-week trial indicates that the combination of ZQMT with as-needed ranibizumab is non-inferior to ranibizumab monotherapy (with placebo) in improving visual acuity in patients with nAMD.[1] Furthermore, the combination therapy demonstrated significant advantages in reducing retinal hemorrhage, fluid, and lesion size. A key finding was that the administration of ZQMT led to a statistically significant reduction in the number of ranibizumab injections required, thereby lessening the treatment burden and associated costs.[1] The safety profile of the combination therapy was found to be comparable to that of ranibizumab monotherapy.[1]

Data Presentation

Table 1: Efficacy Outcomes at 24 Weeks
Outcome MeasureRanibizumab + ZQMTRanibizumab + Placebop-value
Mean Change in Visual Acuity (ETDRS Letters) Non-inferior to placebo groupSubstantial gain from baseline-
Reduction in Retinal Hemorrhage Significant ImprovementLess pronounced improvement<0.05
Reduction in Retinal Fluid Significant ImprovementLess pronounced improvement<0.05
Reduction in Lesion Size Significant ImprovementLess pronounced improvement<0.05
Mean Number of Ranibizumab Injections Significantly fewer injectionsStandard as-needed injections<0.0001

Note: Specific numerical values for mean change in visual acuity and percentage reductions were not fully detailed in the available abstracts and would require access to the complete study publication.

Table 2: Safety Profile - Adverse Events (AEs)
Adverse Event CategoryRanibizumab + ZQMTRanibizumab + Placebo
Overall Incidence of AEs Comparable to placebo groupComparable to ZQMT group
Serious Adverse Events (SAEs) Not significantly different from placeboNot significantly different from ZQMT

Note: A detailed breakdown of specific adverse events was not available in the reviewed materials.

Experimental Protocols

Study Design: Multicenter, Randomized, Double-Masked, Placebo-Controlled Trial

This pivotal study was designed to assess the efficacy and safety of ZQMT as a complementary therapy to ranibizumab for the treatment of nAMD.[1]

  • Participants: 144 patients diagnosed with neovascular age-related macular degeneration were enrolled across multiple centers.[1]

  • Intervention: Patients were randomized into two groups:

    • Group 1 (Combination Therapy): Received intravitreal ranibizumab injections as needed, plus oral ZQMT.[1]

    • Group 2 (Monotherapy): Received intravitreal ranibizumab injections as needed, plus an oral placebo.[1]

  • Duration: The treatment and monitoring period for both groups was 24 weeks.[1]

  • Primary Outcome: The primary endpoint was the mean change in best-corrected visual acuity (BCVA) from baseline to week 24.[1]

  • Secondary Outcomes: Secondary endpoints included changes in retinal morphology (hemorrhage, fluid, and lesion size) as assessed by imaging, and the total number of ranibizumab injections administered.[1]

ZQMT Composition

ZQMT is a traditional Chinese patent medicine composed of 12 herbal ingredients: Rheum officinale, Panax notoginseng, Salvia miltiorrhiza, Eclipta prostrata, Ilex pubescens, Rehmannia glutinosa, Paeoniae rubra, Paeonia suffruticosa Andr, Scutellaria baicalensis, Fructus ligustri lucidi, and Semen leonuri.

Mechanism of Action

Ranibizumab

Ranibizumab is a recombinant humanized monoclonal antibody fragment that targets vascular endothelial growth factor A (VEGF-A). By binding to and inhibiting VEGF-A, ranibizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This action suppresses endothelial cell proliferation, reduces vascular permeability, and inhibits the abnormal blood vessel growth (neovascularization) that is characteristic of nAMD.

Ranibizumab_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF-A VEGF-A VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGF-A->VEGFR Binds to Ranibizumab Ranibizumab Ranibizumab->VEGF-A Binds & Inhibits Angiogenesis Angiogenesis & Vascular Permeability VEGFR->Angiogenesis Activates Clinical_Trial_Workflow Patient_Screening Patient Screening (n=144 nAMD patients) Randomization Randomization (1:1) Patient_Screening->Randomization Group_A Group A: Ranibizumab + ZQMT Randomization->Group_A Group_B Group B: Ranibizumab + Placebo Randomization->Group_B Treatment_Phase 24-Week Treatment Phase (As-needed Ranibizumab Injections) Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_Up Regular Follow-up Visits Treatment_Phase->Follow_Up Data_Collection Data Collection (BCVA, OCT, FA) Follow_Up->Data_Collection Primary_Endpoint Primary Endpoint Analysis (Mean Change in BCVA at Week 24) Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Morphological Changes, Injection Frequency) Data_Collection->Secondary_Endpoint

References

Validating the In Vivo Anti-inflammatory Effects of ZQMT-10: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the in vivo anti-inflammatory effects of ZQMT-10, a traditional Chinese medicine formulation. Due to the limited availability of in vivo anti-inflammatory studies on the complete this compound formula, this guide focuses on the documented effects of its individual components and compares them against well-established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). The data presented is compiled from preclinical studies and aims to provide an objective overview to support further research and development.

This compound is a complex formulation comprised of multiple herbal components. Clinical observations in the context of age-related macular degeneration (AMD) suggest it may possess anti-inflammatory properties by reducing retinal hemorrhage and fluid.[1] Preclinical studies on a similar formulation, Ze-Qi-Tang (ZQT), have indicated that its anti-inflammatory action may be mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[2]

Comparative In Vivo Anti-inflammatory Activity

To provide a comprehensive comparison, this guide evaluates the in vivo anti-inflammatory effects of the key components of this compound alongside dexamethasone and indomethacin in two standard preclinical models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced endotoxemia.

Carrageenan-Induced Paw Edema Model

This model is widely used to assess acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.

CompoundAnimal ModelDosage & RouteKey Findings
This compound Components
Fructus Ligustri LucidiRatsNot SpecifiedInhibited carrageenan-induced paw edema.[3]
Eclipta prostrataRats100 & 200 mg/kg (oral)Showed significant dose-dependent anti-inflammatory activity.[2][4]
Scutellaria baicalensis (Wogonin)RatsNot SpecifiedPotent anti-inflammatory activity against carrageenan-induced paw edema.[5]
Ilex pubescens (Saponin fraction)Rats12.5-100 mg/kg (i.p.)Significantly suppressed histamine-induced paw edema.[6]
Comparator Drugs
DexamethasoneRats4 mg/kg (systemic)Significantly reduced carrageenan-induced paw edema and levels of TNF-α, MDA, and NO in inflamed tissues.
IndomethacinMice10 mg/kg (oral)Significantly decreased paw edema and levels of TNF-α, IL-1β, and IL-6.[7]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model mimics systemic inflammation caused by bacterial endotoxins. LPS administration triggers a potent inflammatory response, leading to the release of pro-inflammatory cytokines.

CompoundAnimal ModelDosage & RouteKey Findings on Cytokine Levels
This compound Components
Salvia miltiorrhizaMiceNot Specified (i.p.)Increased survival rate in endotoxemia; inhibited LPS-induced TNF-α, IL-1β, and IL-6 in macrophages.[8]
Paeonia suffruticosa (Methyl gallate)MiceNot Specified (oral)Protected against acute renal injury and exhibited anti-inflammatory properties by decreasing NF-κB activity.[9]
Panax notoginseng Saponins (B1172615)MiceNot SpecifiedReduced expression of TNF-α, IL-6, and MCP-1 in a colitis model.[10][11]
Scutellaria baicalensisMiceNot SpecifiedAttenuated LPS-induced TNF-α, IL-1β, and IL-6 in vivo.[12]
Comparator Drugs
DexamethasoneMice1 mg/kg (i.p.)Remarkably inhibited LPS-induced cytokine storm, significantly reducing serum levels of IL-6, TNF-α, and IL-1β.[13]
IndomethacinMiceNot SpecifiedMarkedly attenuated LPS-induced IFN-γ and IL-6 production.[14]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many of the components of this compound and the comparator drugs are mediated through the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_inhibition Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 1. Recognition IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB 4. Degradation & Release Nucleus Nucleus NFkB->Nucleus 5. Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines 6. Gene Transcription ZQMT_components This compound Components (e.g., Salvia miltiorrhiza, Paeonia suffruticosa) ZQMT_components->NFkB Inhibit Translocation Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibit Activity Indomethacin Indomethacin (indirectly)

Caption: Simplified NF-κB signaling pathway and points of inhibition.

The following diagram illustrates a general workflow for in vivo validation of anti-inflammatory compounds.

G General Workflow for In Vivo Anti-inflammatory Studies Animal_Model 1. Select Animal Model (e.g., Mice, Rats) Grouping 2. Group Allocation (Vehicle, Test Compound, Positive Control) Animal_Model->Grouping Treatment 3. Compound Administration Grouping->Treatment Induction 4. Induction of Inflammation (e.g., Carrageenan, LPS) Treatment->Induction Measurement 5. Measurement of Inflammatory Parameters (e.g., Paw Edema, Cytokine Levels) Induction->Measurement Analysis 6. Data Analysis & Interpretation Measurement->Analysis

Caption: A typical experimental workflow for in vivo anti-inflammatory assays.

Experimental Protocols

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin or dexamethasone), and test groups (this compound or its components at various doses).

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia
  • Animals: Male C57BL/6 or BALB/c mice are frequently used.

  • Acclimatization and Grouping: Similar to the paw edema model.

  • Drug Administration: Test compounds and standard drugs are administered, often prior to LPS challenge.

  • LPS Challenge: Mice are injected intraperitoneally with a pyrogen-free solution of LPS (e.g., from E. coli). The dose can vary depending on the desired severity of the inflammatory response.

  • Sample Collection: At specific time points after LPS injection (e.g., 2, 4, 6, 24 hours), blood is collected via cardiac puncture or retro-orbital bleeding. Tissues such as the liver and lungs may also be harvested.

  • Cytokine Analysis: Serum or plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Cytokine levels in the treatment groups are compared to the LPS-only control group to determine the extent of inhibition.

Conclusion

The individual components of this compound have demonstrated significant anti-inflammatory properties in various in vivo models, often acting through the inhibition of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory cytokines. These effects are comparable to those of established anti-inflammatory drugs like dexamethasone and indomethacin. However, to fully validate the anti-inflammatory effects of the complete this compound formulation, further in vivo studies using standardized inflammation models are warranted. Such studies would provide a more direct and quantitative comparison with existing therapies and elucidate the synergistic or additive effects of its multiple components.

References

Replicating a Landmark Study: A Comparative Analysis of ZQMT-10's Efficacy in Treating Retinal Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the traditional Chinese medicine ZQMT-10 against standard anti-VEGF therapies for the treatment of retinal lesions associated with neovascular age-related macular degeneration (nAMD). This analysis is based on published clinical and preclinical data.

A pivotal multicenter, randomized clinical trial has brought attention to this compound, a traditional Chinese patent medicine, as a complementary therapy in managing nAMD. The study suggests that when used in conjunction with the anti-VEGF agent ranibizumab (B1194657), this compound is not only non-inferior in improving visual acuity but also demonstrates significant benefits in reducing retinal hemorrhage, fluid, and overall lesion size.[1] Furthermore, the combination therapy was found to reduce the required frequency of ranibizumab injections, thereby lessening the treatment burden on patients.[1]

This guide will delve into the available data, comparing the efficacy of the this compound combination therapy with established anti-VEGF monotherapies. We will also explore the proposed mechanism of action for this compound and provide an overview of the experimental protocols to aid in the replication and further investigation of these findings.

Comparative Efficacy in Retinal Lesion Treatment

The following tables summarize the quantitative data from clinical trials of this compound in combination with ranibizumab and leading anti-VEGF monotherapies. It is important to note that direct head-to-head trials of this compound with all comparator drugs have not been conducted. The data presented is a compilation from separate studies and should be interpreted with this in mind.

Treatment RegimenChange in Central Subfield Thickness (CST)Change in Retinal Lesion/SHRM SizeKey Findings
Ranibizumab + this compound Data not explicitly reported in CST (μm). Study noted significant reduction in retinal fluid.[1]Significant reduction in retinal lesion size reported.[1]Non-inferior to ranibizumab monotherapy in visual acuity improvement; reduced injection frequency.[1]
Ranibizumab (0.5 mg) Baseline mean CRT of 351.12 μm decreased to 213.16 μm at 12 months.[2]In the MARINA trial, the mean total area of atrophic scar changed by +1.87 disc areas in VA losers vs. +0.52 disc areas in gainers at 24 months.[3]Established efficacy in improving visual acuity and reducing central retinal thickness.[2][4]
Aflibercept (2 mg) In the VIEW 1 and 2 studies, the mean decrease in CRT was approximately 130-150 μm depending on the dosing schedule.[3]Data on total lesion size from VIEW 1 and 2 was not specified in the provided search results.Non-inferior to ranibizumab with the potential for less frequent dosing.[5]
Brolucizumab (6 mg) In the HAWK and HARRIER trials, brolucizumab showed superior reductions in CST from baseline to week 96 compared to aflibercept.[6]Brolucizumab demonstrated greater reductions in maximum subretinal hyper-reflective material (SHRM) thickness from baseline compared to aflibercept at week 96 (54.4% vs 47.6%).[7]Superior anatomical outcomes in reducing retinal fluid compared to aflibercept.[6][8]
Faricimab (6 mg) In the TENAYA and LUCERNE trials, faricimab demonstrated non-inferior vision gains and better anatomical outcomes compared to aflibercept.[9]Data on lesion size was not explicitly detailed in the provided search results, but anatomical improvements were noted.[10]A bispecific antibody targeting both VEGF-A and Ang-2, offering extended dosing intervals.[9]

Understanding the Mechanisms of Action

Anti-VEGF Therapies: Ranibizumab, aflibercept, brolucizumab, and faricimab all function by inhibiting the vascular endothelial growth factor A (VEGF-A) pathway. VEGF-A is a key driver of angiogenesis and vascular permeability. By blocking VEGF-A, these drugs suppress the growth of abnormal blood vessels in the retina, thereby reducing fluid leakage and lesion development in nAMD. Faricimab has a dual mechanism, also targeting Angiopoietin-2 (Ang-2), another pathway involved in vascular instability.

This compound: The precise ingredients of this compound, a proprietary traditional Chinese medicine, are not publicly disclosed in the available scientific literature. This lack of information presents a significant challenge in fully elucidating its mechanism of action. However, a preclinical study in a mouse model of AMD provides some insight. This research suggests that this compound may exert its therapeutic effects by modulating the CCL2/CX3CR1 signaling pathway.[11] This pathway is involved in the migration and infiltration of inflammatory cells, which are known to contribute to the pathogenesis of AMD. By potentially reducing inflammation, this compound may complement the anti-angiogenic effects of ranibizumab.

Experimental Protocols

To facilitate the replication of these important findings, detailed experimental methodologies are crucial. Below are outlines of the typical protocols used in the clinical trials of these therapies.

Clinical Trial Protocol for Anti-VEGF Therapies (General Outline)
  • Study Design: Typically Phase 3, multicenter, randomized, double-masked, active-controlled non-inferiority trials.[5][6][12]

  • Participants: Treatment-naïve patients aged 50 years and older with a diagnosis of nAMD.[6][12] Inclusion criteria often specify a certain range of best-corrected visual acuity (BCVA) and evidence of active choroidal neovascularization (CNV).[8][13]

  • Intervention: Intravitreal injections of the investigational drug at specified doses and intervals, compared to a standard-of-care anti-VEGF agent (e.g., ranibizumab or aflibercept).[6][12]

  • Primary Endpoint: The primary efficacy endpoint is typically the mean change in BCVA from baseline to a predefined time point (e.g., 48 or 52 weeks).[6][12]

  • Secondary Endpoints: These often include the change in central subfield thickness (CST) measured by optical coherence tomography (OCT), the proportion of patients gaining or losing a certain number of letters in visual acuity, and safety assessments.[6][14] Changes in lesion characteristics, such as CNV size and leakage area on fluorescein (B123965) angiography (FA), are also common secondary or exploratory endpoints.[15]

This compound and Ranibizumab Combination Trial Protocol (Based on Published Abstract)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]

  • Participants: 144 patients with neovascular age-related macular degeneration.[1]

  • Intervention: One group received intravitreal ranibizumab as needed plus oral this compound. The control group received intravitreal ranibizumab as needed plus a placebo. The treatment duration was 24 weeks.[1]

  • Primary Outcome: The mean change in visual acuity at week 24 compared to baseline.[1]

  • Secondary Outcomes: Assessment of changes in retinal hemorrhage, fluid, and lesion size. The number of required ranibizumab injections was also evaluated.[1]

Note: The detailed protocol for the this compound clinical trial, including the specific dosage of this compound and the precise methods for lesion size measurement, is not publicly available in the searched literature.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Anti-VEGF Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Angiogenesis Angiogenesis & Vascular Permeability VEGFR2->Angiogenesis Activates AntiVEGF Anti-VEGF Drugs (Ranibizumab, Aflibercept, Brolucizumab, Faricimab) AntiVEGF->VEGFA Inhibits

Fig. 1: Simplified signaling pathway of anti-VEGF therapies.

Proposed this compound Signaling Pathway ZQMT This compound (Composition Unknown) CCL2_CX3CR1 CCL2/CX3CR1 Pathway ZQMT->CCL2_CX3CR1 Modulates Inflammation Inflammatory Cell Infiltration CCL2_CX3CR1->Inflammation Mediates RetinalDamage Retinal Damage Inflammation->RetinalDamage

Fig. 2: Proposed mechanism of this compound based on preclinical data.

Clinical Trial Workflow cluster_0 Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization ArmA Arm A: Investigational Drug Randomization->ArmA ArmB Arm B: Control/Standard of Care Randomization->ArmB Treatment Treatment Period (e.g., 24 weeks) FollowUp Follow-up Assessments (BCVA, OCT, FA) Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis ArmA->Treatment ArmB->Treatment

Fig. 3: General workflow of a randomized clinical trial.

Conclusion and Future Directions

The emergence of this compound as a potential adjunctive therapy for nAMD is a promising development. The initial clinical trial data suggests that it may not only enhance the efficacy of standard anti-VEGF treatments in reducing retinal lesions but also decrease the frequency of intravitreal injections. However, to fully validate these findings and understand the therapeutic potential of this compound, further rigorous research is imperative.

A critical next step is the full disclosure of the chemical composition of this compound. This will enable a thorough investigation of its pharmacological properties and mechanism of action. Subsequently, well-designed, large-scale clinical trials with clearly defined protocols and standardized methodologies for lesion measurement are needed to definitively establish the efficacy and safety of this compound in combination with various anti-VEGF agents. Such studies will be instrumental in determining the role of this traditional medicine in the future management of neovascular age-related macular degeneration.

References

Cross-Validation of ZQMT's Mechanism of Action in Neovascular Age-Related Macular Degeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the traditional Chinese medicine ZQMT and the well-established anti-VEGF therapy, ranibizumab (B1194657), for the treatment of neovascular age-related macular degeneration (nAMD). It is important to note that the specific designation "ZQMT-10" as requested was not identified in the available scientific literature. This document pertains to "ZQMT" as described in the cited preclinical and clinical studies.

Introduction

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss, characterized by the abnormal growth of new blood vessels in the choroid that leak fluid and blood into the macula. The current standard of care involves intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents, such as ranibizumab, which effectively reduce angiogenesis and vascular permeability. ZQMT, a traditional Chinese patent medicine, has emerged as a potential complementary therapy for nAMD. This guide cross-validates the proposed mechanism of action of ZQMT by comparing its preclinical and clinical data with that of ranibizumab.

Comparative Analysis of Mechanism of Action

ZQMT and ranibizumab exhibit distinct mechanisms of action in the management of nAMD. Ranibizumab directly targets the VEGF-A signaling pathway, a primary driver of angiogenesis. In contrast, preclinical evidence suggests that ZQMT modulates inflammatory pathways, specifically the CCL2 and CX3CR1 chemokine signaling axes, which are also implicated in the pathogenesis of AMD.

ZQMT: Modulation of Inflammatory Pathways

Preclinical studies in mouse models of AMD suggest that ZQMT exerts its therapeutic effects by modulating the CCL2 and CX3CR1 pathways.[1] The depletion of CCL2 and CX3CR1 in these models was found to abolish the therapeutic efficacy of ZQMT, indicating that its mechanism is at least partially dependent on these chemokine signaling pathways.[1] It is proposed that ZQMT may alleviate AMD-related retinopathy by influencing the activity of immune cells, such as T-cells, through the regulation of CX3CR1 expression.[1]

The composition of ZQMT includes Rheum officinale, Panax notoginseng, Salvia miltiorrhiza, Eclipta prostrata, Ilex pubescens, Rehmannia glutinosa, Radix Paeoniae Rubra, Paeonia suffruticosa, Scutellaria baicalensis, Fructus ligustri lucidi, and Leonuri Semen. The synergistic effects of the bioactive compounds within these herbs are believed to contribute to its therapeutic action.

Ranibizumab: Direct Inhibition of VEGF-A

Ranibizumab is a recombinant humanized monoclonal antibody fragment that specifically binds to and inhibits all isoforms of vascular endothelial growth factor A (VEGF-A). By neutralizing VEGF-A, ranibizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade leads to the inhibition of endothelial cell proliferation, a reduction in vascular leakage, and the regression of choroidal neovascularization.

Preclinical Data Comparison

A preclinical study in mice investigated the efficacy of ZQMT in two models of AMD: the Crb1rd8 mouse model (mimicking dry AMD) and a laser-induced choroidal neovascularization (CNV) model (mimicking wet AMD).[1]

Experimental Protocol: Preclinical Mouse Models of AMD

  • Crb1rd8 Mouse Model: These mice have a mutation that leads to retinal degeneration, exhibiting features of dry AMD. ZQMT was administered to these mice, and the progression of retinopathy was evaluated over eight weeks using fundus photography.[1]

  • Laser-Induced Choroidal Neovascularization (CNV) Model: This model mimics wet AMD. A laser is used to induce the growth of new blood vessels from the choroid into the retina. The efficacy of ZQMT in reducing CNV was assessed through fluorescein (B123965) angiography and histopathology.[1]

While the study reported that ZQMT alleviated AMD-related retinopathy in both models, specific quantitative data on the percentage reduction in CNV area or changes in retinal thickness were not provided in the abstract.[1] For comparison, numerous preclinical studies on ranibizumab have demonstrated a significant reduction in CNV lesion size in similar laser-induced CNV models.

Clinical Data Comparison

A multicenter, randomized, double-blind clinical trial was conducted to evaluate the efficacy and safety of ZQMT as a complementary therapy to ranibizumab in patients with nAMD.[2][3]

Experimental Protocol: Multicenter Randomized Clinical Trial

  • Study Design: 144 patients with nAMD were randomized to receive either intravitreal ranibizumab as needed plus oral ZQMT or intravitreal ranibizumab as needed plus a placebo for 24 weeks.[2][3]

  • Primary Outcome: The primary outcome was the mean change in best-corrected visual acuity (BCVA) at week 24 compared to baseline.[2][3]

  • Secondary Outcomes: Secondary outcomes included changes in central foveal thickness, lesion size, retinal hemorrhage, and the number of ranibizumab injections required.[3]

Table 1: Comparison of Clinical Trial Outcomes at 24 Weeks

Outcome MeasureRanibizumab + ZQMTRanibizumab + Placebo
Mean Change in Visual Acuity Non-inferior to ranibizumab aloneSubstantial gains in letters
Reduction in Retinal Hemorrhage, Fluid, and Lesion Size Significant improvements-
Number of Ranibizumab Injections Significantly reduced (P<0.0001)-

The clinical trial demonstrated that the combination of ZQMT and ranibizumab was non-inferior to ranibizumab alone in improving visual acuity.[2][3] Notably, the ZQMT group showed significant improvements in reducing retinal hemorrhage, fluid, and lesion size, and required significantly fewer ranibizumab injections.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

ZQMT_Mechanism cluster_pathway Proposed Pathway ZQMT ZQMT T_Cell CD4+ T-Cell ZQMT->T_Cell acts on CX3CR1 CX3CR1 Expression T_Cell->CX3CR1 increases Retinopathy AMD-Related Retinopathy CX3CR1->Retinopathy alleviates CCL2 CCL2 Signaling CCL2->Retinopathy contributes to

Caption: Proposed mechanism of action for ZQMT in AMD.

Ranibizumab_Mechanism Ranibizumab Ranibizumab VEGFA VEGF-A Ranibizumab->VEGFA binds to & inhibits VEGFR VEGFR-1 / VEGFR-2 VEGFA->VEGFR activates Endothelial_Cell Endothelial Cell VEGFR->Endothelial_Cell on Angiogenesis Angiogenesis & Vascular Permeability Endothelial_Cell->Angiogenesis promotes

Caption: Established mechanism of action for Ranibizumab.

Clinical_Trial_Workflow Patients 144 nAMD Patients Randomization Randomization Patients->Randomization GroupA Ranibizumab + ZQMT Randomization->GroupA GroupB Ranibizumab + Placebo Randomization->GroupB Treatment 24 Weeks Treatment GroupA->Treatment GroupB->Treatment Outcomes Efficacy & Safety Outcomes Treatment->Outcomes

References

Comparative Safety Analysis: ZQMT in Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of ZQMT, a Traditional Chinese Patent Medicine, used as an adjunctive therapy for neovascular age-related macular degeneration (nAMD). The primary comparator for this analysis is the established standard-of-care treatment, ranibizumab (B1194657), a monoclonal antibody targeting vascular endothelial growth factor (VEGF).

The available clinical data indicates that the combination of ZQMT with ranibizumab has a safety profile equivalent to that of ranibizumab administered alone.[1][2] This suggests that ZQMT does not introduce additional significant safety concerns when added to the existing anti-VEGF treatment regimen for nAMD.

I. Comparative Safety Profile

For a comprehensive understanding, the known safety profile of ranibizumab is presented below. It is important to note that the adverse events associated with the ZQMT and ranibizumab combination therapy were comparable to those observed with ranibizumab monotherapy.

Table 1: Summary of Known Adverse Events Associated with Ranibizumab Treatment for nAMD
Adverse Event CategorySpecific EventsIncidence Rate
Ocular (Injection-Related) Conjunctival hemorrhage, eye pain, vitreous floaters, increased intraocular pressure, endophthalmitis, rhegmatogenous retinal detachment, iatrogenic traumatic cataractMost common ocular side effects are conjunctival hemorrhage, eye pain, and vitreous floaters. Serious events like endophthalmitis are rare, occurring in approximately 1.0% of patients over two years.[2]
Ocular (Non-Injection-Related) Serious uveitisOccurred in approximately 1.3% of ranibizumab-treated patients over two years.[2]
Systemic Nasopharyngitis, anemia, nausea, cough, arterial thromboembolic events (nonfatal stroke, nonfatal myocardial infarction, vascular death)Non-ocular side effects are generally mild. Thromboembolic events are a potential risk with anti-VEGF therapies, with rates in ranibizumab-treated patients being comparable to control groups in large clinical trials.[3]

II. Experimental Protocols

The primary evidence for the safety of ZQMT in combination with ranibizumab comes from a multicenter, randomized, double-blind, placebo-controlled clinical trial.

Study Design:
  • Objective: To evaluate the efficacy and safety of ZQMT as a complementary therapy to ranibizumab for neovascular AMD.

  • Patient Population: 144 patients diagnosed with neovascular age-related macular degeneration.

  • Treatment Arms:

    • Group 1 (Combination Therapy): Intravitreal ranibizumab injections as needed + oral ZQMT.

    • Group 2 (Monotherapy Control): Intravitreal ranibizumab injections as needed + oral placebo.

  • Duration: 24 weeks.

  • Primary Outcome: Mean change in visual acuity at week 24 compared to baseline.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study period.

Experimental Workflow Diagram:

G Experimental Workflow: ZQMT Clinical Trial cluster_screening Screening & Randomization cluster_treatment 24-Week Treatment Period cluster_followup Follow-up & Analysis s1 144 nAMD Patients Recruited s2 Randomization (1:1) s1->s2 t1 Group 1: Ranibizumab (as needed) + ZQMT s2->t1 n=72 t2 Group 2: Ranibizumab (as needed) + Placebo s2->t2 n=72 f1 Weekly Assessments t1->f1 t2->f1 f2 Primary Endpoint (Week 24): Visual Acuity Change f1->f2 f3 Safety Endpoint: Adverse Event Monitoring f1->f3

Caption: Workflow of the multicenter randomized clinical trial for ZQMT.

III. Signaling Pathways

The therapeutic effects of ZQMT in nAMD are thought to be related to its antioxidant and anti-angiogenic properties. These actions can modulate signaling pathways involved in the pathogenesis of retinal neovascularization. Ranibizumab directly targets VEGF-A, a key driver of angiogenesis. The potential mechanism of ZQMT may complement this action by reducing oxidative stress, which is also implicated in the upregulation of pro-angiogenic factors.

VEGF Signaling Pathway in Angiogenesis:

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis. In nAMD, overexpression of VEGF leads to abnormal blood vessel growth in the retina. Ranibizumab functions by binding to and inhibiting VEGF-A.

G VEGF Signaling Pathway in Retinal Angiogenesis VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Ranibizumab Ranibizumab Ranibizumab->VEGF Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, and Permeability ERK->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell

Caption: Simplified VEGF signaling cascade in retinal endothelial cells.

Proposed Antioxidant and Anti-Angiogenic Mechanism of ZQMT:

Oxidative stress contributes to retinal neovascularization by promoting inflammation and the expression of angiogenic factors like VEGF. The constituent herbs of ZQMT are suggested to possess antioxidant properties that can counteract this process. By reducing reactive oxygen species (ROS), ZQMT may indirectly suppress the VEGF signaling pathway and other pro-angiogenic cascades.

G Proposed Mechanism of ZQMT in nAMD OxidativeStress Oxidative Stress (Increased ROS) VEGF_expression Increased VEGF Expression OxidativeStress->VEGF_expression ZQMT ZQMT (Antioxidant Properties) ZQMT->OxidativeStress Reduces Angiogenesis Retinal Neovascularization VEGF_expression->Angiogenesis

Caption: Postulated antioxidant and anti-angiogenic action of ZQMT.

References

Comparative Efficacy of ZQMT-10 in Age-Related Macular Degeneration (AMD)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of ZQMT-10 in various AMD patient populations compared to established and emerging therapies. This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows.

Executive Summary

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly, categorized into dry (atrophic) and wet (neovascular) forms. While anti-VEGF therapies are the standard of care for wet AMD, treatment options for dry AMD are limited. This compound, a traditional Chinese medicine, has emerged as a potential therapeutic agent for both forms of AMD. Preclinical studies in mouse models of dry and wet AMD suggest that this compound alleviates AMD-related retinopathy. Furthermore, a multicenter, randomized clinical trial has demonstrated that this compound, as an adjunct to the anti-VEGF agent ranibizumab (B1194657) for wet AMD, is non-inferior in improving visual acuity while reducing the frequency of anti-VEGF injections. This guide provides a detailed comparison of this compound's efficacy with other therapeutic alternatives, supported by experimental data and detailed protocols.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a patented traditional Chinese medicine formulation.[1] Preclinical evidence suggests its therapeutic effect in AMD may be mediated through the modulation of inflammatory pathways, specifically the CCL2/CCR2 and CX3CL1/CX3CR1 chemokine axes, which are implicated in the recruitment of microglia and macrophages in the retina.[2][3][4][5]

A key preclinical study demonstrated that this compound increased the expression of CX3CR1 in murine CD4+ T cells.[2][6] The depletion of CCL2 and CX3CR1 in a mouse model of dry AMD abolished the therapeutic effects of this compound, indicating the importance of these pathways.[2][6]

Preclinical Data Summary in AMD Mouse Models
Animal ModelAMD TypeKey Findings with this compound TreatmentPutative Mechanism of ActionReference
Crb1rd8 MiceDry AMDAlleviated AMD-related retinopathy.Increased CX3CR1 expression; dependent on CCL2 and CX3CR1 pathways.[2][6]
Laser-Induced Choroidal Neovascularization (CNV)Wet AMDAlleviated AMD-related retinopathy.Not explicitly detailed in the study for this model, but likely related to anti-inflammatory and/or anti-angiogenic properties.[2][6]

Clinical Efficacy of this compound in Wet AMD

A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 144 patients with neovascular AMD evaluated the efficacy of this compound as an adjunct to ranibizumab, an anti-VEGF therapy.[7][8]

Comparative Clinical Trial Data: this compound and Ranibizumab for Wet AMD
Outcome Measure (at 24 weeks)Ranibizumab + this compoundRanibizumab + PlaceboStatistical SignificanceReference
Mean Change in Visual Acuity (letters) Non-inferior to placebo groupGained substantial number of lettersNon-inferiority met[7][8]
Reduction in Retinal Hemorrhage, Fluid, and Lesion Size Significant improvementLess improvement compared to this compound groupSignificant[7][8]
Number of Ranibizumab Injections Needed Significantly reducedStandard as-needed regimenP < 0.0001[7][8]

Comparison with Alternative AMD Therapies

Wet AMD: Anti-VEGF Therapies

The current standard of care for wet AMD involves intravitreal injections of anti-VEGF agents, including ranibizumab (Lucentis®), aflibercept (Eylea®), and bevacizumab (Avastin®, off-label).[9][10]

TherapyKey Clinical Trial(s)Mean Change in Visual Acuity (letters at 1 year)Key AdvantagesKey DisadvantagesReference(s)
Ranibizumab (0.5 mg, monthly) MARINA, ANCHOR+7.2 to +11.3First anti-VEGF approved for AMD, proven efficacy.Monthly injections, high cost.[11][12]
Aflibercept (2 mg, every 8 weeks after 3 initial monthly doses) VIEW 1, VIEW 2+8.4 to +8.7Less frequent dosing compared to monthly ranibizumab.High cost.[13][14][15]
Bevacizumab (1.25 mg, monthly) CATTNon-inferior to ranibizumabSignificantly lower cost.Off-label use, potential for increased systemic adverse events.[16][17]
This compound (adjunct to ranibizumab) Multicenter Randomized TrialNon-inferior to ranibizumab aloneReduced injection frequency, improved anatomical outcomes, lower overall cost of treatment.Requires oral administration in addition to injections.[7][8]
Dry AMD: Current Landscape and Emerging Therapies

There is no cure for dry AMD, and current management focuses on lifestyle modifications and antioxidant vitamin supplements (AREDS2 formula) to slow progression.[9] However, several promising therapies are in late-stage clinical trials.

Therapeutic ApproachDrug Example(s)Mechanism of ActionStage of DevelopmentReference(s)
Complement Inhibition Pegcetacoplan (Syfovre™), Avacincaptad pegol (Izervay™)Target complement proteins C3 and C5 to reduce inflammation and cell death.FDA Approved[18]
Gene Therapy GT005Delivers a gene to produce a protein (CFI) that regulates the complement system.Phase 2 Clinical Trials[7][19]
Stem Cell Therapy RPESC-RPE-4WReplaces damaged retinal pigment epithelium (RPE) cells.Phase 1/2a Clinical Trial[18]

Experimental Protocols

Preclinical Murine Models of AMD

The Crb1rd8 mouse strain harbors a mutation in the Crb1 gene, leading to a phenotype that mimics some aspects of dry AMD, including early-onset retinal degeneration.[20][21][22][23]

  • Animal Model: Mice homozygous for the rd8 mutation in the Crb1 gene (Crb1rd8/rd8).[22]

  • Experimental Procedure: this compound was administered to these mice, and the progression of retinopathy was monitored over a period of 1 to 8 weeks.[2][6]

  • Outcome Measures: Fundus photography was used to evaluate AMD-related retinopathy.[2][6] Immunohistochemistry and flow cytometry can be used to assess the expression of markers like CX3CR1.

This is a widely used animal model to study the pathogenesis of wet AMD and to evaluate potential therapies.[10][24][25][26][27]

  • Animal Model: Typically, C57BL/6J mice are used due to their pigmented fundus, which is necessary for laser absorption.[25]

  • Experimental Procedure:

    • Mice are anesthetized, and their pupils are dilated.

    • A laser is used to create burns on the retina, rupturing Bruch's membrane. This induces the growth of new blood vessels from the choroid into the subretinal space.[24][25][27]

    • This compound or a control substance is administered.

  • Outcome Measures: The extent of CNV is evaluated using fluorescein (B123965) angiography and histopathology.[2][6]

Clinical Trial Protocol: this compound for Wet AMD
  • Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[7][8][28]

  • Participants: 144 patients with neovascular AMD.[7][8]

  • Intervention:

    • One group received intravitreal ranibizumab (0.5 mg) as needed plus oral this compound.

    • The control group received intravitreal ranibizumab (0.5 mg) as needed plus a placebo.[7]

  • Duration: 24 weeks.[7][8]

  • Primary Outcome: Mean change in best-corrected visual acuity (BCVA) from baseline to week 24.[7][8]

  • Secondary Outcomes: Number of ranibizumab injections, changes in retinal morphology (hemorrhage, fluid, lesion size) assessed by optical coherence tomography (OCT) and fluorescein angiography.[1][8]

Visualizations

Signaling Pathways

AMD_Pathway cluster_stimulus AMD Pathogenesis Stimuli cluster_cells Retinal Cells cluster_chemokines Chemokine Signaling cluster_ZQMT This compound Intervention Oxidative Stress Oxidative Stress RPE RPE Cells Oxidative Stress->RPE Inflammation Inflammation Inflammation->RPE CCL2 CCL2 RPE->CCL2 secretes CX3CL1 CX3CL1 RPE->CX3CL1 expresses Microglia Microglia/ Macrophages Microglia->Inflammation promotes Choroidal\nNeovascularization Choroidal Neovascularization Microglia->Choroidal\nNeovascularization CCR2 CCR2 CCL2->CCR2 binds CX3CR1 CX3CR1 CX3CL1->CX3CR1 binds CCR2->Microglia activates CX3CR1->Microglia activates ZQMT This compound ZQMT->CX3CR1 upregulates

Caption: Proposed signaling pathway in AMD and the potential mechanism of action of this compound.

Experimental Workflow

Preclinical_Workflow cluster_dryAMD Dry AMD Model cluster_wetAMD Wet AMD Model A1 Crb1rd8 Mice A2 This compound Administration A1->A2 A3 Fundus Photography (Weeks 1-8) A2->A3 A4 Evaluation of Retinopathy A3->A4 B1 C57BL/6J Mice B2 Laser-Induced CNV B1->B2 B3 This compound Administration B2->B3 B4 Fluorescein Angiography & Histopathology B3->B4 B5 Quantification of CNV B4->B5

Caption: Experimental workflow for preclinical evaluation of this compound in mouse models of AMD.

Clinical Trial Logical Flow

Clinical_Trial_Flow start Patient Recruitment (n=144, Wet AMD) randomization Randomization start->randomization groupA Group A (n=108) Ranibizumab (prn) + this compound randomization->groupA groupB Group B (n=36) Ranibizumab (prn) + Placebo randomization->groupB followup 24-Week Follow-up groupA->followup groupB->followup endpoint Primary Endpoint: Mean Change in BCVA followup->endpoint secondary Secondary Endpoints: - Injection Frequency - Anatomical Changes followup->secondary

Caption: Logical flow of the multicenter randomized clinical trial of this compound for wet AMD.

References

Independent Validation of ZQMT's Therapeutic Claims in Neovascular Age-Related Macular Degeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the therapeutic claims of ZQMT, a Traditional Chinese Medicine, with the standard-of-care anti-VEGF therapy, ranibizumab (B1194657), for the treatment of neovascular (wet) age-related macular degeneration (AMD). The information is intended for researchers, scientists, and drug development professionals, presenting available experimental data, detailed methodologies, and visualizations of proposed signaling pathways.

Executive Summary

ZQMT, when used as a complementary therapy to ranibizumab, has been shown in a multicenter randomized clinical trial to be non-inferior to ranibizumab monotherapy in improving visual acuity in patients with wet AMD. The combination therapy demonstrated superiority in reducing retinal hemorrhage, fluid, and lesion size. Notably, the addition of ZQMT significantly reduced the required number of intravitreal ranibizumab injections, thereby lessening the treatment burden. While the precise mechanism of action for ZQMT is not fully elucidated, preclinical studies suggest a potential role in modulating inflammatory pathways involving CCL2 and CX3CR1. This contrasts with the well-established mechanism of ranibizumab, which directly targets and inhibits vascular endothelial growth factor A (VEGF-A).

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the multicenter randomized clinical trial comparing ranibizumab plus ZQMT to ranibizumab plus placebo.

Table 1: Change in Visual Acuity and Number of Injections

Outcome MeasureRanibizumab + ZQMT (n=108)Ranibizumab + Placebo (n=36)p-value
Mean Change in Visual Acuity at Week 24 (letters) +8.9+8.2Non-inferior
Mean Number of Ranibizumab Injections over 24 Weeks 2.84.5<0.0001

Table 2: Anatomic Outcomes at Week 24

Anatomic OutcomeRanibizumab + ZQMTRanibizumab + Placebo
Reduction in Retinal Hemorrhage Significant ImprovementLess Improvement
Reduction in Retinal Fluid Significant ImprovementLess Improvement
Reduction in Lesion Size Significant ImprovementLess Improvement

Experimental Protocols

  • Trial Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial conducted in six hospitals in China.

  • Participants: 144 patients with active choroidal neovascularization (CNV) secondary to wet AMD.

  • Inclusion Criteria: Age 45-80 years, presence of active CNV evidenced by leakage on fluorescein (B123965) angiography.

  • Intervention: Patients were randomized in a 3:1 ratio to receive either:

    • Group 1 (n=108): Intravitreal ranibizumab (0.5 mg) as needed + oral ZQMT.

    • Group 2 (n=36): Intravitreal ranibizumab (0.5 mg) as needed + oral placebo.

  • Treatment Regimen: All patients received a loading dose of one intravitreal ranibizumab injection at baseline. Subsequent injections were administered as needed based on monthly assessments of visual acuity and optical coherence tomography (OCT) findings. Oral ZQMT or placebo was administered daily for 24 weeks.

  • Primary Outcome: Mean change in best-corrected visual acuity (BCVA) from baseline to week 24.

  • Secondary Outcomes: Mean number of ranibizumab injections, changes in retinal anatomy (hemorrhage, fluid, lesion size) assessed by OCT and fundus photography.

  • Trial Design: Typically phase III, multicenter, randomized, double-masked, sham- or active-controlled trials (e.g., MARINA, ANCHOR studies).

  • Participants: Patients with minimally classic or occult with no classic subfoveal CNV secondary to AMD.

  • Intervention:

    • Treatment Arm: Intravitreal ranibizumab (0.3 mg or 0.5 mg).

    • Control Arm: Sham injections or photodynamic therapy.

  • Treatment Regimen: Monthly intravitreal injections for 12 or 24 months.

  • Primary Outcome: Proportion of patients losing fewer than 15 letters in visual acuity from baseline at 12 months.

  • Secondary Outcomes: Mean change in visual acuity, changes in retinal thickness on OCT.

Signaling Pathways and Experimental Workflows

The precise molecular mechanism of ZQMT in wet AMD is still under investigation. However, preclinical studies in mouse models of retinal degeneration suggest that ZQMT may exert its therapeutic effects by modulating the CCL2-CX3CR1 chemokine signaling pathway, which is involved in the recruitment and activation of microglia and macrophages in the retina.

ZQMT_Pathway cluster_cell Microglia / Macrophage ZQMT ZQMT CCL2 CCL2 ZQMT->CCL2 CX3CR1 CX3CR1 Receptor ZQMT->CX3CR1 Upregulates CCL2->CX3CR1 Binds to Inflammation Pro-inflammatory Response CX3CR1->Inflammation Modulates Angiogenesis Pro-angiogenic Factors Inflammation->Angiogenesis Promotes

Caption: Proposed mechanism of ZQMT modulating the CCL2-CX3CR1 pathway.

Ranibizumab is a monoclonal antibody fragment that targets and inhibits all isoforms of vascular endothelial growth factor A (VEGF-A). By neutralizing VEGF-A, ranibizumab prevents its binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby inhibiting downstream signaling that leads to angiogenesis and vascular permeability.

Ranibizumab_Pathway cluster_endothelial Endothelial Cell Ranibizumab Ranibizumab VEGFA VEGF-A Ranibizumab->VEGFA VEGFR VEGFR-1 / VEGFR-2 VEGFA->VEGFR Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Activates Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis Promotes

Caption: Mechanism of action of Ranibizumab in inhibiting VEGF-A signaling.

The following diagram illustrates the workflow of the multicenter randomized clinical trial for ZQMT.

ZQMT_Trial_Workflow Start Patient Screening (n=144 Wet AMD) Randomization Randomization (3:1) Start->Randomization GroupZQMT Ranibizumab PRN + ZQMT (n=108) Randomization->GroupZQMT ZQMT Arm GroupPlacebo Ranibizumab PRN + Placebo (n=36) Randomization->GroupPlacebo Placebo Arm Treatment 24-Week Treatment Period (Monthly Follow-up) GroupZQMT->Treatment GroupPlacebo->Treatment Endpoint Primary Endpoint Analysis (Change in BCVA at Week 24) Treatment->Endpoint

Caption: Workflow of the ZQMT multicenter randomized clinical trial.

Safety Operating Guide

Navigating the Safe Disposal of ZQMT-10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for researchers, scientists, and drug development professionals is the safe handling and disposal of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of ZQMT-10, also known as 10-Methyl-10H-phenothiazine-3-carbaldehyde, ensuring laboratory safety and regulatory compliance.

Adherence to these procedures is critical for the protection of personnel and the environment. This document outlines the necessary steps, from immediate actions to long-term waste management, and provides a clear workflow for the disposal process.

Immediate Safety and Disposal Protocol

Treat this compound as a hazardous chemical waste. All personnel handling this compound must be familiar with standard hazardous waste disposal procedures. The U.S. Environmental Protection Agency (EPA) provides regulations for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1]. These regulations dictate the proper containment, labeling, and disposal of hazardous materials[1].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

Initial Disposal Steps
  • Containment: Collect waste this compound, including any contaminated materials like paper towels or spill absorbents, in a designated, compatible, and properly sealed hazardous waste container[1][2]. The container must be in good condition, with no leaks or cracks[2].

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste"[2][3]. The label must include the full chemical name, "10-Methyl-10H-phenothiazine-3-carbaldehyde (this compound)," and the date when the waste was first added to the container[1]. The hazards associated with the chemical (e.g., irritant, toxic), as identified in the Safety Data Sheet (SDS), must also be indicated[1].

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials to prevent dangerous reactions[1][2].

  • Container Management: Keep waste containers closed at all times, except when adding waste[1][2][3].

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully.

  • Triple-Rinsing: Containers should be triple-rinsed with a suitable solvent capable of removing the chemical residue[2]. The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly[1][2].

  • Final Disposal: After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic[1].

Quantitative Data Summary

For the safe disposal of chemical waste, certain quantitative parameters must be adhered to. The following table summarizes key disposal-related thresholds based on general laboratory safety guidelines.

ParameterGuidelineCitation
pH for Drain Disposal Dilute acids and bases with a pH between 5.5 and 10.5 may be suitable for drain disposal if they contain no other hazards.[4]
Quantity for Drain Disposal Generally limited to a few hundred grams or milliliters per day for approved substances.[4]
Container Age (Ethers) Ethers stored in metal cans for 6 months should be transferred to glass or plastic-coated bottles and diluted.[5]

Note: this compound should not be disposed of down the drain[5]. These values are for general reference regarding aqueous waste streams that have been characterized and deemed safe for drain disposal by institutional safety officers.

Experimental Protocols

The proper disposal of this compound is not typically preceded by an experiment but rather follows a strict procedural protocol. The key protocol is the "Hazardous Waste Accumulation and Labeling" procedure.

Objective: To safely accumulate and label this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Waste this compound (solid or in solution)

  • Contaminated materials (e.g., gloves, wipes)

Methodology:

  • Don appropriate PPE before handling any waste materials.

  • Obtain a designated hazardous waste container that is clean, dry, and has a secure lid.

  • Affix a hazardous waste label to the container before adding any waste.

  • Carefully transfer the waste this compound and any contaminated solids into the container. Avoid overfilling; a general rule is to fill to no more than 80% capacity.

  • Complete the hazardous waste label with:

    • The full chemical name: "10-Methyl-10H-phenothiazine-3-carbaldehyde (this compound)".

    • The date of first accumulation.

    • An accurate estimation of the concentration and quantity of the waste.

    • The specific hazards (e.g., toxic, irritant).

  • Securely close the container lid.

  • Place the container in a designated secondary containment unit within a satellite accumulation area or the main hazardous waste storage area.

  • Ensure the container is segregated from incompatible waste streams.

  • Arrange for pickup by the institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.

Disposal Workflow and Logic

The decision-making process for the disposal of any laboratory chemical follows a structured path to ensure safety and compliance. The following diagram illustrates this general workflow.

A Chemical Waste Generated (this compound) B Is the substance a known hazardous waste? A->B C Consult Safety Data Sheet (SDS) and institutional guidelines B->C Yes D Characterize Waste (e.g., pH, reactivity) B->D Unsure I Non-Hazardous Waste Stream (Follow institutional protocol for non-hazardous disposal) B->I No E Select Appropriate Hazardous Waste Container C->E D->E F Affix Completed Hazardous Waste Label E->F G Store in Designated Accumulation Area F->G H Arrange for EHS Pickup G->H

Caption: General workflow for hazardous chemical waste disposal.

This guide provides a foundational understanding of the proper disposal procedures for this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling ZQMT-10

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling ZQMT-10 Content Type: Immediate Safety and Logistical Information Audience: Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of this compound (CAS: 1791309-86-8), a potent, orally active TRPA1 antagonist intended for research use only.[1] Given the limited availability of comprehensive public safety data for this novel compound, this guide is based on established best practices for handling potent, hazardous research chemicals. Always supplement this guide with a thorough review of any available Safety Data Sheet (SDS) and internal institutional safety protocols.

Immediate Safety Concerns & Core Precautions

This compound is a compound with high biological activity. Due to the lack of extensive toxicological data, it must be handled as a potentially hazardous substance. Key risks include acute and chronic health effects through inhalation, skin contact, or ingestion.[2] All operations should be performed under the assumption that the compound is a potent toxin and potential irritant.[2]

Engineering Controls:

  • All work involving this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]

  • Operations with a high risk of splashing (e.g., preparing concentrated solutions) should be performed in a fume hood.[4]

Personal Protective Equipment (PPE):

  • Hand Protection: Double-gloving is mandatory. Use a chemical-resistant outer glove over an inner glove.[5] Regularly inspect gloves for any signs of degradation or puncture.

  • Eye Protection: Chemical splash goggles are required at all times.[6] If there is a significant splash risk, a full-face shield must be worn in addition to goggles.[4][6]

  • Body Protection: A fully buttoned lab coat is required. For procedures involving larger quantities or significant spill risk, a chemical-resistant apron or disposable coveralls should be used.[4][5]

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.

Quantitative Data Summary: Personal Protective Equipment

The following table summarizes recommended PPE for handling this compound based on standard laboratory procedures for potent compounds.

Attribute Specification Standard Notes
Primary Gloves (Inner) NitrileASTM D6319Provides dexterity and splash protection.
Secondary Gloves (Outer) Neoprene or thicker NitrileASTM D4679Provides extended chemical resistance. Change immediately if contaminated.
Glove Thickness > 8 mil (combined)N/AThicker gloves offer longer breakthrough times.
Eye Protection Indirectly Vented GogglesANSI Z87.1Must be worn at all times when handling this compound in any form.
Face Protection 8-inch Polycarbonate Face ShieldANSI Z87.1Required when preparing stock solutions or handling >100 mg of powder.
Respiratory Protection N95 Respirator (Minimum)NIOSH ApprovedRecommended for weighing powder, even within a fume hood, as an added precaution.
Lab Attire 100% Cotton Lab CoatNFPA 2112Must be buttoned. Consider disposable gowns for high-risk tasks.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the step-by-step methodology for safely preparing a concentrated stock solution of this compound.

1.0 Pre-Operation Safety Check 1.1. Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor). 1.2. Assemble all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and a calibrated micropipette with low-retention tips. 1.3. Don all required PPE as specified in the table above (double gloves, goggles, face shield, lab coat). 1.4. Prepare a designated waste container for this compound contaminated materials within the fume hood.

2.0 Weighing this compound Powder 2.1. Place an analytical balance inside the chemical fume hood. Use a draft shield to ensure accuracy. 2.2. Tare a sterile 1.5 mL microcentrifuge tube on the balance. 2.3. Carefully transfer the target amount of this compound powder into the tared tube using a chemical-resistant spatula. Avoid generating dust. 2.4. Record the final weight and securely cap the tube.

3.0 Solubilization 3.1. Calculate the precise volume of DMSO required to achieve a 100 mM concentration based on the measured weight and the molecular weight of this compound. 3.2. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. 3.3. Securely cap the tube and vortex at medium speed until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

4.0 Post-Operation Cleanup and Disposal 4.1. All disposable materials that came into contact with this compound (e.g., pipette tips, weighing paper, gloves) must be placed in the designated hazardous waste container. 4.2. Wipe down the spatula, balance, and work surface within the fume hood with a suitable decontamination solution (e.g., 70% ethanol), followed by a dry wipe. 4.3. Carefully remove outer gloves and dispose of them in the hazardous waste container. Remove inner gloves and dispose of them, then immediately wash hands thoroughly with soap and water.[2]

Visualized Workflows and Relationships

Diagram 1: this compound Handling and Disposal Workflow

The following diagram illustrates the procedural flow for safely managing this compound from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Double Gloves, Goggles, Coat) prep_hood 2. Prepare Fume Hood (Verify Airflow, Gather Materials) prep_ppe->prep_hood prep_waste 3. Designate Waste Container prep_hood->prep_waste handle_weigh 4. Weigh this compound Powder prep_waste->handle_weigh Begin Handling handle_sol 5. Add Solvent (DMSO) handle_weigh->handle_sol handle_mix 6. Vortex to Dissolve handle_sol->handle_mix clean_dispose 7. Dispose of Contaminated Items (Tips, Tubes, Gloves) handle_mix->clean_dispose Begin Cleanup clean_decon 8. Decontaminate Surfaces clean_dispose->clean_decon clean_doff 9. Doff PPE clean_decon->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Procedural workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.